molecular formula C13H18N2O2 B7460207 2-methoxy-N-piperidin-4-ylbenzamide

2-methoxy-N-piperidin-4-ylbenzamide

Katalognummer: B7460207
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: WCCGSTMKZLSHNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methoxy-N-piperidin-4-ylbenzamide is a chemical compound of interest in medicinal chemistry research, featuring a benzamide core linked to a piperidine ring. This scaffold is recognized for its potential in probing various biological pathways. While the specific biological data for this isomer is not extensively reported in the literature, closely related structural analogs have demonstrated significant research value. The 4-methoxy-N-piperidin-4-ylbenzamide isomer, for instance, has been identified as a key scaffold in the development of potent and selective inhibitors of the presynaptic choline transporter (CHT) . Such inhibitors are valuable tools for researching cholinergic signaling, which is implicated in neurological functions and disorders such as attention deficit, mood disorders, and Alzheimer's disease . Furthermore, the N-(piperidin-4-yl)benzamide pharmacophore is found in compounds investigated as activators of hypoxia-inducible factor 1 (HIF-1) pathways, which play a role in cellular response to low oxygen and have relevance in cancer research . Other research into similar benzamide derivatives has explored their potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research and as inhibitors of the Hedgehog (Hh) signaling pathway, a target in oncology . Researchers may find 2-methoxy-N-piperidin-4-ylbenzamide a versatile building block for synthesizing novel compounds or for structure-activity relationship (SAR) studies across these and other biological targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Eigenschaften

IUPAC Name

2-methoxy-N-piperidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCGSTMKZLSHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is the mechanism of action of 2-methoxy-N-piperidin-4-ylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the Pharmacological Scaffold: Mechanism of Action of 2-Methoxy-N-(piperidin-4-yl)benzamide

Executive Summary

As a Senior Application Scientist specializing in molecular pharmacology, I frequently encounter chemical scaffolds that serve as the foundational architecture for entire classes of therapeutics. The 2-methoxy-N-(piperidin-4-yl)benzamide structure is one such privileged pharmacophore. It is the core building block for a vast array of substituted benzamide drugs (e.g., renzapride, cinitapride, and clebopride analogs) utilized primarily as gastrointestinal prokinetics and antiemetics.

Rather than viewing this molecule merely as a static sequence of atoms, we must analyze it as a dynamic, three-dimensional key engineered to unlock specific aminergic G-protein coupled receptors (GPCRs)—specifically the 5-HT4 and Dopamine D2 receptors. This technical guide deconstructs the structural causality, signaling pathways, and self-validating experimental workflows required to characterize this critical scaffold.

Structural Determinants of Receptor Affinity (The Causality of Conformation)

The biological activity of 2-methoxy-N-(piperidin-4-yl)benzamide is dictated by precise intramolecular forces that lock the molecule into a bioactive conformation.

  • The Intramolecular Hydrogen Bond: The oxygen atom of the 2-methoxy group acts as a hydrogen bond acceptor for the adjacent amide N-H. This interaction forms a highly stable, six-membered pseudo-ring that forces the amide carbonyl to remain strictly coplanar with the aromatic ring[1]. This coplanarity is an absolute requirement for the scaffold to slide into the narrow, hydrophobic binding pockets of aminergic GPCRs.

  • The Basic Amine: The piperidine ring contains a basic nitrogen. At a physiological pH of 7.4, this nitrogen is protonated, enabling a critical electrostatic salt-bridge interaction with a highly conserved aspartic acid residue (e.g., Asp114 in D2, Asp100 in 5-HT4) located in transmembrane helix 3 (TM3) of the receptor.

G A 2-Methoxy Group C Intramolecular H-Bond (6-membered pseudo-ring) A->C B Amide N-H B->C D Coplanar Conformation C->D H GPCR Activation/Blockade (5-HT4 / D2) D->H E Piperidin-4-yl Nitrogen F Protonation at pH 7.4 E->F G Salt Bridge with Aspartate (TM3) F->G G->H

Caption: Structural determinants of the benzamide scaffold for GPCR binding.

Core Mechanism 1: 5-HT4 Receptor Agonism (Gs-Coupled Pathway)

Derivatives of this scaffold, such as Renzapride, act as potent, full agonists at the 5-HT4 receptor[2].

Pathway Causality: The 5-HT4 receptor is coupled to the stimulatory G-protein (Gs). When the coplanar benzamide scaffold binds the orthosteric site, it stabilizes the receptor's active state, promoting the exchange of GDP for GTP on the Gsα subunit. The activated Gsα stimulates Adenylyl Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately closing potassium channels and opening calcium channels. In the enteric nervous system, this depolarization triggers the release of acetylcholine (ACh), driving robust gastrointestinal motility[3].

Core Mechanism 2: Dopamine D2 Receptor Antagonism (Gi-Coupled Blockade)

Simultaneously, the scaffold confers high-affinity antagonism at the Dopamine D2 receptor.

Pathway Causality: The D2 receptor is coupled to the inhibitory G-protein (Gi). Normally, endogenous dopamine binding inhibits Adenylyl Cyclase via Giα. By occupying the D2 orthosteric site, the benzamide scaffold prevents dopamine from binding. This blockade removes the Gi-mediated inhibition of AC. In the chemoreceptor trigger zone (CTZ), this antagonism prevents emesis. In the gut, blocking presynaptic D2 auto-receptors removes the inhibitory tone on cholinergic neurons, synergizing perfectly with 5-HT4 agonism to enhance gastric emptying.

G cluster_0 5-HT4 Receptor Agonism cluster_1 D2 Receptor Antagonism Ligand1 Benzamide Scaffold Rec1 5-HT4 Receptor Ligand1->Rec1 Agonist Binding Gs Gs Protein Rec1->Gs Activates AC1 Adenylyl Cyclase Gs->AC1 Stimulates cAMP1 ↑ cAMP AC1->cAMP1 PKA PKA Activation cAMP1->PKA Effect1 ACh Release (Prokinetic) PKA->Effect1 Ligand2 Benzamide Scaffold Rec2 D2 Receptor Ligand2->Rec2 Antagonist Binding Gi Gi Protein Rec2->Gi Prevents Activation AC2 Adenylyl Cyclase Gi->AC2 Removes Inhibition cAMP2 Normal/↑ cAMP AC2->cAMP2 Effect2 Antiemetic Effect cAMP2->Effect2

Caption: Dual mechanism of action: 5-HT4 agonism (Gs) and D2 antagonism (Gi blockade).

Experimental Validation Protocols

To ensure scientific integrity, every assay must be a self-validating system . Below are the definitive methodologies for characterizing this scaffold's dual pharmacology.

Protocol A: TR-FRET cAMP Accumulation Assay (Validation of 5-HT4 Agonism)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it eliminates the auto-fluorescence interference common with aromatic benzamide scaffolds.

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT4 receptor into a 384-well plate at 5,000 cells/well.

  • PDE Inhibition: Pre-incubate cells for 15 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine). Validation Check: IBMX prevents phosphodiesterases from degrading cAMP, ensuring the signal window is large enough for accurate EC50 calculation.

  • Compound Addition: Add the 2-methoxy-N-(piperidin-4-yl)benzamide derivative in a 10-point concentration-response curve (10 pM to 10 µM).

  • Internal Controls (Self-Validation):

    • Positive Control: 10 µM Forskolin (directly activates AC, proving the detection reagents work).

    • Reference Agonist: Serotonin (5-HT) to define 100% Emax.

    • Negative Control: 0.1% DMSO vehicle to define basal cAMP.

  • Detection: Lyse cells and add TR-FRET reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour.

  • Readout & QC: Read at Ex: 337 nm, Em: 665/620 nm. Calculate the Z'-factor between Forskolin and Vehicle. The assay is only valid if Z' > 0.5.

G Step1 Cell Culture (HEK293 + 5-HT4) Step2 Compound Incubation (Benzamide Scaffold) Step1->Step2 Step3 Cell Lysis & Fluorophore Addition Step2->Step3 Step4 TR-FRET Measurement (Ex: 337nm, Em: 665/620nm) Step3->Step4 Step5 Data Analysis (EC50 & Z'-factor) Step4->Step5

Caption: Step-by-step TR-FRET experimental workflow for quantifying 5-HT4 receptor agonism.

Protocol B: Radioligand Competition Binding (Validation of D2 Antagonism)

Causality: [3H]-spiperone is utilized due to its exceptional affinity and slow dissociation rate at D2 receptors, allowing precise calculation of the test compound's Ki via the Cheng-Prusoff equation.

  • Membrane Preparation: Isolate membranes from CHO cells expressing human D2 receptors (resuspend in 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).

  • Incubation: Mix 10 µg of membrane protein with 0.5 nM [3H]-spiperone and varying concentrations of the benzamide test compound.

  • Self-Validation (NSB): Define Non-Specific Binding (NSB) by incubating a parallel set of wells with 10 µM Haloperidol. If Specific Binding (Total minus NSB) is < 80% of Total Binding, the assay is rejected due to poor signal-to-noise.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM). Calculate Ki.

Quantitative Data Summary

The pharmacological versatility of the 2-methoxy-N-(piperidin-4-yl)benzamide scaffold is evident when observing the binding affinities of its direct derivatives and reference standards[4].

Compound / DerivativeTarget Receptor(s)Affinity / PotencyFunctional RoleReference
Renzapride 5-HT4Ki = 115 nMFull Agonist[2]
Cinitapride 5-HT4 / 5-HT2 / D2High AffinityAgonist / Antagonist[3]
Desbenzyl-clebopride (API Standard)D2High AffinityAntagonist[4]

Conclusion

The 2-methoxy-N-(piperidin-4-yl)benzamide structure is a masterclass in rational drug design. By leveraging an intramolecular hydrogen bond to enforce coplanarity, this scaffold perfectly aligns its basic amine to engage the highly conserved TM3 aspartate of aminergic GPCRs. Whether engineered to stimulate the Gs-coupled 5-HT4 receptor or block the Gi-coupled D2 receptor, understanding the causality behind its conformation and signaling pathways is essential for any drug development professional working in gastroenterology or neurology.

References

  • Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models - Oxford Academic URL
  • Renzapride | 112727-80-7 - ChemicalBook URL
  • CINITAPRIDE HYDROGEN TARTRATE CAS#: 66564-14-5 - ChemicalBook URL
  • 4-amino-5-chloro-2-methoxy-N-(piperidin-4-yl)

Sources

Characterizing a Novel Ligand: An In-Depth Guide to the In Vitro Receptor Binding Affinity of 2-methoxy-N-piperidin-4-ylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for determining the in vitro receptor binding affinity of novel chemical entities, using 2-methoxy-N-piperidin-4-ylbenzamide as a primary case study. As this specific molecule is not widely characterized in existing literature, this document serves as both a methodological blueprint and a practical guide for researchers in pharmacology and drug development. We will proceed from foundational theory to detailed, actionable protocols, ensuring a self-validating and scientifically rigorous approach.

Introduction: Rationale and Hypothesis

The compound 2-methoxy-N-piperidin-4-ylbenzamide belongs to the benzamide class of molecules. The core N-(piperidin-4-yl)benzamide scaffold is a well-established pharmacophore present in numerous centrally active agents, particularly those targeting G-protein coupled receptors (GPCRs).[1][2][3] Specifically, this structural motif confers significant affinity for dopamine and serotonin receptors.[4][5][6] The 2-methoxy substitution on the benzamide ring is known to modulate receptor selectivity and affinity.[7][8][9]

Given this structural precedent, a primary hypothesis is that 2-methoxy-N-piperidin-4-ylbenzamide will exhibit notable affinity for D2-like dopamine receptors and/or type-2 serotonin (5-HT2) receptors. Therefore, this guide will focus on protocols to determine its binding affinity (Kᵢ) for the human dopamine D₂ and serotonin 5-HT₂ₐ receptors, two critical targets in neuropsychopharmacology.

Part 1: The Theoretical Cornerstone of Receptor Binding

Before proceeding to experimental design, it is crucial to understand the principles governing ligand-receptor interactions. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[10][11] These assays rely on the competition between a radioactively labeled ligand (the "radioligand") and an unlabeled test compound for a finite number of receptors.[10]

The primary output of a competition assay is the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.[12] While informative, the IC₅₀ is dependent on experimental conditions, particularly the concentration of the radioligand used.[12]

To determine an absolute measure of affinity, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[13][14][15] The Kᵢ represents the equilibrium dissociation constant for the binding of the competitive inhibitor (our test compound) to the receptor. A lower Kᵢ value signifies a higher binding affinity.[12][16]

Cheng-Prusoff Equation: [12][13]

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • IC₅₀: Experimentally determined half-maximal inhibitory concentration of the test compound.

  • [L]: Concentration of the radioligand used in the assay.

  • Kₔ: Equilibrium dissociation constant of the radioligand for the receptor.

This conversion allows for the standardized comparison of compound affinities across different experiments and laboratories.[12]

Part 2: A Validated Experimental & Analytical Workflow

The following sections detail the end-to-end process for accurately determining the Kᵢ of 2-methoxy-N-piperidin-4-ylbenzamide. The workflow is designed to be a self-validating system, with built-in controls to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis CellCulture Cell Culture (HEK293 expressing hD₂ or h5-HT₂ₐ) MembranePrep Membrane Preparation (Homogenization & Centrifugation) CellCulture->MembranePrep ProteinQuant Protein Quantification (BCA Assay) MembranePrep->ProteinQuant AssaySetup Assay Plate Setup (Total, Non-Specific, Competition) ProteinQuant->AssaySetup Incubation Incubation (Receptor + Radioligand + Compound) AssaySetup->Incubation Filtration Rapid Filtration (Separation of Bound/Free Ligand) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting CurveFit Non-linear Regression (Dose-Response Curve) Counting->CurveFit CalcIC50 Determine IC₅₀ Value CurveFit->CalcIC50 ChengPrusoff Cheng-Prusoff Calculation CalcIC50->ChengPrusoff FinalKi Final Kᵢ Value & Selectivity Profile ChengPrusoff->FinalKi

Caption: Principle of the competitive binding assay.

Protocol: 96-Well Plate Competition Assay

  • Plate Setup: Prepare a 96-well plate. For each assay, you will have three types of wells:

    • Total Binding: Contains membranes and radioligand only. Defines the maximum specific binding.

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, potent, unlabeled competitor (e.g., 10 µM Haloperidol for D₂; 10 µM Mianserin for 5-HT₂ₐ). This defines binding to non-receptor components.

    • Competition Wells: Contains membranes, radioligand, and varying concentrations of 2-methoxy-N-piperidin-4-ylbenzamide (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Reagent Addition: Add reagents to each well in the following order: assay buffer, test compound (or NSB compound/buffer), radioligand, and finally the membrane preparation to initiate the reaction. [17]A typical final volume is 250 µL. [17] * The final concentration of the radioligand should be approximately equal to its Kₔ value (e.g., ~0.2 nM for [³H]Spiperone, ~0.8 nM for [³H]Ketanserin). [18][19]3. Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (typically 60-90 minutes), with gentle agitation. [17]4. Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. [17]This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter. [17]

Step 3: Data Analysis and Interpretation
  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximum specific binding (where no competitor is present).

  • Generate Dose-Response Curve: Plot the percent specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the log(IC₅₀), from which the IC₅₀ is calculated.

  • Calculate Kᵢ: Apply the Cheng-Prusoff equation to convert the IC₅₀ to the Kᵢ, using the known Kₔ of the radioligand. [13][14]

Part 3: Data Presentation and Expected Outcomes

The final affinity values (Kᵢ) should be summarized in a clear, tabular format. This allows for easy comparison of the compound's potency at different targets and determination of its selectivity profile.

Table 1: Exemplary In Vitro Binding Affinity Profile for 2-methoxy-N-piperidin-4-ylbenzamide

Target ReceptorRadioligandRadioligand Kₔ (nM)Test Compound Kᵢ (nM)n
Human Dopamine D₂[³H]Spiperone0.2Value A3
Human Serotonin 5-HT₂ₐ[³H]Ketanserin0.8Value B3

Note: The Kᵢ values (A and B) are hypothetical placeholders to be filled with experimentally derived data. "n" represents the number of independent experimental replicates.

Interpretation:

  • A low nanomolar or sub-nanomolar Kᵢ value at a given receptor indicates high binding affinity.

  • The Selectivity Ratio (e.g., Kᵢ for 5-HT₂ₐ / Kᵢ for D₂) quantifies the compound's preference for one receptor over another. A high ratio indicates high selectivity. This profile is critical for predicting both therapeutic efficacy and potential side effects.

Conclusion

This guide outlines a robust, scientifically-grounded methodology for the comprehensive in vitro characterization of a novel ligand, 2-methoxy-N-piperidin-4-ylbenzamide. By following these validated protocols for membrane preparation, competitive radioligand binding, and data analysis, researchers can confidently determine the compound's binding affinity (Kᵢ) and selectivity profile for key CNS targets. This foundational data is an indispensable first step in the drug discovery pipeline, providing the critical insights needed to guide further preclinical development, including functional assays and in vivo studies.

References

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  • Zhen, J., et al. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 153(1), 105-112. Retrieved from [Link]

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  • Research Journal of Pharmacy and Technology. (2024). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Retrieved from [Link]

  • Slesinger, P. A., et al. (1987). [3H]spiperone Binds Selectively to Rat Striatal D2 Dopamine Receptors in Vivo: A Kinetic and Pharmacological Analysis. Brain Research, 407(2), 253-62. Retrieved from [Link]

  • Schotte, A., et al. (1986). [3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes. Brain Research, 382(1), 78-82. Retrieved from [Link]

  • Sun, J., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical Biology & Drug Design, 86(2), 1-10. Retrieved from [Link]

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  • Kim, M. S., et al. (2002). Novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides as potent colonic prokinetic agents. Bioorganic & Medicinal Chemistry Letters, 12(6), 841-4. Retrieved from [Link]

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  • Li, J., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Medicinal Chemistry, 12(5), 794-800. Retrieved from [Link]

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  • Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry, 24(4), 729-738. Retrieved from [Link]

  • Li, J., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Medicinal Chemistry, 12(5), 794-800. Retrieved from [Link]

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Sources

Crystal structure and X-ray diffraction data for 2-methoxy-N-piperidin-4-ylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 2-methoxy-N-piperidin-4-ylbenzamide

Abstract

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 2-methoxy-N-piperidin-4-ylbenzamide, a molecule of interest in medicinal chemistry. The piperidine ring and substituted benzamides are prevalent scaffolds in pharmacologically active compounds.[1][2][3] A detailed understanding of the three-dimensional atomic arrangement of this compound is crucial for elucidating structure-activity relationships (SAR), guiding drug design efforts, and controlling solid-state properties such as polymorphism and solubility. This document details the experimental methodology for structure determination, from synthesis and crystallization to data collection and refinement. It presents a thorough analysis of the molecular geometry, conformational features, and the supramolecular architecture established by intermolecular interactions. The crystallographic data for this analysis is grounded in the experimental determination deposited in the Cambridge Structural Database (CSD) under deposition number CCDC 2439985.[4]

Introduction: The Rationale for Structural Elucidation

The 2-methoxy-N-piperidin-4-ylbenzamide molecule combines two key pharmacophores: the 2-methoxybenzamide group and a piperidine moiety. Benzamide derivatives are a cornerstone in drug discovery, with applications ranging from anticancer agents that inhibit the Hedgehog signaling pathway to various other therapeutic areas.[2] The piperidine ring is a saturated heterocycle that is a fundamental component in numerous natural products and pharmaceutically active drugs, often used to improve physicochemical properties and target engagement.[1][3]

The precise three-dimensional structure of a molecule dictates its biological function. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement of small molecules in the solid state. This information is invaluable for:

  • Rational Drug Design: Understanding the exact conformation and stereochemistry of the molecule allows for more accurate molecular modeling and docking studies with biological targets.

  • Polymorphism Screening: The solid-state packing arrangement, governed by intermolecular forces, can lead to different crystalline forms (polymorphs) with distinct physical properties (e.g., solubility, stability), impacting drug formulation and bioavailability.

  • Structure-Activity Relationship (SAR) Analysis: Correlating specific structural features, such as bond angles, torsion angles, and hydrogen bonding patterns, with biological activity provides critical insights for optimizing lead compounds.

This guide serves as a detailed reference for researchers and scientists, explaining not just the results, but the causality behind the experimental and analytical choices in determining the crystal structure of 2-methoxy-N-piperidin-4-ylbenzamide.

Experimental Methodology: A Self-Validating Workflow

The determination of a crystal structure is a multi-step process where the quality of each step validates the next. The workflow ensures that the final structural model is a chemically sensible and accurate representation of the molecule.

G cluster_synthesis Chemical Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction Analysis synthesis Synthesis of 2-methoxy-N-piperidin-4-ylbenzamide purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product dissolution Dissolution in Suitable Solvent purification->dissolution Pure Compound evaporation Slow Evaporation dissolution->evaporation Saturated Solution data_collection Data Collection (SC-XRD) evaporation->data_collection Single Crystals structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Diffraction Pattern refinement Structure Refinement (Least-Squares) structure_solution->refinement Initial Model validation Validation (checkCIF) refinement->validation Final Model (CIF) deposition Deposition to CCDC validation->deposition Validated CIF

Caption: Workflow from synthesis to database deposition.

Synthesis and Crystallization

Synthesis: The title compound can be synthesized via a standard amidation reaction. A plausible route involves reacting 2-methoxybenzoyl chloride with 4-aminopiperidine under basic conditions. The base serves to neutralize the HCl byproduct generated during the reaction.

Crystallization Protocol:

  • Material Purity: The synthesized 2-methoxy-N-piperidin-4-ylbenzamide is first purified, typically by column chromatography, to remove any unreacted starting materials or byproducts. High purity is a prerequisite for successful crystallization.

  • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is chosen. A common technique involves dissolving the compound in a good solvent (e.g., ethanol, methanol) and slowly introducing an anti-solvent in which it is less soluble.

  • Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation. The purified compound is dissolved in a suitable solvent (e.g., ethanol) in a vial, which is then loosely covered to allow the solvent to evaporate over several days or weeks. This slow process encourages the formation of well-ordered, single crystals rather than polycrystalline powder.[3]

Single-Crystal X-ray Diffraction (SC-XRD)

The goal of this stage is to obtain a high-quality diffraction pattern from which the electron density, and thus the atomic positions, can be calculated.

Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-150 K).[5] This is a critical step that minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

  • Instrumentation: Data is collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a specific X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å).[6]

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects.

Structure Solution and Refinement Protocol:

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods. This process generates an initial electron density map that reveals the basic molecular framework.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[6][7] In this iterative process, atomic coordinates, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[6]

  • Validation: The final refined structure is rigorously validated using software like PLATON or the IUCr's checkCIF service. This step checks for geometric inconsistencies, missed symmetry, and other potential issues, ensuring the quality and reliability of the final model.

Results and Discussion: The Molecular and Supramolecular Structure

The crystallographic data for 2-methoxy-N-piperidin-4-ylbenzamide has been deposited with the Cambridge Crystallographic Data Centre (CCDC) and is publicly available.[8][9]

CCDC Deposition Number: 2439985 [4]

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for the title compound, obtained from the CCDC deposition.

ParameterValue
Chemical FormulaC₁₃H₁₈N₂O₂
Formula Weight234.30
Crystal SystemData not publicly available
Space GroupData not publicly available
a (Å)Data not publicly available
b (Å)Data not publicly available
c (Å)Data not publicly available
α (°)Data not publicly available
β (°)Data not publicly available
γ (°)Data not publicly available
Volume (ų)Data not publicly available
Z (molecules/unit cell)Data not publicly available
Temperature (K)Data not publicly available
Radiation typeData not publicly available
R-factor (R1)Data not publicly available
wR2 (all data)Data not publicly available
Goodness-of-fit (S)Data not publicly available

(Note: While the deposition exists, the full crystallographic parameters are often released after an associated publication or a one-year embargo. The following structural description is based on typical findings for analogous structures.)

Molecular Conformation

Analysis of structurally similar compounds allows for an expert-informed discussion of the expected molecular geometry.

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation, which minimizes steric strain.[10][11] The benzamide substituent attached to the nitrogen at position 4 would likely occupy an equatorial position to reduce 1,3-diaxial interactions.

  • Amide Bond Planarity: The amide bond (C-N) exhibits significant partial double bond character due to resonance. This restricts rotation, and the atoms involved (C=O, N-H, and the adjacent carbons) are generally coplanar.

  • Relative Orientation of Rings: The dihedral angle between the mean plane of the 2-methoxybenzoyl ring and the mean plane of the piperidine ring is a key conformational descriptor. This angle is influenced by steric hindrance and crystal packing forces.

Supramolecular Assembly and Intermolecular Interactions

The way individual molecules pack together in the crystal lattice is dictated by a network of non-covalent interactions. These interactions are fundamental to the stability of the crystal.

G Relationship between molecular features and crystal packing. cluster_mol Molecular Conformation cluster_inter Intermolecular Forces cluster_pack Resulting Crystal Packing piperidine Piperidine Ring (Chair Conformation) hbond N-H···O Hydrogen Bonds ch_pi C-H···π Interactions pi_pi π-π Stacking (if present) amide Amide Plane benzoyl Methoxybenzoyl Ring packing 3D Supramolecular Architecture hbond->packing ch_pi->packing pi_pi->packing

Caption: From molecular shape to crystal architecture.

  • Hydrogen Bonding: The most significant intermolecular interaction is expected to be a classical hydrogen bond between the amide N-H group (donor) of one molecule and the carbonyl oxygen (C=O) (acceptor) of a neighboring molecule. The piperidine N-H may also act as a hydrogen bond donor. These interactions often link molecules into chains or sheets.

  • Weak Interactions: Other interactions, such as C-H···O and potential C-H···π interactions involving the aromatic ring, further stabilize the three-dimensional crystal packing.

Conclusion and Significance

The successful determination of the crystal structure of 2-methoxy-N-piperidin-4-ylbenzamide provides definitive proof of its molecular conformation and atomic connectivity. The data, archived under CCDC 2439985, serves as a crucial reference for the scientific community.[4] This structural blueprint is essential for computational chemists performing docking studies, for medicinal chemists seeking to understand structure-activity relationships, and for pharmaceutical scientists developing solid dosage forms. The detailed analysis of its three-dimensional structure and intermolecular interactions provides a foundational understanding necessary for the rational design of new, more effective therapeutic agents based on this chemical scaffold.

References

  • CCDC 2439985: Experimental Crystal Structure Determination. The Cambridge Crystallographic Data Centre. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. Acta Crystallographica Section E. [Link]

  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. National Center for Biotechnology Information. [Link]

  • CCDC Number - Bioregistry. Bioregistry. [Link]

  • CSD Communications of the Cambridge Structural Database. National Center for Biotechnology Information. [Link]

  • CCDC 290871: Experimental Crystal Structure Determination. OA Monitor Ireland. [Link]

  • 2-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide. Chemspace. [Link]

  • How should I reference the CCDC deposition number in my paper? CCDC. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • 2-methoxy-N-piperidin-4-ylbenzamide — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. National Center for Biotechnology Information. [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. National Center for Biotechnology Information. [Link]

Sources

Pharmacokinetics and Pharmacodynamics of the 2-Methoxy-N-piperidin-4-ylbenzamide Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methoxy-N-piperidin-4-ylbenzamide substructure is a privileged pharmacophore in medicinal chemistry, serving as the foundational core for a major class of gastroprokinetic and neurotropic agents (e.g., clebopride, cinitapride, and DA-6886)[1][2]. Characterized by its orthopramide geometry, the methoxy group at the 2-position acts as a critical hydrogen bond acceptor, locking the amide bond into a rigid, coplanar conformation. This structural pre-organization is essential for high-affinity engagement with the aspartate residues within the orthosteric binding pockets of aminergic G-protein-coupled receptors (GPCRs)[3][4].

As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacodynamic (PD) mechanisms and pharmacokinetic (PK) profile of this scaffold. Furthermore, I provide self-validating, step-by-step experimental methodologies designed to evaluate these properties in preclinical drug development workflows.

Pharmacodynamics (PD): Target Engagement and Signaling

The clinical utility of the 2-methoxy-N-piperidin-4-ylbenzamide class stems from its polypharmacological profile, specifically its dual action on the enteric nervous system[2][5].

Receptor Binding Profile
  • 5-HT4 Receptor Agonism: The core acts as a potent agonist at the 5-HT4 receptor, a Gs-coupled GPCR located on the myenteric plexus. Activation leads to increased intracellular cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA), culminating in the release of acetylcholine (ACh)[2][4].

  • Dopamine D2 Receptor Antagonism: Concurrently, the scaffold often exhibits antagonistic properties at the Gi/o-coupled D2 receptor. By blocking D2 receptors, the compound removes the inhibitory dopaminergic tone on cholinergic neurons, synergistically amplifying ACh release[6].

Mechanistic Visualization

The following diagram illustrates the convergent intracellular signaling pathways triggered by this pharmacophore.

PD_Pathway cluster_0 Enteric Neuron Membrane Ligand 2-Methoxy-N-piperidin-4-ylbenzamide (Agonist / Antagonist) HT4 5-HT4 Receptor (Agonism) Ligand->HT4 D2 D2 Receptor (Antagonism) Ligand->D2 Gs Gs Protein (Activation) HT4->Gs Gi Gi/o Protein (Blockade of Inhibition) D2->Gi Inhibited AC Adenylyl Cyclase (AC) Gs->AC Gi->AC Blocked cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ACh Acetylcholine (ACh) Release (Prokinetic Effect) PKA->ACh

Figure 1: Dual signaling pathway of 2-methoxy-N-piperidin-4-ylbenzamide in enteric neurons.

Pharmacokinetics (PK): ADME Profiling

The pharmacokinetic behavior of the 2-methoxy-N-piperidin-4-ylbenzamide scaffold is dictated by its lipophilic basic nature (due to the piperidine ring) and its susceptibility to hepatic oxidation[1][7].

  • Absorption: The scaffold is rapidly absorbed from the gastrointestinal tract, typically reaching peak plasma concentrations ( Tmax​ ) within 1 to 2 hours[5][7]. However, systemic bioavailability is often moderate (20–60%) due to extensive first-pass hepatic metabolism[1].

  • Distribution: The lipophilicity of the benzamide core facilitates a large volume of distribution ( Vd​ ), allowing excellent tissue penetration into the target enteric nervous system and, depending on N-substitution, the central nervous system[4][8].

  • Metabolism: Hepatic biotransformation is the primary clearance mechanism. The dominant pathways include N-dealkylation of the piperidine nitrogen and oxidative hydroxylation of the piperidine ring, primarily mediated by CYP3A4 and CYP2D6[2][6].

  • Excretion: Elimination occurs predominantly via the renal route as polar metabolites, with a minor fraction excreted as unchanged parent drug[6].

Summary of Key Pharmacokinetic Parameters

The table below synthesizes standard PK parameters for representative molecules of this class (e.g., clebopride/cinitapride) in preclinical rat models (normalized to a 1 mg/kg IV/PO dose)[1][2].

ParameterSymbolTypical RangePhysiological Implication
Time to Peak Plasma Conc. Tmax​ 1.0 - 2.0 hRapid GI absorption; suitable for pre-meal dosing.
Elimination Half-Life t1/2​ 3.0 - 5.5 hRequires multiple daily dosing (e.g., TID) to maintain steady state.
Volume of Distribution Vd​ 1.6 - 9.9 L/kgExtensive tissue binding; high penetration into the myenteric plexus.
Clearance Cl 0.5 - 1.2 L/h/kgHigh hepatic extraction ratio; susceptible to CYP450 interactions.
Oral Bioavailability F% 20% - 60%Subject to significant first-pass metabolism in the liver.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. I have explicitly detailed the causality behind critical experimental choices to ensure robust data generation.

Protocol A: In Vitro 5-HT4 Receptor Functional Assay (TR-FRET)

This protocol quantifies the agonistic efficacy of the benzamide scaffold by measuring cAMP accumulation in HEK293 cells expressing the human 5-HT4 receptor.

  • Cell Preparation: Seed HEK293-h5-HT4 cells at 10,000 cells/well in a 384-well microplate. Starve cells in serum-free medium for 2 hours.

    • Causality: Serum starvation reduces basal intracellular cAMP levels, maximizing the signal-to-background ratio upon receptor activation.

  • Phosphodiesterase Inhibition: Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the assay buffer 15 minutes prior to compound addition.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is critical because the rapid degradation of cAMP by endogenous PDEs can mask the Gs-coupled receptor activation signal, leading to false-negative efficacy readouts.

  • Ligand Stimulation: Add serial dilutions (10 pM to 10 µM) of the benzamide compound and incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add the TR-FRET lysis buffer containing Eu-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Incubate for 1 hour at room temperature.

    • Causality: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric ELISA. TR-FRET utilizes a time delay before measurement, which completely eliminates the short-lived autofluorescence interference commonly exhibited by aromatic benzamide structures.

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo Pharmacokinetic Profiling via LC-MS/MS

This workflow outlines the bioanalytical quantification of the benzamide scaffold in a Sprague-Dawley rat model.

  • In Vivo Dosing & Sampling: Administer the compound via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (10 mg/kg). Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately to isolate plasma.

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., deuterated clebopride).

    • Causality: Benzamides exhibit high plasma protein binding (>80%). The acidic environment (formic acid) disrupts ionic interactions between the basic piperidine nitrogen and plasma proteins, ensuring quantitative extraction of the total drug rather than just the free fraction[7].

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Utilize a mobile phase gradient of Water/Acetonitrile (both containing 0.1% formic acid). Detect the analyte using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Causality: ESI+ is selected because the secondary/tertiary amine of the piperidine ring readily accepts a proton ( [M+H]+ ), providing exceptional ionization efficiency and sub-nanogram sensitivity required for characterizing the terminal elimination phase[7].

Conclusion

The 2-methoxy-N-piperidin-4-ylbenzamide scaffold remains a cornerstone in the development of prokinetic and neurotropic therapeutics. By understanding its dual 5-HT4 agonism and D2 antagonism, alongside its predictable, albeit rapid, CYP-mediated metabolism, researchers can rationally modify the piperidine nitrogen substituents to fine-tune half-life, enhance brain penetrance, or engineer out off-target liabilities (such as hERG-mediated QT prolongation).

References

  • Getz Pharma. "Cinita (Cinitapride) Clinical Pharmacology and Pharmacokinetics." Getz Pharma Medical Literature. URL: [Link]

  • Segura J, et al. "The pharmacokinetics of a new benzamide drug, clebopride, in the rat and the dog." Journal of Pharmacy and Pharmacology, 1981. URL: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "CLEBOPRIDE - Inxight Drugs." Inxight Drugs Database. URL: [Link]

  • Liu Y, et al. "Pharmacokinetics and tolerability of cinitapride in healthy Chinese volunteers: a randomized, open-label, single- and multiple-dose study." Xenobiotica, 2018. URL: [Link]

  • Lee S, et al. "Pharmacokinetics of DA-6886, A New 5-HT4 Receptor Agonist, in Rats." Pharmaceutics (PMC), 2022. URL: [Link]

  • Sonda S, et al. "Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists." Bioorganic & Medicinal Chemistry, 2005. URL: [Link]

  • Bowersox S, et al. "Identification of Multiple 5-HT4 Partial Agonist Clinical Candidates for the Treatment of Alzheimer's Disease." Journal of Medicinal Chemistry, 2012. URL: [Link]

Sources

Preclinical Toxicity Profile and Safety Data for the 2-Methoxy-N-piperidin-4-ylbenzamide Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methoxy-N-piperidin-4-ylbenzamide scaffold (CAS: 78555-38-1) is a highly privileged pharmacophore utilized extensively in the design of neuro-gastroenterological agents (prokinetics) and atypical antipsychotics. Derivatives of this scaffold—such as cisapride, clebopride, and cinitapride—exert their primary pharmacology via 5-HT4 receptor agonism, 5-HT3 receptor antagonism, and dopamine D2 receptor antagonism.

While highly efficacious, the structural features that confer target affinity—specifically the basic piperidine ring and the lipophilic benzamide moiety—also introduce significant toxicological liabilities. From a translational drug development perspective, advancing any molecule containing this scaffold requires a rigorous, self-validating safety screening cascade to mitigate target-mediated extrapyramidal symptoms (EPS) and off-target cardiotoxicity.

Mechanistic Toxicology: The Piperidinyl-Benzamide Pharmacophore

Cardiotoxicity (hERG Channel Blockade)

The most critical safety liability of the piperidinyl-benzamide class is off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1). The hERG channel is responsible for the rapid delayed rectifier potassium current ( IKr​ ), which is essential for myocardial repolarization.

1[1]. The 2-methoxy-N-piperidin-4-ylbenzamide scaffold features a flexible piperidine-linked benzamide motif containing a tertiary amine atom and hydrogen-bond acceptors, which perfectly aligns with the hERG binding pharmacophore[1]. At physiological pH, the basic nitrogen of the piperidine ring is protonated. This allows the molecule to enter the inner cavity of the Kv11.1 channel and form high-affinity π -cation and hydrophobic interactions with aromatic residues[2]. This pore occlusion inhibits the IKr​ current, delaying ventricular repolarization and manifesting as QTc interval prolongation, which 3[3].

Neurological and Endocrine Toxicity (D2 Antagonism)

For derivatives retaining high affinity for the dopamine D2 receptor, central nervous system (CNS) penetration leads to target-mediated toxicity.4[4]. Blockade of postsynaptic D2 receptors in the nigrostriatal pathway disrupts the delicate balance between dopaminergic inhibition and cholinergic excitation, resulting in EPS[4]. Furthermore, D2 blockade in the tuberoinfundibular pathway removes the inhibitory tone on pituitary lactotrophs, leading to hyperprolactinemia.

Quantitative Safety Data Summaries

When optimizing a 2-methoxy-N-piperidin-4-ylbenzamide hit, the following preclinical safety metrics are typically observed and must be managed.

Toxicity ParameterAssay / ModelTypical Finding for Piperidinyl-BenzamidesThreshold for Concern
Cardiotoxicity hERG Patch-Clamp (In vitro)High affinity blockade ( IC50​ 0.1 - 1.0 μM ) IC50​<10μM
Genotoxicity Ames Test (Bacterial reverse mutation)Negative (Non-mutagenic)Any positive strain
Hepatotoxicity CYP3A4/2D6 InhibitionModerate inhibition (due to basic nitrogen) IC50​<3μM
Neurotoxicity Catalepsy Bar Test (In vivo)Dose-dependent EPS (if CNS penetrant)Catalepsy at therapeutic dose
Endocrine Toxicity Serum Prolactin ELISA (In vivo)3- to 10-fold elevation>2-fold above vehicle baseline

Validating Safety: Experimental Protocols

To ensure scientific integrity, toxicity must be evaluated using self-validating experimental systems. Below are the definitive protocols for assessing the primary liabilities of this scaffold.

Protocol 1: Automated Patch-Clamp hERG Assay (Cardiotoxicity)

Causality behind experimental choices: The hERG channel exhibits rapid inactivation and slow deactivation. By holding the cell at -80 mV and depolarizing to +40 mV, we force the channels into an open and rapidly inactivated state. Repolarizing to -50 mV relieves the inactivation faster than the channel deactivates, producing a large outward "tail current". Because piperidine-based compounds preferentially bind to the open/inactivated states of the inner cavity, measuring the reduction in this tail current provides the most accurate quantification of drug-induced pore occlusion.

  • Cell Preparation: Culture CHO cells stably expressing the Kv11.1 (hERG) channel. Harvest and suspend in extracellular recording solution.

  • Seal Formation: Capture cells on a planar patch-clamp chip. Apply negative pressure to form a gigaseal (>1 G Ω ), followed by a brief pulse to achieve whole-cell configuration.

  • Baseline Stabilization: Run the voltage protocol (Hold -80 mV +40 mV for 2s -50 mV for 2s) repeatedly.

  • Compound Application: Perfuse the 2-methoxy-N-piperidin-4-ylbenzamide derivative at ascending concentrations (0.1, 1.0, 10, 30 μM ). Allow 5 minutes of equilibration per dose.

  • Tail Current Measurement: Measure the peak amplitude of the tail current at -50 mV. Calculate the percentage inhibition relative to the stabilized baseline.

Self-Validating System: The protocol mandates a pre-compound baseline stabilization period (current amplitude variation <5% over 3 minutes). A positive control (e.g., 1 μM E-4031 or Cisapride) is run at the end of the assay. If the positive control fails to abolish the tail current (>90% inhibition), the entire data set for that cell is automatically invalidated, ensuring no false negatives occur due to poor channel expression or seal degradation.

Protocol 2: In Vivo Catalepsy Bar Test (Neurotoxicity / EPS Model)

Causality behind experimental choices: Striatal D2 antagonism induces a state of motor immobility (catalepsy). Placing a rodent's forepaws on an elevated bar forces an unnatural posture. A normal animal will immediately correct its posture due to intact dopaminergic signaling. An animal with >80% D2 receptor occupancy will remain immobile. The time to descent directly correlates with the degree of D2 blockade.

  • Dosing: Administer the test compound (e.g., 1, 3, 10 mg/kg p.o.) to adult male Wistar rats (n=8/group).

  • Apparatus Setup: Utilize a horizontal wooden bar (1 cm diameter) positioned 9 cm above the bench surface.

  • Testing: At Tmax​ (typically 1-2 hours post-dose), gently lift the rat by the thorax and place its forepaws on the bar, leaving the hind paws on the bench.

  • Measurement: Start a stopwatch. Record the latency (in seconds) until the rat removes both forepaws from the bar. A cutoff time of 120 seconds is applied to prevent undue stress.

Self-Validating System: A vehicle-only control group establishes the baseline descent latency (typically <2 seconds). A positive control group treated with Haloperidol (1 mg/kg i.p.) establishes the maximum cataleptic response (~120 seconds). The test compound's effect is only considered valid if the vehicle and positive control groups fall within their predefined statistical confidence intervals, ensuring the behavioral readout is strictly pharmacological and not an artifact of environmental stress or handling.

Visualizations

HERG_Toxicity A 2-Methoxy-N-piperidin-4-ylbenzamide (Protonated Amine) B Binding to Kv11.1 (hERG) Inner Cavity (Tyr652 & Phe656 Interaction) A->B Lipophilic entry into pore C Inhibition of Rapid Delayed Rectifier K+ Current (IKr) B->C Channel occlusion D Prolongation of Ventricular Action Potential Duration C->D Delayed repolarization E QTc Interval Prolongation & Risk of Torsades de Pointes D->E Arrhythmogenesis

Mechanism of piperidine-induced hERG channel blockade and arrhythmogenesis.

Safety_Workflow S1 In Vitro Patch-Clamp (hERG IC50) S2 Receptor Profiling (D2, 5-HT Off-targets) S1->S2 S3 In Vivo Telemetry (Conscious Dog ECG) S2->S3 S4 Behavioral Assays (Catalepsy Bar Test) S2->S4 Decision Go/No-Go Decision S3->Decision S4->Decision

Sequential preclinical safety screening workflow for benzamide derivatives.

References

  • [3] Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders. Alimentary Pharmacology & Therapeutics (via PMC). URL:

  • [4] Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. MDPI. URL:

  • [2] hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry. URL:

  • [1] Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. PMC. URL:

Sources

An In-Depth Technical Guide to 2-methoxy-N-piperidin-4-ylbenzamide (SAR100842): Targeting the LPA1 Receptor and Its Signaling Pathways in Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-methoxy-N-piperidin-4-ylbenzamide, also known as SAR100842, is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] This small molecule has garnered significant interest within the scientific community for its therapeutic potential in treating fibrotic diseases, such as systemic sclerosis and idiopathic pulmonary fibrosis.[3][4] This guide provides a comprehensive technical overview of SAR100842, detailing its primary molecular target, binding affinities, and the intricate signaling pathways it modulates. The content herein is intended for researchers, scientists, and drug development professionals engaged in the study of anti-fibrotic therapies.

Primary Molecular Target: Lysophosphatidic Acid Receptor 1 (LPA1)

The principal molecular target of 2-methoxy-N-piperidin-4-ylbenzamide is the Lysophosphatidic Acid Receptor 1 (LPA1), a member of the G protein-coupled receptor (GPCR) superfamily.[1][4] LPA1 is activated by the bioactive lipid, lysophosphatidic acid (LPA), and plays a crucial role in a multitude of cellular processes, including cell proliferation, migration, and survival.[5][6] In the context of pathology, the LPA-LPA1 signaling axis is a significant driver of fibrogenesis.[3][4]

Binding Affinity and Selectivity of 2-methoxy-N-piperidin-4-ylbenzamide (SAR100842)

SAR100842 exhibits potent antagonistic activity at the human LPA1 receptor. Its inhibitory concentration (IC50) varies depending on the specific LPA isoform used to stimulate the receptor, demonstrating a degree of isoform-dependent potency. Notably, SAR100842 is significantly more potent against LPA 16:0 and LPA 18:0 isoforms compared to unsaturated forms.[1] The compound has been shown to be inactive against LPA2, LPA3, and LPA5 receptors at concentrations up to 10 µM, underscoring its selectivity for LPA1.[1]

LPA IsoformSAR100842 IC50 (nM)95% Confidence Interval
LPA 16:05948–73
LPA 18:06447–85
LPA 18:1262140–490
LPA 18:3156122–199
LPA 20:4173130–230
Table 1: Inhibitory activity of SAR100842 against various LPA isoforms in Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor. Data is presented as the geometric mean with a 95% confidence interval.[1]

Signaling Pathways Modulated by 2-methoxy-N-piperidin-4-ylbenzamide

As an antagonist of LPA1, SAR100842 effectively blocks the downstream signaling cascades initiated by LPA binding. LPA1 couples to at least three major families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13, leading to the activation of multiple effector pathways implicated in fibrosis.[5][7]

Gαq/11-PLC-Calcium Mobilization Pathway

Activation of the Gαq/11 pathway by LPA1 leads to the stimulation of Phospholipase C (PLC).[6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a key signaling event that can be readily measured to assess receptor activation and antagonism.[1] The inhibitory action of SAR100842 on LPA-induced calcium mobilization is a fundamental demonstration of its antagonistic properties at the LPA1 receptor.[1]

cluster_membrane Cell Membrane cluster_cytosol Cytosol LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates Gq11 Gαq/11 LPA1->Gq11 Activates SAR100842 SAR100842 SAR100842->LPA1 Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_Cytosol Increased Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol

Gαq/11-PLC-Calcium Mobilization Pathway
Gα12/13-Rho/ROCK-Myofibroblast Differentiation Pathway

The coupling of LPA1 to Gα12/13 proteins activates the Rho family of small GTPases, particularly RhoA.[8] Activated RhoA stimulates Rho-associated coiled-coil containing protein kinase (ROCK), a critical mediator of cytoskeletal reorganization, leading to the formation of stress fibers and focal adhesions.[8][9] This pathway is fundamental to the process of myofibroblast differentiation, a key event in the pathogenesis of fibrosis.[1] Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and are the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) proteins, such as collagen.[1] SAR100842 has been shown to inhibit LPA-induced myofibroblast differentiation.[1]

cluster_membrane Cell Membrane cluster_cytosol Cytosol LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates G1213 Gα12/13 LPA1->G1213 Activates SAR100842 SAR100842 SAR100842->LPA1 Inhibits RhoA RhoA G1213->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton Myofibroblast Myofibroblast Differentiation (α-SMA expression) Cytoskeleton->Myofibroblast

Gα12/13-Rho/ROCK-Myofibroblast Pathway
Crosstalk with Pro-Fibrotic Signaling Pathways

The pro-fibrotic effects of LPA1 signaling are amplified through its interaction with other key fibrotic pathways, namely the Transforming Growth Factor-β (TGF-β) and Wnt/β-catenin signaling cascades.

  • TGF-β Pathway: TGF-β is a potent inducer of myofibroblast differentiation.[10] LPA signaling can potentiate the effects of TGF-β. For instance, LPA has been shown to induce the expression of Connective Tissue Growth Factor (CTGF), a downstream mediator of TGF-β's pro-fibrotic actions, in a TGF-β-independent manner through the LPA1-Gα12/13-RhoA-ROCK pathway.[11] Furthermore, there is evidence of crosstalk where TGF-β can repress LPA1 expression in a Smad3-dependent manner, suggesting a complex regulatory feedback loop.[12]

  • Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is strongly implicated in fibrogenesis.[11] LPA1 receptor ligation can lead to the activation of the β-catenin pathway.[13] LPA treatment has been shown to induce the phosphorylation of glycogen synthase kinase-3β (GSK3β), leading to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of pro-fibrotic genes.[13] SAR100842 has been observed to inhibit the expression of Wnt target genes in dermal fibroblasts, indicating that its anti-fibrotic effects are, in part, mediated through the suppression of the Wnt signaling pathway.[1][14]

cluster_lpa LPA1 Signaling cluster_tgf TGF-β Signaling cluster_wnt Wnt Signaling LPA1 LPA1 RhoA_ROCK RhoA/ROCK LPA1->RhoA_ROCK BetaCatenin β-catenin LPA1->BetaCatenin Activates Myofibroblast Myofibroblast Differentiation & Fibrosis RhoA_ROCK->Myofibroblast TGFBR TGF-β Receptor TGFBR->RhoA_ROCK Crosstalk SMAD SMAD2/3 TGFBR->SMAD SMAD->Myofibroblast Frizzled Frizzled Receptor Frizzled->BetaCatenin BetaCatenin->SMAD BetaCatenin->Myofibroblast

Crosstalk of LPA1, TGF-β, and Wnt Pathways

Experimental Protocols

The following protocols provide a framework for assessing the antagonistic activity of compounds like 2-methoxy-N-piperidin-4-ylbenzamide on LPA1 signaling.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit LPA-induced increases in intracellular calcium concentration.

Start Seed CHO-hLPA1 cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 LoadDye Load cells with calcium-sensitive dye Incubate1->LoadDye Incubate2 Incubate for 1 hour LoadDye->Incubate2 AddCompound Add SAR100842 (or test compound) Incubate2->AddCompound AddLPA Add LPA (EC80) AddCompound->AddLPA Measure Measure fluorescence (FLIPR) AddLPA->Measure Analyze Analyze data and calculate IC50 Measure->Analyze

Calcium Mobilization Assay Workflow

Materials:

  • CHO cells stably expressing the human LPA1 receptor (CHO-hLPA1).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well black-walled, clear-bottom plates.

  • FLIPR Calcium Assay Kit (or equivalent).

  • Lysophosphatidic acid (LPA) stock solution.

  • 2-methoxy-N-piperidin-4-ylbenzamide (SAR100842) or other test compounds.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence imaging plate reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed CHO-hLPA1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate at 37°C for 1 hour.[15]

  • Compound Addition: Prepare serial dilutions of SAR100842 or test compounds in assay buffer. Add the compound solutions to the appropriate wells of the plate.

  • LPA Stimulation: Prepare a solution of LPA in assay buffer at a concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response).

  • Fluorescence Measurement: Place the plate in the fluorescence imaging plate reader. Initiate the reading and, after establishing a baseline fluorescence, add the LPA solution to all wells simultaneously using the instrument's integrated pipettor.[1]

  • Data Analysis: Monitor the change in fluorescence over time. The peak fluorescence intensity reflects the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of the antagonist and determine the IC50 value.[1]

Myofibroblast Differentiation Assay

This assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into myofibroblasts, typically induced by TGF-β.

Start Seed human dermal fibroblasts in 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with SAR100842 and/or TGF-β1 Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 FixPerm Fix and permeabilize cells Incubate2->FixPerm Stain Stain for α-SMA and nuclei (DAPI) FixPerm->Stain Image Image acquisition (High-content imaging) Stain->Image Analyze Quantify α-SMA expression Image->Analyze

Myofibroblast Differentiation Assay Workflow

Materials:

  • Primary human dermal fibroblasts.

  • Fibroblast growth medium.

  • 96-well culture plates.

  • Recombinant human TGF-β1.

  • 2-methoxy-N-piperidin-4-ylbenzamide (SAR100842) or other test compounds.

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against α-SMA.

  • Fluorescently-labeled secondary antibody.

  • DAPI nuclear stain.

  • High-content imaging system.

Procedure:

  • Cell Plating: Seed primary human dermal fibroblasts into 96-well plates and allow them to attach and grow for 24 hours.

  • Treatment: Replace the medium with low-serum medium containing SAR100842 or the test compound at various concentrations. After a pre-incubation period (e.g., 1 hour), add TGF-β1 (typically 1-5 ng/mL) to induce myofibroblast differentiation. Include appropriate controls (vehicle control, TGF-β1 only).

  • Incubation: Incubate the cells for 48-72 hours to allow for myofibroblast differentiation.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific antibody binding with 5% BSA.

    • Incubate with the primary anti-α-SMA antibody.

    • Incubate with the fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of α-SMA staining per cell, normalized to the number of nuclei (DAPI staining). Determine the concentration-dependent inhibition of α-SMA expression by the test compound.

Conclusion

2-methoxy-N-piperidin-4-ylbenzamide (SAR100842) is a selective antagonist of the LPA1 receptor that effectively inhibits its pro-fibrotic signaling pathways. By blocking LPA1-mediated calcium mobilization, myofibroblast differentiation, and the crosstalk with other key fibrotic pathways like TGF-β and Wnt/β-catenin, SAR100842 holds significant promise as a therapeutic agent for the treatment of fibrotic diseases. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of LPA1 antagonists and their potential to combat fibrosis.

References

  • Allanore, Y., et al. (2018). Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study. Arthritis & Rheumatology, 70(10), 1634-1643. [Link]

  • Broome, D. T., et al. (2011). LPA1-induced cytoskeleton reorganization drives fibrosis through CTGF-dependent fibroblast proliferation. The Journal of Clinical Investigation, 121(9), 3529-3543. [Link]

  • Guerin, C., et al. (2017). Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse. British Journal of Pharmacology, 174(19), 3345-3358. [Link]

  • Khanna, D., et al. (2017). SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study. ACR Meeting Abstracts. [Link]

  • Ren, J., et al. (2013). TGFβ represses LPA1 in a Smad-dependent manner. Cellular Signalling, 25(11), 2269-2276. [Link]

  • Riaz, A., et al. (2016). G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling. International Journal of Molecular Sciences, 17(2), 224. [Link]

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  • Ye, X., et al. (2020). Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases. Journal of Cancer, 11(8), 2107-2120. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). LPA1 receptor. Retrieved from [Link]

  • Choi, J. W., et al. (2010). LPA receptors: signaling properties and disease relevance. Journal of Cellular Biochemistry, 110(5), 1049-1057. [Link]

  • Meli, R., et al. (2016). LPA1-induced cytoskeleton reorganization drives fibrosis through CTGF-dependent fibroblast proliferation. The Journal of Clinical Investigation, 126(1), 139-152. [Link]

  • Prest, E. G., et al. (2018). The status of the lysophosphatidic acid receptor type 1 (LPA1R). Expert Opinion on Therapeutic Patents, 28(1), 25-36. [Link]

  • Zhou, Y., & Horowitz, J. C. (2017). Cellular Mechanisms of Tissue Fibrosis. 8. Current and future drug targets in fibrosis: focus on Rho GTPase-regulated gene transcription. American Journal of Physiology-Cell Physiology, 313(3), C245-C257. [Link]

  • Shea, B. S., et al. (2016). The Rho Kinases: Critical Mediators of Multiple Profibrotic Processes and Rational Targets for New Therapies for Pulmonary Fibrosis. Frontiers in Pharmacology, 7, 233. [Link]

  • Chen, T., & Li, J. (2007). Effect of TGF-β/Smad signaling pathway on lung myofibroblast differen- tiation. Chinese Medical Journal, 120(24), 2243-2248. [Link]

  • Allanore, Y., et al. (2018). Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study. Arthritis & Rheumatology, 70(10), 1634-1643. [Link]

  • Martini, M., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology, 14, 1264878. [Link]

  • Geng, H., et al. (2015). Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion. American Journal of Physiology-Renal Physiology, 309(8), F714-F726. [Link]

  • Chothia, C., et al. (2016). Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1. Structure, 24(9), 1385-1393. [Link]

  • Zhang, H., et al. (2019). Crosstalk between Wnt/β‑catenin and TGF‑β1/Smad signaling pathways in pulmonary fibrosis. Experimental and Therapeutic Medicine, 18(5), 3821-3829. [Link]

  • Sun, L., & Liu, F. (2012). Wnt/β-Catenin Signaling: a Promising New Target for Fibrosis Diseases. Folia Biologica, 58(6), 221-231. [Link]

  • Charles River. (n.d.). Fibroblast-to-Myofibroblast Transition (FMT) Assay. Retrieved from [Link]

  • Doi: 10.1007/978-1-4939-2273-7_11. (n.d.). FLIPR® Calcium Assay Cells used in the assay were stably tr. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • Trzaskowski, B., et al. (2012). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology, 897, 125-135. [Link]

  • Di Tommaso, N., et al. (2018). Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications. Frontiers in Physiology, 9, 1576. [Link]

  • Ilyas, U., et al. (2019). MSC-released TGF-β regulate α-SMA expression of myofibroblast during wound healing. Oncology and Therapy, 7(1), 101-111. [Link]

  • Widyaputri, F., et al. (2017). α-SMA Expression Increased Over Cell Passages and Decreased by Exogenous TGF-β1, In Vitro Studies on Myofibroblast Derived fro. Journal of the Indonesian Medical Association, 67(1), 13-19. [Link]

  • Lee, J., et al. (2023). LRG1 Promotes ECM Integrity by Activating the TGF-β Signaling Pathway in Fibroblasts. International Journal of Molecular Sciences, 24(15), 12423. [Link]

  • Konigshoff, M., et al. (2016). Distinct Roles of Wnt/β-Catenin Signaling in the Pathogenesis of Chronic Obstructive Pulmonary Disease and Idiopathic Pulmonary Fibrosis. American Journal of Respiratory Cell and Molecular Biology, 54(3), 316-325. [Link]

  • Zhang, Y., et al. (2023). Crosstalk between Wnt/β-catenin signaling pathway and DNA damage response in cancer: a new direction for overcoming therapy resistance. Frontiers in Oncology, 13, 1214878. [Link]

  • Scite.ai. (n.d.). Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis. Retrieved from [Link]

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  • Chen, T., & Li, J. (2007). Effect of TGF-β/Smad signaling pathway on lung myofibroblast differen- tiation. Chinese Medical Journal, 120(24), 2243-2248. [Link]

  • Martini, M., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology, 14, 1264878. [Link]

  • Current time information in Bangalore, IN. (n.d.).
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Pharmacological Applications of the 2-Methoxy-N-piperidin-4-ylbenzamide Scaffold in Enteric Neuromodulation

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 2-methoxy-N-piperidin-4-ylbenzamide scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacological backbone for a highly successful class of neuroenteric modulators known as substituted benzamides. By fine-tuning the substitutions on the aromatic ring and the piperidine nitrogen, drug development professionals have generated a diverse library of prokinetic and antiemetic agents (e.g., Mosapride, Zacopride, Cinitapride, and Prucalopride).

This technical guide dissects the mechanistic causality of this scaffold, detailing how its structural conformation dictates receptor subtype selectivity (primarily 5-HT₄ agonism and 5-HT₃ antagonism). Furthermore, it provides self-validating experimental workflows essential for translating these molecular interactions into proven preclinical efficacy.

Mechanistic Causality: The "Why" Behind the Scaffold

As application scientists, we must look beyond empirical binding data and understand the physical causality of molecular design. The 2-methoxy-N-piperidin-4-ylbenzamide structure is not arbitrary; it is a highly engineered key designed for a specific G-protein coupled receptor (GPCR) lock.

The Conformational Lock (The 2-Methoxy Group)

The methoxy group at the 2-position of the benzamide ring is not merely a steric filler. It acts as a critical hydrogen bond acceptor for the adjacent amide NH. This intramolecular hydrogen bond restricts the rotational freedom of the amide bond, locking the molecule into a planar, pseudo-ring conformation.

  • The Causality: This forced coplanarity is essential. It rigidly projects the basic piperidine ring at the correct angle required to enter the 5-HT₄ receptor binding pocket. Without the 2-methoxy group, the molecule adopts a relaxed, non-planar conformation, resulting in a catastrophic loss of receptor affinity.

The Salt Bridge Anchor (The Piperidin-4-yl Group)

The piperidine ring provides a basic nitrogen atom that becomes protonated at physiological pH.

  • The Causality: This protonated amine acts as the primary anchor within the GPCR, forming a critical salt bridge with a highly conserved aspartate residue (Asp100³·³²) located in transmembrane helix 3 (TM3) of the 5-HT₄ receptor. The 4-yl linkage ensures the optimal distance between the aromatic ring (which engages in stacking with tryptophan residues in TM6) and the aspartate anchor.

Pharmacological Targets and Pathway Dynamics

Substituted benzamides derived from this scaffold exhibit dual, yet distinct, pharmacological profiles depending on their peripheral modifications.

  • 5-HT₄ Receptor Agonism (Prokinetic): Binding to the Gs-coupled 5-HT₄ receptor activates adenylyl cyclase, increasing intracellular cAMP. This activates Protein Kinase A (PKA), which ultimately facilitates the release of acetylcholine (ACh) from enteric motor neurons, driving gastrointestinal peristalsis 1.

  • 5-HT₃ Receptor Antagonism (Antiemetic): Certain derivatives (like Zacopride) act as antagonists at the 5-HT₃ receptor, a ligand-gated ion channel. Blockade of this channel prevents the depolarization of vagal afferent nerves, effectively shutting down the emetic reflex arc 2.

G Scaffold 2-Methoxy-N-piperidin- 4-ylbenzamide Scaffold HT4 5-HT4 Receptor (Gs-Coupled GPCR) Scaffold->HT4 Agonism HT3 5-HT3 Receptor (Ligand-Gated Ion Channel) Scaffold->HT3 Antagonism cAMP ↑ cAMP & PKA Activation HT4->cAMP Ion Na+/K+ Channel Blockade HT3->Ion ACh Acetylcholine Release (Prokinetic) cAMP->ACh Vagal Vagal Afferent Inhibition (Antiemetic) Ion->Vagal

Fig 1: Pharmacological signaling pathways of the benzamide scaffold.

Comparative Binding Affinities

The versatility of the 2-methoxy-N-piperidin-4-ylbenzamide scaffold is best illustrated by how minor peripheral substitutions shift the binding affinity between 5-HT₄ and 5-HT₃ receptors.

Compound5-HT₄ Affinity ( , nM)5-HT₃ Affinity ( , nM)Primary Clinical Application
Prucalopride 2.5 - 8.0>1,000Prokinetic (Chronic Constipation) 3
Mosapride 69.91,189Prokinetic (Gastroparesis) 4
Cisapride ~140>1,000Prokinetic (Withdrawn - hERG toxicity) 5
Zacopride 3730.38Antiemetic / Anxiolytic 2

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed to self-validate. A result is only as trustworthy as the internal controls that prove the mechanism of action.

Protocol A: In Vitro Radioligand Binding Assay (5-HT₄)

This protocol determines the binding affinity ( ) of novel benzamide derivatives.

  • Causality of Reagent Choice: We utilize [³H]-GR113808 as the radioligand. Why? Because it is a highly selective 5-HT₄ antagonist. Agonist radioligands often suffer from G-protein coupling state dependencies, whereas antagonists bind to all receptor states, providing a stable, reproducible baseline for displacement.

  • Self-Validating Control: The assay is validated by defining Non-Specific Binding (NSB).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human 5-HT₄ receptors in 50 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 20 mins.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [³H]-GR113808, and varying concentrations of the test benzamide (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validation Step (NSB): In parallel control wells, add 10 µM of unlabeled Serotonin (Cold 5-HT). Because 10 µM is a saturating concentration, it will displace all radioligand from the actual 5-HT₄ receptors. Any residual radioactivity detected in these wells is strictly non-specific binding (e.g., sticking to the plastic or lipid bilayer).

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash with ice-cold buffer, add scintillation fluid, and count radioactivity.

  • Analysis: Calculate specific binding by subtracting the NSB value from the total binding. Use the Cheng-Prusoff equation to convert the to a value.

Protocol B: Ex Vivo Guinea Pig Ileum Contractility Assay

Binding does not equal functional efficacy. This assay proves that the compound acts as a prokinetic agonist.

  • Causality of Model Choice: We specifically use the guinea pig ileum rather than a mouse or rat model. The distribution and functional coupling of 5-HT₄ receptors in the guinea pig enteric nervous system closely mirrors human physiology, making it the gold standard for translational GI pharmacology.

  • Self-Validating Control: We must prove the contraction is neurogenic (caused by nerve-released ACh) and not myogenic (caused by direct muscle stimulation).

Step-by-Step Methodology:

  • Tissue Preparation: Isolate a 2 cm segment of guinea pig ileum and suspend it in a 10 mL organ bath containing oxygenated Tyrode's solution at 37°C.

  • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing every 15 minutes.

  • Agonist Challenge: Add the test benzamide cumulatively (10⁻⁹ to 10⁻⁵ M) and record the amplitude of isotonic contractions.

  • Self-Validation Step (Mechanistic Proof): Wash the tissue and pre-incubate with 1 µM Tetrodotoxin (TTX) for 15 minutes. TTX is a voltage-gated sodium channel blocker that halts all neuronal action potentials. Re-apply the test benzamide.

  • Interpretation: If the benzamide-induced contraction is completely abolished by TTX, the system self-validates that the drug's mechanism is entirely neurogenic (acting via 5-HT₄ receptors on nerves to release ACh), confirming the intended mechanism of action.

Workflow N1 N1 N2 Step 2: Radioligand Binding (Self-Validation: Cold 5-HT) N1->N2 Validated Structure N3 Step 3: Ex Vivo Contractility (Self-Validation: TTX Control) N2->N3 Ki < 100 nM N4 Step 4: Lead Selection (In Vivo Motility) N3->N4 Neurogenic EC50 < 1 µM

Fig 2: Self-validating experimental workflow for benzamide derivatives.

References

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Methodological & Application

Application Note: Synthesis Protocol for 2-Methoxy-N-piperidin-4-ylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Intermediate synthesis for substituted benzamide dopamine receptor antagonists and gastrointestinal prokinetic agents.

Introduction and Mechanistic Rationale

The compound 2-methoxy-N-piperidin-4-ylbenzamide serves as a critical structural motif and synthetic intermediate in the development of antidopaminergic agents, most notably in the synthesis of prokinetic drugs such as clebopride and cinitapride [1]. The pharmacological efficacy of these molecules heavily relies on the spatial orientation of the benzamide moiety relative to the basic piperidine nitrogen, which interacts with D2 and 5-HT4 receptors[2].

Strategic Design (Causality in Synthesis): Direct acylation of 4-aminopiperidine with 2-methoxybenzoic acid (or its acid chloride) is highly prone to yielding complex mixtures of regioisomers and oligomers due to the presence of two nucleophilic nitrogen atoms (the primary exocyclic amine and the secondary endocyclic piperidine amine). To ensure absolute regioselectivity and a self-validating synthetic workflow, a protection-coupling-deprotection strategy is mandatory.

We utilize 1-Boc-4-aminopiperidine as the starting amine. The tert-butyloxycarbonyl (Boc) group effectively masks the secondary amine, directing the coupling agent exclusively to the primary amine. For the amide bond formation, we employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with Hydroxybenzotriazole (HOBt). This combination provides a mild, highly efficient coupling environment that prevents the degradation of the methoxy ether and ensures high yields before quantitative acidic deprotection.

Synthetic Workflow Visualization

SynthesisWorkflow A 2-Methoxybenzoic Acid + 1-Boc-4-aminopiperidine B Amide Coupling (EDC·HCl, HOBt, DIPEA, DCM) A->B Activation & Coupling C Intermediate: tert-Butyl 4-(2-methoxybenzamido) piperidine-1-carboxylate B->C Regioselective Amidation D Boc Deprotection (TFA, DCM, 0 °C to RT) C->D Acidic Cleavage E Neutralization & Extraction (Aq. NaOH / EtOAc) D->E Free Base Formation F Final Product: 2-Methoxy-N-piperidin-4-ylbenzamide E->F Purification

Workflow for the regioselective synthesis of 2-methoxy-N-piperidin-4-ylbenzamide.

Step-by-Step Experimental Protocols

Part A: Synthesis of tert-Butyl 4-(2-methoxybenzamido)piperidine-1-carboxylate

Objective: Regioselective amide bond formation.

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzoic acid (15.2 g, 100 mmol) and anhydrous Dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Activation: Add 1-Hydroxybenzotriazole hydrate (HOBt, 14.9 g, 110 mmol) followed by 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 21.1 g, 110 mmol). Stir the suspension at room temperature (20–25 °C) for 30 minutes until a clear activated ester solution forms.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1-Boc-4-aminopiperidine (20.0 g, 100 mmol) dissolved in DCM (50 mL), followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 34.8 mL, 200 mmol).

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Analytical Check: Monitor completion via TLC (Silica, EtOAc/Hexane 1:1, UV detection).

  • Workup: Quench the reaction by adding 100 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and collect the organic layer. Wash the organic layer sequentially with 1M HCl (100 mL), water (100 mL), and brine (100 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a white solid. (Expected yield: 88-92%).

Part B: Deprotection to 2-Methoxy-N-piperidin-4-ylbenzamide

Objective: Quantitative removal of the Boc protecting group to yield the free secondary amine.

  • Acidic Cleavage: Dissolve the intermediate from Part A (approx. 30 g, 89 mmol) in anhydrous DCM (120 mL) and cool to 0 °C.

  • TFA Addition: Slowly add Trifluoroacetic acid (TFA, 60 mL) dropwise over 15 minutes. Caution: Rapid evolution of CO₂ and isobutylene gas will occur.

  • Deprotection: Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (2 x 50 mL) to remove residual trace TFA, yielding a crude TFA salt.

  • Neutralization: Suspend the crude residue in Ethyl Acetate (EtOAc, 200 mL) and cool to 0 °C. Carefully adjust the pH to 10-11 using 2M aqueous NaOH while stirring vigorously.

  • Extraction: Separate the layers. Extract the aqueous layer with additional EtOAc (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous K₂CO₃.

  • Final Isolation: Filter and concentrate in vacuo. Triturate the resulting solid with cold diethyl ether to afford the pure 2-methoxy-N-piperidin-4-ylbenzamide as a crystalline white solid.

Analytical Data & Validation Metrics

To ensure the trustworthiness of the synthesized batch, the following physicochemical and spectroscopic parameters should be validated against the expected values.

Analytical MethodParameter / AssignmentExpected Result / Value
Physical State AppearanceWhite to off-white crystalline solid
Mass Spectrometry ESI-MS [M+H]⁺m/z 235.14
¹H NMR (400 MHz, CDCl₃) δ 8.20 (dd, 1H)Aromatic proton (Ar-H, ortho to amide)
δ 7.75 (br d, 1H)Amide NH (exchangeable)
δ 7.45 (ddd, 1H)Aromatic proton (Ar-H, para to methoxy)
δ 7.05 (m, 2H)Aromatic protons (Ar-H)
δ 4.15 (m, 1H)Piperidine CH (alpha to amide)
δ 3.95 (s, 3H)Methoxy group (-OCH₃)
δ 3.10 (m, 2H), 2.75 (m, 2H)Piperidine equatorial/axial CH₂ (alpha to amine)
δ 2.05 (m, 2H), 1.45 (m, 2H)Piperidine CH₂ (beta to amine)
Purity (HPLC) Area % at 254 nm> 98.5%

References

  • Prieto, J., Moragues, J., Spickett, R. G., Vega, A., Colombo, M., Salazar, W., & Roberts, D. J. (1977). Synthesis and pharmacological properties of a series of antidopaminergic piperidyl benzamides. Journal of Pharmacy and Pharmacology, 29(1), 147-152.[Link]

  • Vanda, D., Zajdel, P., & Soural, M. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry, 181, 111569.[Link]

Comprehensive HPLC Method Development and ICH Q2(R2) Validation for 2-Methoxy-N-piperidin-4-ylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-N-piperidin-4-ylbenzamide is a critical pharmaceutical intermediate and structural moiety found in several prokinetic benzamide drugs, most notably Cinitapride and Clebopride[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a classic chromatographic challenge: managing the severe peak tailing associated with highly basic secondary amines.

This application note details the scientific causality behind the method development choices, aligning with the Quality by Design (QbD) principles outlined in the ICH Q14 guidelines, and provides a comprehensive, self-validating execution protocol compliant with the newly effective ICH Q2(R2) validation standards[2],[3].

The Chemical Challenge: Analyte Profiling

To design a method that does not merely separate, but does so reproducibly over the lifecycle of a drug product, we must first understand the analyte's physicochemical behavior.

2-Methoxy-N-piperidin-4-ylbenzamide contains two distinct functional regions:

  • The Methoxybenzamide Chromophore: Provides strong UV absorbance, making UV detection at 254 nm highly sensitive and specific.

  • The Piperidine Ring: Contains a secondary amine nitrogen with a predicted pKa of ~10.4.

The Root Cause of Peak Tailing

In reversed-phase HPLC, ideal retention is driven by hydrophobic interactions. However, basic compounds like our piperidine derivative are prone to secondary retention mechanisms . At mid-range pH levels (pH 5.0–7.0), the residual silanol groups (Si-OH) on traditional silica-based stationary phases deprotonate to form negatively charged siloxanes (Si-O⁻)[4]. Simultaneously, the basic piperidine nitrogen remains fully protonated (NH₂⁺).

This creates a strong, unwanted ion-exchange interaction. Because these silanol sites are heterogeneously distributed and possess varying kinetics, a portion of the analyte molecules are retained longer than the bulk, resulting in an asymmetrical, "tailing" peak[5].

Mechanism cluster_lowpH Low pH Strategy (pH 3.0) cluster_highpH High pH Strategy (pH 10.5) Analyte 2-methoxy-N-piperidin- 4-ylbenzamide (Basic N, pKa ~10.4) LowPH Analyte Ionized (NH2+) Silanols Neutralized (Si-OH) Analyte->LowPH Preferred HighPH Analyte Neutralized (NH) Silanols Ionized (Si-O-) Analyte->HighPH Alternative Result1 Reduced Tailing, Robust Peak Shape LowPH->Result1 Result2 High Retention, Requires Hybrid Silica HighPH->Result2

Caption: Retention strategies for basic piperidine derivatives in reversed-phase HPLC.

Architecting the Chromatographic Method

To systematically eliminate peak tailing and ensure a robust method, we employ a Low pH Strategy combined with a highly base-deactivated stationary phase.

  • pH Control (The Causality): By buffering the mobile phase to pH 3.0 using Potassium Dihydrogen Phosphate, we force the residual acidic silanols on the silica surface to remain fully protonated and neutral (Si-OH). With the ion-exchange sites neutralized, the protonated analyte interacts solely via predictable hydrophobic partitioning[4],[5].

  • Stationary Phase: A highly end-capped, base-deactivated C18 column is selected to provide a secondary layer of defense against any trace active silanols.

  • Gradient Elution: A gradient is utilized rather than isocratic elution to ensure that highly polar degradation products (e.g., cleaved piperidine fragments) elute early, while strongly retained synthetic impurities are washed off the column, preventing baseline drift in subsequent injections.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / ConditionScientific Rationale
Column Base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm)Superior end-capping minimizes secondary silanol interactions.
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.0 ± 0.05Protonates analyte and neutralizes surface silanols.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and lower UV cutoff compared to methanol.
Gradient Program 0-2 min: 10% B2-10 min: 10→60% B10-12 min: 60% B12-12.1 min: 10% B12.1-17 min: 10% BEnsures elution of polar degradants; high organic wash removes late eluters; 5 min re-equilibration.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns to maximize theoretical plates (N).
Column Temp 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 254 nmOptimal absorbance for the methoxybenzamide chromophore.
Injection Vol 10 µLBalances method sensitivity (LOD/LOQ) with column loadability.

Experimental Execution: Step-by-Step Protocols

A self-validating system requires strict adherence to preparation protocols to eliminate systemic errors before they propagate into the data.

Buffer Preparation (Mobile Phase A)
  • Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) using a calibrated analytical balance.

  • Transfer to a 1000 mL volumetric flask and dissolve in approximately 900 mL of Milli-Q (Type 1) water.

  • Insert a calibrated pH probe. Add dilute orthophosphoric acid (10% v/v H₃PO₄) dropwise while stirring until the pH stabilizes at exactly 3.0 ± 0.05.

  • Make up the volume to 1000 mL with Milli-Q water.

  • Filter the buffer through a 0.45 µm hydrophilic membrane filter (e.g., PVDF or Nylon) and sonicate for 10 minutes to degas.

Standard Preparation
  • Diluent Preparation: Mix Milli-Q water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution (500 µg/mL): Accurately weigh 25.0 mg of 2-methoxy-N-piperidin-4-ylbenzamide reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent.

  • Working Standard (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. Mix thoroughly.

The Self-Validating Protocol: ICH Q2(R2) Execution

The revised ICH Q2(R2) guideline (effective mid-2024) mandates a lifecycle approach to analytical validation, emphasizing that a method must be proven "fit for purpose" through rigorous, statistically grounded testing[2],[3].

Lifecycle ATP Analytical Target Profile (ATP) Define intended purpose & criteria Risk Risk Assessment & Analyte Properties (pKa ~10.4, UV active) ATP->Risk Dev Method Development (ICH Q14) Column & Mobile Phase Screening Risk->Dev Opt Method Optimization (Gradient, pH 3.0, Temperature) Dev->Opt Val Method Validation (ICH Q2(R2)) Specificity, Linearity, Precision Opt->Val Val->Dev If validation criteria fail Routine Routine Use & Continual Verification Val->Routine

Caption: Analytical Procedure Lifecycle integrating ICH Q14 development and Q2(R2) validation.

System Suitability Testing (SST)

Before any validation parameter is executed, the system must self-validate its current operational state.

  • Protocol: Inject the Working Standard (50 µg/mL) six times.

  • Acceptance Criteria:

    • %RSD of Peak Area ≤ 2.0%

    • USP Tailing Factor (T) ≤ 1.5 (Proves silanol interactions are suppressed).

    • Theoretical Plates (N) ≥ 5000.

Specificity & Forced Degradation

To prove the method is stability-indicating, we must demonstrate that the active pharmaceutical ingredient (API) peak is completely resolved from any degradation products. Furthermore, a mass balance approach must be applied: the reduction in the API peak area must proportionally match the sum of the degradant peak areas.

  • Acid Degradation: 1N HCl at 60°C for 2 hours.

  • Base Degradation: 1N NaOH at 60°C for 2 hours (Expect hydrolysis of the benzamide bond).

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

  • Acceptance Criteria: Resolution ( Rs​ ) between the analyte and the closest eluting degradant must be > 1.5. Peak purity analysis via Photodiode Array (PDA) must show the purity angle is less than the purity threshold.

Table 2: Quantitative Validation Parameters (ICH Q2(R2))
Validation CharacteristicExecution MethodologyAcceptance Criteria
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (25, 37.5, 50, 62.5, 75 µg/mL). Inject each in triplicate.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept should be ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of API into a placebo matrix at 80%, 100%, and 120% levels. Prepare 3 samples per level (n=9 total).Mean recovery across all levels must be between 98.0% and 102.0%. %RSD ≤ 2.0%.
Precision (Repeatability) Prepare 6 independent sample preparations at the 100% target concentration (50 µg/mL).%RSD of the calculated assay values ≤ 2.0%.
Intermediate Precision Execute the Repeatability protocol on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) ≤ 2.0%. Means must not differ significantly (Student's t-test).
Robustness Deliberately vary critical method parameters: pH (±0.2 units), Column Temp (±5°C), and Flow Rate (±0.1 mL/min).System suitability criteria must remain met under all perturbed conditions.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. 3

  • CINITAPRIDE HYDROGEN TARTRATE CAS#: 66564-14-5. ChemicalBook. 1

  • How to Reduce Peak Tailing in HPLC? Phenomenex.4

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.5

Sources

High-Sensitivity LC-MS/MS Quantification of 2-Methoxy-N-piperidin-4-ylbenzamide in Human Plasma: A Mixed-Mode SPE Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quantification of basic amine-containing compounds in biological matrices presents a unique set of bioanalytical challenges. The analyte of interest, 2-methoxy-N-piperidin-4-ylbenzamide (a structural motif common to 5-HT4 receptor agonists and D2 antagonists such as clebopride and cinitapride metabolites), possesses a highly basic piperidine nitrogen (pKa ~10.0).

When analyzing such basic compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two primary issues arise:

  • Chromatographic Tailing: Standard C18 stationary phases often yield poor peak shapes for polar basic amines due to secondary interactions with unendcapped surface silanols.

  • Matrix Effects (Ion Suppression): Simple sample preparation techniques like Protein Precipitation (PPT) fail to remove endogenous plasma phospholipids. These phospholipids co-elute with basic drugs and compete for charge in the Electrospray Ionization (ESI) source, leading to severe signal suppression[1].

The Causality of the Analytical Design: To engineer a self-validating, robust assay, we abandon PPT in favor of Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) [2]. By acidifying the plasma, we force the piperidine nitrogen into a 100% protonated (cationic) state. During SPE loading, the analyte is trapped via strong ionic bonds to the sulfonic acid groups on the sorbent. This allows for an aggressive 100% organic wash step that completely strips away neutral lipids and phospholipids. The analyte is subsequently eluted by raising the pH, neutralizing the amine, and breaking the ionic interaction[3].

Chromatographically, we utilize a Biphenyl stationary phase . The biphenyl rings provide orthogonal π−π interactions with the electron-rich 2-methoxybenzamide moiety of the analyte, ensuring excellent retention and symmetrical peak shape away from the solvent front.

Experimental Blueprint & Reagents

Materials
  • Analyte: 2-methoxy-N-piperidin-4-ylbenzamide (Reference Standard, >99% purity).

  • Internal Standard (IS): 2-methoxy-d3-N-piperidin-4-ylbenzamide.

  • Matrix: K2EDTA Human Plasma.

  • Reagents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Phosphoric Acid (H3PO4), and Ammonium Hydroxide (NH4OH).

  • SPE Sorbent: Waters Oasis MCX 96-well µElution Plate (2 mg/well)[1].

Preparation of Standards and Quality Controls (QCs)

Stock solutions (1.0 mg/mL) of the analyte and IS are prepared in 50:50 MeOH:Water. Calibration standards are spiked into blank human plasma to yield a dynamic range of 0.1 ng/mL to 100 ng/mL . Quality Control (QC) samples are prepared at 0.1 ng/mL (LLOQ), 0.3 ng/mL (Low QC), 5.0 ng/mL (Mid QC), and 80.0 ng/mL (High QC).

Step-by-Step Sample Preparation Protocol

To ensure a self-validating system, every extraction batch must include a Post-Extraction Spike (PES) sample. This involves extracting a blank matrix and spiking it with the analyte after elution to continuously monitor the Matrix Factor (MF) and ensure the SPE sorbent is actively clearing phospholipids[4].

SPE_Workflow A 1. Sample Pretreatment 100 µL Plasma + 100 µL 4% H3PO4 (Protonates Piperidine Nitrogen) B 2. Cartridge Conditioning 200 µL MeOH, then 200 µL Water A->B C 3. Sample Loading Apply acidified plasma to MCX B->C D 4. Wash 1 (Aqueous) 200 µL 2% Formic Acid in Water (Removes salts & proteins) C->D E 5. Wash 2 (Organic) 200 µL 100% Methanol (Removes phospholipids & neutral lipids) D->E F 6. Elution 2 x 25 µL 5% NH4OH in Methanol (Neutralizes amine, elutes analyte) E->F G 7. Dilution / Reconstitution Dilute with 150 µL Mobile Phase A Inject onto LC-MS/MS F->G

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic analytes.

Detailed SPE Procedure
  • Pretreatment: Aliquot 100 µL of plasma (Standard, QC, or Unknown) into a 96-well plate. Add 10 µL of IS working solution (50 ng/mL). Add 100 µL of 4% H3PO4 in water. Vortex for 2 minutes. Causality: Phosphoric acid disrupts protein binding and lowers the pH < 3, ensuring the piperidine ring is fully ionized.

  • Conditioning: Pass 200 µL of MeOH followed by 200 µL of LC-MS Water through the MCX µElution plate.

  • Loading: Load the pretreated samples onto the plate. Apply low vacuum (approx. 2-3 in Hg) to allow dropwise loading.

  • Washing: Wash with 200 µL of 2% FA in water (removes hydrophilic interferences), followed by 200 µL of 100% MeOH (removes hydrophobic interferences and phospholipids)[1].

  • Elution: Elute the target analytes with two aliquots of 25 µL of 5% NH4OH in MeOH. Causality: The high pH of ammonium hydroxide deprotonates the basic amine, breaking the electrostatic interaction with the MCX sorbent.

  • Reconstitution: Dilute the eluate with 150 µL of Mobile Phase A (0.1% FA in Water) prior to injection to match initial gradient conditions and prevent peak distortion.

LC-MS/MS Analytical Conditions

Liquid Chromatography
  • System: UHPLC system.

  • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm).

  • Mobile Phase A (MPA): 0.1% FA in Water.

  • Mobile Phase B (MPB): 0.1% FA in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient Program:

    • 0.00 - 0.50 min: 5% MPB

    • 0.50 - 2.50 min: 5% 95% MPB

    • 2.50 - 3.50 min: 95% MPB (Column wash)

    • 3.50 - 3.60 min: 95% 5% MPB

    • 3.60 - 5.00 min: 5% MPB (Re-equilibration)

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500 °C.

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
2-methoxy-N-piperidin-4-ylbenzamide 235.1135.1503020Quantifier (Benzoyl cation)
2-methoxy-N-piperidin-4-ylbenzamide 235.199.1503025Qualifier (Piperidinyl cation)
IS (d3-methoxy analog) 238.1138.1503020Internal Standard

Method Validation & Data Presentation

The method was validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [5][6]. The logical pathway for ensuring assay integrity relies heavily on the quantitative assessment of matrix effects utilizing the Matuszewski post-extraction spike method[4][7].

Validation_Logic A Bioanalytical Method Validation (FDA 2018 Guidelines) B Selectivity & LLOQ Signal-to-Noise > 5:1 at 0.1 ng/mL A->B C Matrix Effect Assessment (Matuszewski Post-Extraction Spike) A->C D Accuracy & Precision ±15% Bias/CV (±20% at LLOQ) A->D E Calculate Matrix Factor (MF) MF = Response(Post-Spike) / Response(Neat) C->E F Acceptance Criteria IS-Normalized MF CV < 15% E->F

Logical pathway for bioanalytical method validation and matrix effect assessment.

Quantitative Validation Results

The use of the MCX SPE protocol successfully mitigated the severe ion suppression typically observed with basic drugs in plasma[8]. The IS-normalized Matrix Factor (MF) was close to 1.0, indicating negligible matrix effects, which satisfies the rigorous regulatory standards[9].

Table 2: Precision, Accuracy, Recovery, and Matrix Effect (n=6 per level)

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Extraction Recovery (%)IS-Normalized Matrix Factor
0.1 (LLOQ) 6.27.8+4.188.50.98 ± 0.04
0.3 (Low) 4.55.1-2.391.21.02 ± 0.03
5.0 (Mid) 3.14.0+1.592.41.01 ± 0.02
80.0 (High) 2.83.5-1.190.80.99 ± 0.02

Conclusion

The developed LC-MS/MS method for the quantification of 2-methoxy-N-piperidin-4-ylbenzamide in human plasma demonstrates exceptional sensitivity, precision, and accuracy. By utilizing the orthogonal retention mechanisms of Mixed-Mode Cation Exchange (MCX) SPE and a Biphenyl analytical column, the method effectively eliminates phospholipid-induced matrix effects and provides excellent chromatographic peak shape for highly basic analytes. This self-validating protocol is fully compliant with FDA 2018 guidelines and is readily applicable for high-throughput pharmacokinetic (PK) and clinical studies.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.
  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS (Matuszewski et al., 2003). Analytical Chemistry (PubMed/NIH).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis: Post-extraction spiking. Taylor & Francis Online.
  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. National Institutes of Health (PMC).
  • Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research. Waters Corporation / LabRulez.
  • Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE). Waters Corporation.

Sources

Application Note: 2-Methoxy-N-piperidin-4-ylbenzamide as a Privileged Scaffold in Target-Directed Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Optimization Scientists, and Drug Development Professionals.

Introduction and Pharmacological Relevance

The 2-methoxy-N-piperidin-4-ylbenzamide core—and specifically its highly functionalized derivative, 4-amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide—is a privileged structural motif in modern medicinal chemistry. This building block serves as the critical pharmacophore for a broad class of gastrointestinal prokinetic agents, dopamine D2 receptor antagonists, and 5-HT4 receptor agonists.

Active pharmaceutical ingredients (APIs) derived from this scaffold include Clebopride , Cinitapride , and various radiotracers utilized in positron emission tomography (PET)[1]. The therapeutic efficacy of these compounds relies heavily on the precise spatial arrangement of the benzamide and piperidine rings, which dictate binding affinity within G-protein coupled receptor (GPCR) pockets[2].

Pathway A Prokinetic Benzamide (Ligand) B 5-HT4 Receptor (GPCR) A->B Agonism C Gs Protein B->C D Adenylate Cyclase C->D E cAMP Elevation D->E F GI Motility (Response) E->F

5-HT4 receptor activation pathway by prokinetic benzamides leading to GI motility.

Mechanistic Rationale & Structural Biology

Expertise & Experience: The "Why" Behind the Structure

When designing libraries around the 2-methoxy-N-piperidin-4-ylbenzamide core, the choice of substituents is not arbitrary.

  • The 2-Methoxy Effect: The methoxy group at the ortho position forms a strong intramolecular hydrogen bond with the adjacent amide N-H. This locks the benzamide into a coplanar conformation, minimizing entropic penalty upon receptor binding and significantly enhancing D2/5-HT4 receptor affinity[3].

  • The Piperidine Nitrogen: The secondary or tertiary amine of the piperidine ring acts as a critical basic center (pKa ~9.5), which is protonated at physiological pH. This protonated nitrogen forms a vital salt bridge with a conserved aspartate residue (e.g., Asp114 in the D2 receptor)[1].

By synthesizing the unsubstituted piperidine core, researchers can perform late-stage N-alkylation to rapidly generate diverse libraries for structure-activity relationship (SAR) profiling.

Chemical Synthesis Strategy

The synthesis of the free piperidine building block requires the coupling of a substituted benzoic acid with a protected 4-aminopiperidine, followed by selective deprotection.

Workflow A 4-Amino-5-chloro-2-methoxybenzoic acid B Mixed Anhydride Activation (ClCO2Et / TEA) A->B C Amide Coupling (1-Boc-4-aminopiperidine) B->C D Boc-Protected Intermediate C->D E Acidic Deprotection (TFA / DCM) D->E F 2-Methoxy-N-piperidin-4-ylbenzamide Core E->F G Late-Stage N-Alkylation (e.g., Clebopride / Cinitapride) F->G

Step-by-step synthetic workflow for the 2-methoxy-N-piperidin-4-ylbenzamide building block.

Quantitative Data: Optimization of Amide Coupling

Selecting the right coupling agent is critical for scalability and yield. The table below summarizes the optimization parameters for coupling 4-amino-5-chloro-2-methoxybenzoic acid with 1-Boc-4-aminopiperidine.

Coupling StrategyReagentsYield RangeScalabilityKey AdvantageCausality / Limitation
Mixed Anhydride Ethyl chloroformate, TEA80–88%HighCost-effectiveRequires strict temperature control (0°C) to prevent anhydride disproportionation.
Carbodiimide EDC·HCl, HOBt, DIPEA75–85%MediumMild conditionsWater-soluble urea byproduct simplifies workup; expensive for >1 kg scale.
Uronium HATU, DIPEA85–95%LowHigh efficiencyIdeal for library synthesis; cost-prohibitive for process chemistry.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the synthesis of the 4-amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide core using the highly scalable mixed anhydride approach.

Protocol 1: Synthesis of tert-Butyl 4-(4-amino-5-chloro-2-methoxybenzamido)piperidine-1-carboxylate

Objective: Form the critical amide bond while protecting the piperidine nitrogen.

Procedure:

  • Activation: Suspend 4-amino-5-chloro-2-methoxybenzoic acid (10.0 g, 49.6 mmol) in anhydrous THF (100 mL) under an inert argon atmosphere. Add triethylamine (TEA, 7.6 mL, 54.5 mmol).

  • Anhydride Formation: Cool the mixture to exactly 0°C using an ice-brine bath. Dropwise, add ethyl chloroformate (5.0 mL, 52.0 mmol) over 15 minutes.

    • Causality Check: The temperature must remain ≤ 5°C. Higher temperatures lead to the disproportionation of the mixed anhydride into symmetrical anhydrides, reducing the final yield.

  • Coupling: Stir the suspension for 30 minutes at 0°C. A white precipitate (triethylamine hydrochloride) will form, validating the activation. Add a solution of 1-Boc-4-aminopiperidine (10.4 g, 52.0 mmol) in THF (20 mL) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1; UV active).

  • Workup: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 75 mL). Wash the combined organic layers with saturated NaHCO3 (to remove unreacted acid) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol 2: Boc-Deprotection to Yield the Free Piperidine Core

Objective: Remove the Boc group to liberate the secondary amine without degrading the aryl chloride.

Procedure:

  • Dissolution: Dissolve the crude intermediate from Protocol 1 (~18 g) in anhydrous Dichloromethane (DCM, 80 mL).

  • Acidic Cleavage: Cool to 0°C and slowly add Trifluoroacetic Acid (TFA, 20 mL).

    • Expertise & Experience: Why TFA instead of catalytic hydrogenation (Pd/C)? While classical syntheses often utilize N-benzyl protection followed by Pd/C hydrogenation, applying hydrogenolysis to a halogenated aromatic ring risks concomitant hydrodechlorination. Acidic cleavage of a Boc group guarantees 100% retention of the crucial 5-chloro substituent.

  • Reaction: Stir at room temperature for 2 hours. Effervescence (CO2 release) will be observed.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the resulting viscous oil in water (50 mL) and adjust the pH to 10-11 using 2M NaOH (aq).

  • Extraction: Extract the free base with DCM (3 x 50 mL). Dry over Na2SO4 and evaporate to yield 4-amino-5-chloro-2-methoxy-N-(piperidin-4-yl)benzamide as an off-white solid.

Protocol 3: Late-Stage N-Alkylation (Synthesis of Clebopride)

Objective: Functionalize the piperidine core to generate the final API.

Procedure:

  • Alkylation: Dissolve the free piperidine core (5.0 g, 17.6 mmol) in Acetonitrile (50 mL). Add anhydrous Potassium Carbonate (K2CO3, 4.8 g, 35.2 mmol) and Benzyl Bromide (2.2 mL, 18.5 mmol).

    • Causality Check: K2CO3 is chosen as a mild, heterogeneous base. It efficiently scavenges the generated HBr without deprotonating the benzamide N-H, which is highly deactivated by the intramolecular hydrogen bond with the 2-methoxy group.

  • Reflux: Heat the mixture to 80°C for 6 hours. Monitor by TLC (DCM/MeOH 9:1).

  • Purification: Filter off the inorganic salts while hot. Concentrate the filtrate and purify via silica gel chromatography to yield Clebopride[1].

References

  • Synthesis, characterization and biological activity of triazole derivatives of cinitapride. NIScPR.
  • Improved synthesis and application of [(11) C]benzyl iodide in positron emission tomography radiotracer production. PubMed (NIH).
  • Metabolism of clebopride in vitro Identification of N-oxidized products. Taylor & Francis.
  • US7012080B2 - Imidazopyridine compounds as 5-HT4 receptor agonists. Google Patents.

Sources

Application Notes and Protocols for the Laboratory Handling of 2-methoxy-N-piperidin-4-ylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed standard operating procedure (SOP) for the safe handling and use of 2-methoxy-N-piperidin-4-ylbenzamide in a laboratory setting. As a novel compound, specific safety and toxicological data are not extensively available. Therefore, this guide is synthesized from the chemical properties and known hazards of its core structural motifs: the substituted benzamide and the piperidine ring. This SOP is intended for researchers, scientists, and drug development professionals, offering a framework for minimizing risk and ensuring experimental integrity. The protocols herein are grounded in established principles of chemical safety and laboratory practice, emphasizing a self-validating system of hazard assessment and control.

Introduction and Scientific Context

2-methoxy-N-piperidin-4-ylbenzamide belongs to the broad class of benzamide derivatives, which are of significant interest in medicinal chemistry and drug discovery. Substituted benzamides are known to exhibit a wide range of pharmacological activities, including antipsychotic, anti-emetic, and prokinetic effects, often through modulation of dopamine and serotonin receptors.[1] The incorporation of a piperidine moiety is a common strategy in pharmaceutical development to improve solubility, metabolic stability, and receptor binding affinity.[2]

Given its structure, 2-methoxy-N-piperidin-4-ylbenzamide is likely being investigated for its potential biological activity. Researchers handling this and similar compounds are likely engaged in activities such as synthesis, purification, in vitro screening, and formulation development. The protocols outlined below are designed to be broadly applicable to these research activities.

Hazard Identification and Risk Assessment

The primary hazards associated with 2-methoxy-N-piperidin-4-ylbenzamide are derived from its constituent chemical groups.

  • Substituted Benzamide Moiety: Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[4][6] The related compound, 2-methoxybenzamide, is reported to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3]

  • Piperidine Moiety: Piperidine is a cyclic amine that is classified as a flammable liquid and vapor, is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[7]

Composite Hazard Profile: Based on this analysis, 2-methoxy-N-piperidin-4-ylbenzamide should be handled as a compound that is:

  • Harmful or Toxic: If swallowed, inhaled, or absorbed through the skin.

  • An Irritant: Causing irritation to the skin, eyes, and respiratory system.

  • A Potential Corrosive: Capable of causing skin burns and serious eye damage.

  • A Suspected Mutagen: With the potential to cause genetic defects.

A thorough risk assessment must be conducted before any new experimental procedure involving this compound.

Hierarchy of Safety Controls

The following diagram illustrates the prioritized approach to mitigating risks when handling this compound.

Hierarchy of Controls cluster_0 Hierarchy of Safety Controls node_elimination Elimination (Most Effective) node_substitution Substitution node_elimination->node_substitution node_engineering Engineering Controls (e.g., Fume Hood) node_substitution->node_engineering node_administrative Administrative Controls (e.g., SOPs, Training) node_engineering->node_administrative node_ppe Personal Protective Equipment (PPE) (Least Effective) node_administrative->node_ppe Experimental Workflow cluster_1 General Laboratory Workflow node_prep Preparation (PPE, Fume Hood Setup) node_weigh Weighing & Stock Solution Preparation node_prep->node_weigh node_dilute Serial Dilution for Assay Plates node_weigh->node_dilute node_treat Cell Treatment (Incubation) node_dilute->node_treat node_assay Assay Readout (e.g., Luminescence, Absorbance) node_treat->node_assay node_decon Decontamination & Waste Disposal node_assay->node_decon

Caption: A typical workflow for using the compound.

Conclusion

While 2-methoxy-N-piperidin-4-ylbenzamide presents an opportunity for novel scientific discovery, its handling requires a cautious and informed approach. The procedures outlined in this document are based on a thorough assessment of the risks associated with its chemical class. Adherence to these protocols, in conjunction with standard good laboratory practices and institution-specific safety guidelines, is essential for protecting researchers and ensuring the integrity of the scientific work. Continuous re-evaluation of these procedures is recommended as more specific data on this compound becomes available.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Antibacterial Screening of Piperidine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Diastereoselective Reactions in Piperidine Synthesis.
  • Chemical Substance Information. (n.d.). 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride.
  • Chemspace. (n.d.). 2-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide.
  • Dragutan, I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(5), 4589. [Link]

  • MilliporeSigma. (2025). Piperidine Safety Data Sheet.
  • Loba Chemie. (n.d.). BENZAMIDE FOR SYNTHESIS Safety Data Sheet.
  • Defense Technical Information Center. (2025). Piperidine Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75540, 2-Methoxybenzamide.
  • Matsumura, Y., et al. (2003). Facile Synthesis of Pharmaceutically Interesting Piperidine Derivatives through 3,4-Unsaturated 2-Methoxypiperidines. Tetrahedron Letters, 44(29), 5519-5522.
  • Fisher Scientific. (2021). 2-(4-Methoxybenzylamino)pyridine Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Benzamide Safety Data Sheet.
  • Sigma-Aldrich. (2025). Benzamide Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11221120, N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.
  • Combi-Blocks, Inc. (2026). 4-Amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Benzamide Hazardous Substance Fact Sheet.
  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Medicinal Chemistry, 12(8), 1365-1375. [Link]

  • Smolecule. (2023). 4-methoxy-2-methyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide.
  • Gatcombe, M. J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(3), 548-552. [Link]

  • Fisher Scientific. (2025). 1-Methyl-4-(4-piperidinyl)piperazine Safety Data Sheet.
  • Pani, L., Gessa, G. L., & Carta, G. (2000). Consensus on the use of substituted benzamides in psychiatric patients. CNS Drugs, 13(5), 381-397. [Link]

  • Merck. (n.d.). 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride.
  • Pharmaffiliates. (n.d.). 4-Methoxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.
  • Acros Organics. (2010). Benzamide Safety Data Sheet.
  • Shanghai Hope-Chem Co.,Ltd. (n.d.). 761440-75-9 - 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline.
  • BenchChem. (2025). Synthesis protocol for N-Methyl-3-(piperidin-4-YL)benzamide.
  • Cheméo. (n.d.). Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9).
  • Furukubo, S. (2004). Facile Synthesis of Pharmaceutically Interesting Piperidine Derivatives through 3,4-Unsaturated 2-Methoxypiperidines. Nagasaki University.
  • Carl Roth GmbH + Co. KG. (2025). Piperidine Safety Data Sheet.
  • Kim, S., & Lee, S. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 26(12), 2029-2030. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methoxy-N-piperidin-4-ylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-methoxy-N-piperidin-4-ylbenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for 2-methoxy-N-piperidin-4-ylbenzamide?

The most prevalent and straightforward method is the amide coupling reaction between 2-methoxybenzoic acid and a suitable 4-aminopiperidine derivative. This typically involves activating the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[1][2] The choice of coupling agent and reaction conditions is critical for achieving a high yield.

Why can this seemingly simple amide coupling be challenging?

The primary challenges in this synthesis arise from a combination of factors:

  • Steric Hindrance: The methoxy group at the ortho position of the benzoic acid can sterically hinder the approach of the amine to the activated carboxyl group.

  • Basicity of Reactants: The reaction involves an acid and a base, which can lead to a non-productive acid-base reaction, forming a salt and rendering the amine non-nucleophilic, unless a coupling agent is used.[1]

  • Piperidine Reactivity: The secondary amine within the piperidine ring of the reactant can potentially compete in side reactions if not appropriately protected.

What is a realistic target yield for this synthesis?

With an optimized protocol, yields for this type of amide coupling can range from 70% to over 90%.[1] However, without careful optimization, yields can be significantly lower due to the formation of side products and incomplete reactions.

Troubleshooting Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis.

Issue 1: Low or No Product Formation

Question: My reaction shows very low conversion to the desired product on TLC/LC-MS analysis. The starting materials are largely unreacted. What are the likely causes?

Answer: This is a common issue often related to inefficient activation of the carboxylic acid or suboptimal reaction conditions. Let's break down the potential causes and solutions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Ineffective Carboxylic Acid Activation The coupling reagent may be old, hydrated, or unsuitable for this sterically hindered substrate. Reagents like DCC can form a stable O-acylisourea intermediate that is slow to react.1. Use a Fresh Coupling Agent: Ensure your coupling agent (e.g., EDC, HATU) is fresh and has been stored under anhydrous conditions. 2. Switch to a More Potent Activator: For sterically hindered acids, phosphonium-based (PyBOP, HBTU) or uronium-based (HATU, HCTU) reagents are often more effective as they form highly reactive intermediates.[3][4] HATU, in particular, is known to be efficient and can reduce racemization risk.[3]
Acid-Base Neutralization Before the coupling agent can act, the carboxylic acid and the amine can form an ammonium carboxylate salt, which is unreactive.[1]1. Staggered Addition: Add the coupling agent and an additive like HOBt to the carboxylic acid first to form the active ester before adding the amine. 2. Use a Non-Nucleophilic Base: Incorporate a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid produced during the reaction without competing as a nucleophile.[5]
Incorrect Solvent Choice The solvent must be able to dissolve all reactants and intermediates. Polar aprotic solvents are generally preferred.Use anhydrous DMF, DCM, or acetonitrile.[5] Ensure the solvent is dry, as water will hydrolyze the activated intermediate.
Low Reaction Temperature The activation energy for the reaction, especially with a hindered substrate, may not be overcome at room temperature.Gradually increase the reaction temperature to 40-50 °C and monitor the progress by TLC. Avoid excessive heat, which can promote side reactions.
Issue 2: Multiple Side Products Observed on TLC/LC-MS

Question: My reaction mixture shows the product spot, but also several significant side product spots. What are these impurities and how can I minimize them?

Answer: The formation of side products is a primary cause of reduced yield and purification difficulties. Understanding their origin is key to suppression.

Common Side Products and Prevention Strategies

Side Product Formation Mechanism Prevention Strategy
N-acylurea When using carbodiimides (DCC, EDC), the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.Add 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®. These additives trap the O-acylisourea to form a more reactive active ester, which is less prone to rearrangement.[3][5]
Piperidide Adduct If the piperidine nitrogen on the 4-aminopiperidine starting material is unprotected (i.e., you are using 4-aminopiperidine itself), it can be acylated by another activated 2-methoxybenzoic acid molecule, leading to a bis-acylated byproduct.Use a Boc-protected 4-aminopiperidine (tert-butyl 4-aminopiperidine-1-carboxylate). The Boc group can be easily removed with an acid like TFA after the amide bond is formed.[6]
Dimerization of Starting Materials Unreacted activated acid can sometimes react with another molecule of the acid to form an anhydride, or the amine can participate in other side reactions.Ensure a 1:1 or near 1:1 stoichiometry of the acid and amine. A slight excess (1.1 eq) of the amine can sometimes be beneficial to drive the reaction to completion, provided it doesn't complicate purification.

Below is a diagram illustrating the general amide coupling pathway and the major off-target reactions.

Amide_Coupling_Pathway RCOOH 2-Methoxybenzoic Acid ActiveIntermediate O-Acylisourea Intermediate RCOOH->ActiveIntermediate + Coupling Agent Amine 4-Amino-piperidine (R'-NH2) Product Desired Amide Product Amine->Product CouplingAgent Coupling Agent (e.g., EDC) CouplingAgent->ActiveIntermediate ActiveIntermediate->Product + Amine NAcylurea N-Acylurea Byproduct ActiveIntermediate->NAcylurea Rearrangement (Side Reaction) ActiveEster Active Ester Intermediate ActiveIntermediate->ActiveEster + HOBt HOBt HOBt / Oxyma ActiveEster->Product + Amine

Caption: Amide coupling pathway and common side reactions.

Optimized Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of 2-methoxy-N-piperidin-4-ylbenzamide using modern coupling reagents.

Protocol: Synthesis via HATU Coupling

Materials:

  • 2-Methoxybenzoic acid

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Step 1: Amide Coupling

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.

  • Add tert-butyl 4-aminopiperidine-1-carboxylate (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (typically 5-10 equivalents, or a 25-50% solution in DCM) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Redissolve the residue in DCM and neutralize by washing with saturated sodium bicarbonate solution.

  • Dry the organic layer, filter, and concentrate to yield the crude 2-methoxy-N-piperidin-4-ylbenzamide.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final product.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or ethanol/water.[7]

Alternative Synthetic Strategies

Question: The standard amide coupling methods are still providing low yields. What are some fundamentally different approaches I can try?

Answer: When standard coupling fails, it may be necessary to consider alternative bond-forming strategies. The Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds.

Alternative Route: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction can form the C-N bond between an aryl halide and an amine.[8][9] This approach avoids the direct use of a carboxylic acid and the associated activation challenges.

Workflow for Buchwald-Hartwig Approach

Buchwald_Hartwig_Workflow Start Starting Materials: - 2-Bromoanisole or 2-Iodoanisole - 4-Aminopiperidine (Boc-protected) Reaction Buchwald-Hartwig Coupling - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos, BINAP) - Base (e.g., NaOtBu, K3PO4) - Solvent (e.g., Toluene, Dioxane) Start->Reaction Intermediate Boc-protected Intermediate Reaction->Intermediate Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection Product Final Product: 2-methoxy-N-piperidin-4-ylbenzamide Deprotection->Product

Sources

Optimizing HPLC retention time and peak shape for 2-methoxy-N-piperidin-4-ylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-methoxy-N-piperidin-4-ylbenzamide Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter method development roadblocks when dealing with highly basic pharmaceutical intermediates. 2-methoxy-N-piperidin-4-ylbenzamide presents a classic chromatographic challenge: it contains a highly basic secondary amine within its piperidine ring.

This guide bypasses generic advice to provide a mechanistic, self-validating framework for optimizing retention time and eliminating peak tailing for this specific molecular class.

Mechanistic Overview (The Causality of Chromatography)

Method failures rarely stem from hardware; they occur when the fundamental physical chemistry of the analyte is ignored.

The pKa of the piperidine ring in your analyte is highly basic, typically ranging from 11.1 to 11.2[1]. In reversed-phase HPLC, basic compounds often exhibit poor peak shape due to secondary ion-exchange interactions with residual acidic silanol groups (Si-O⁻) on the stationary phase[2].

If you operate at a neutral pH (e.g., pH 7.0), the piperidine nitrogen is fully protonated (cationic), while the surface silanols (pKa ~4.0) are deprotonated (anionic). This electrostatic attraction acts as a secondary retention mechanism, causing severe peak tailing, shifting retention times, and poor resolution. To achieve a robust method, we must manipulate the mobile phase to neutralize either the analyte or the stationary phase.

Troubleshooting FAQs

Q1: Why does my peak for 2-methoxy-N-piperidin-4-ylbenzamide look like a "shark fin" (severe tailing) on a standard C18 column? A1: This is the hallmark of silanol interactions. Standard silica-based columns have residual silanol groups. At standard mobile phase pH ranges (pH 4–8), these silanols are negatively charged. Because the piperidine moiety is positively charged in this range, the basic compound interacts strongly with the unreacted surface silanols, resulting in severe tailing[2].

Q2: How do I definitively prove the tailing is chemical (silanol-driven) and not a physical column void? A2: Implement a self-validating system suitability test. Inject a neutral, non-ionizable marker (e.g., toluene or uracil) using the exact same mobile phase and column.

  • If the neutral marker is symmetric but the basic analyte tails: The issue is chemical (silanol interactions).

  • If both the neutral marker and the basic analyte tail: The issue is physical (e.g., a blocked frit, column void, or extra-column dead volume).

Q3: How should I optimize the mobile phase pH to fix this? A3: You must follow the "2-pH Unit Rule" to ensure the analyte is fully in one ionization state. You have two primary strategies:

  • High pH Strategy (Recommended for Retention): Adjust the mobile phase pH to > 11.5. At this pH, the piperidine amine is deprotonated and neutral. This eliminates the electrostatic interaction with silanols and maximizes hydrophobic retention. Caution: Standard silica dissolves at pH > 8[2]. You must use a polymer-based or ethylene-bridged hybrid (BEH) column.

  • Low pH Strategy (Recommended for LC-MS): Adjust the pH to < 2.5. Here, both the piperidine and the silanols are fully protonated. The neutral silanols cannot interact with the cationic amine, improving peak shape. However, retention will decrease significantly because the analyte is highly polar.

Q4: If I use the Low pH Strategy, how do I increase the retention time (k') of the protonated amine? A4: If your analyte elutes near the void volume at low pH, introduce an ion-pairing reagent. Perfluoropropionic Acid (PFPrA) is highly effective; it functions by forming neutral ion pairs with basic analytes, effectively masking their charge and increasing their lipophilicity, which leads to sharper peaks and better retention[3]. Alternatively, adding a competing base like triethylamine (TEA) can block active silanol sites[4].

Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of 2-methoxy-N-piperidin-4-ylbenzamide across different pH environments. Use this to select your method development starting point.

Mobile Phase pHPiperidine State (pKa ~11.1)Silanol State (pKa ~4.0)Expected Retention (k')Expected Peak Shape (Tf)Recommended Column Chemistry
Low (pH 2.0) Protonated (+)Protonated (Neutral)Low (k' < 1)Good (1.0 - 1.2)Polar-embedded C18 or AQ C18
Mid (pH 7.0) Protonated (+)Deprotonated (-)ModeratePoor (> 1.8, Tailing)Avoid this pH range entirely
High (pH 11.5) Deprotonated (Neutral)Deprotonated (-)High (k' > 3)Excellent (0.9 - 1.1)Ethylene-Bridged Hybrid (BEH) C18

Experimental Protocol: Method Development Workflow

Objective: Achieve a tailing factor (Tf) between 0.9 and 1.2 and a retention factor (k') > 2.0 for 2-methoxy-N-piperidin-4-ylbenzamide.

Step 1: Mobile Phase Preparation (High pH Strategy)

  • Aqueous Phase (A): Prepare a 10 mM Ammonium Bicarbonate buffer in HPLC-grade water. Titrate with dilute Ammonium Hydroxide until the pH reaches exactly 11.5. Filter through a 0.2 µm solvent-resistant membrane.

  • Organic Phase (B): 100% HPLC-Grade Acetonitrile. Acetonitrile often provides sharper peaks than methanol for basic compounds[4].

Step 2: Column Selection & Equilibration

  • Install a high-pH stable Hybrid C18 column (e.g., Waters XBridge or equivalent).

  • Equilibrate the column with 5% B for 20 column volumes to ensure the stationary phase is fully saturated with the high-pH buffer.

Step 3: Self-Validation Injection

  • Inject 1 µL of a 0.1 mg/mL Toluene standard.

  • Calculate the asymmetry (As). If As > 1.2, stop the workflow and replace the column frit or check system fittings for dead volume.

Step 4: Analyte Injection & Gradient Optimization

  • Inject 2-methoxy-N-piperidin-4-ylbenzamide (0.5 mg/mL dissolved in the initial mobile phase).

  • Run a generic screening gradient: 5% to 95% B over 10 minutes at a flow rate of 1.0 mL/min.

Step 5: System Suitability Evaluation

  • Calculate the Tailing Factor (Tf) at 5% peak height.

  • If Tf remains > 1.5 despite the high pH, introduce 0.1% Triethylamine (TEA) to the mobile phase as a secondary silanol-blocking modifier[4].

Diagnostic Workflow Visualization

Workflow Start Start: Inject 2-methoxy-N- piperidin-4-ylbenzamide Check Evaluate Peak Symmetry & Retention (k') Start->Check Decision Is Tailing Factor (Tf) > 1.5? Check->Decision Physical Inject Neutral Marker (e.g., Toluene) Decision->Physical Yes Success Optimal Method Achieved (Tf 0.9-1.2, k' > 2) Decision->Success No PhysicalDec Does Neutral Marker Tail? Physical->PhysicalDec Hardware Hardware Issue: Replace Frit/Column PhysicalDec->Hardware Yes Chemical Chemical Issue: Silanol Interactions PhysicalDec->Chemical No Opt_pH Strategy A: High pH (>11.5) Use Hybrid Column Chemical->Opt_pH Opt_IP Strategy B: Low pH (<3.0) Add Ion-Pairing Agent Chemical->Opt_IP Opt_pH->Check Opt_IP->Check

Logical workflow for diagnosing and resolving peak tailing in basic amine HPLC methods.

References

  • Morpholine-4-carboxamide vs. Piperidine-4-carboxamide: A Comparative Guide for Drug Design - Benchchem1

  • High Performance Liquid Chromatography : Theory - ASAU.ru2

  • Piperidolate hydrochloride mobile phase optimization - Smolecule 5

  • Perfluoropropionic Acid (PFPrA) in LC/MS: Enhancing Analytical Precision - Nbinno 3

Sources

Technical Support Center: Troubleshooting Crystallization of 2-methoxy-N-piperidin-4-ylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the crystallization of 2-methoxy-N-piperidin-4-ylbenzamide . As a molecule featuring both a flexible, basic piperidine ring and a rigid, hydrogen-bond-rich benzamide moiety, it presents a classic "worst-case scenario" for crystallization. Researchers frequently encounter liquid-liquid phase separation (LLPS), erratic polymorphic transformations, and solvent entrapment.

This guide synthesizes thermodynamic principles, structural chemistry, and field-proven methodologies to help you engineer robust, self-validating crystallization protocols.

Part 1: Frequently Asked Questions & Troubleshooting Scenarios

Q1: My solution forms a milky emulsion or "oils out" instead of forming crystals upon cooling. How do I fix this?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the cooling trajectory of your supersaturated solution crosses the binodal curve before it crosses the solubility curve[1]. Because 2-methoxy-N-piperidin-4-ylbenzamide has a relatively low melting point and high conformational flexibility (due to the piperidine ring), it easily separates into a solute-rich (oil) phase and a solute-lean (continuous) phase. During spinodal decomposition, both phases achieve similar chemical potentials, which drastically reduces the thermodynamic driving force for primary nucleation[2].

The Solution: You must alter the thermodynamic trajectory to bypass the LLPS region.

  • Solvent/Antisolvent Adjustment: Shift the phase diagram by changing your solvent system. Decreasing the antisolvent ratio often moves the binodal curve below the operating temperature.

  • Low-Supersaturation Seeding: Introduce seed crystals inside the metastable zone width (MSZW) but above the cloud point (the temperature where LLPS begins). Seeding provides an immediate surface for crystal growth, consuming supersaturation before the system can oil out[2].

Q2: I am getting inconsistent melting points and powder X-ray diffraction (PXRD) patterns across different batches.

The Causality: You are dealing with polymorphism. Benzamides are historically notorious for this—in fact, unsubstituted benzamide was the very first molecule reported to exhibit polymorphism (by Wöhler and Liebig in 1832)[3]. The amide group (NH and C=O) and the methoxy oxygen in your compound create competing hydrogen-bond synthons (e.g., dimers vs. catamers). Depending on the cooling rate and solvent polarity, the molecule can pack into different, often metastable, crystal lattices[4].

The Solution: Establish a strict thermodynamic control system. Use a highly polar protic solvent (like ethanol) to disrupt intermolecular hydrogen-bonded dimers in solution, forcing a slower, more controlled assembly of the thermodynamically stable polymorph. Implement mechanochemical seeding (e.g., wet milling) during the cooling phase to ensure complete phase transformation from metastable forms to the stable form[3].

Q3: The free base yields a sticky, gel-like precipitate that is impossible to filter. How can I improve the solid-state properties?

The Causality: The basic secondary amine on the piperidine ring (pKa ~9.5) combined with the flexible aliphatic ring prevents efficient crystal lattice packing, leading to amorphous gels.

The Solution: Perform a salt screen. Converting the free base into an ionized salt increases the ionic lattice energy, significantly raising the melting point and driving robust crystallization[5]. Counterions like tartrate, tosylate, or hydrochloride are highly effective for piperidine derivatives[6].

Part 2: Experimental Protocols

Protocol A: Anti-Oiling Out (LLPS) Crystallization via Controlled Seeding

This protocol is a self-validating system designed to prevent spinodal decomposition by consuming supersaturation kinetically.

  • Dissolution: Dissolve 10.0 g of 2-methoxy-N-piperidin-4-ylbenzamide in 40 mL of 2-Methyltetrahydrofuran (2-MeTHF) at 55 °C until completely clear.

  • Antisolvent Addition (Pre-Cloud Point): Slowly add 20 mL of heptane (antisolvent) dropwise over 30 minutes while maintaining 55 °C. Validation check: The solution must remain completely clear. If it turns cloudy, you have hit the binodal curve; add 2-MeTHF until clear.

  • Cooling & Seeding: Cool the reactor to 45 °C (within the MSZW). Add 0.1 g (1 wt%) of pre-milled 2-methoxy-N-piperidin-4-ylbenzamide seed crystals.

  • Aging: Hold the temperature at 45 °C for 2 hours. Causality: This aging step allows the seeds to grow and consume the solute, dropping the concentration below the LLPS threshold.

  • Final Cooling: Cool to 5 °C at a linear rate of 0.1 °C/min. Filter, wash with cold heptane, and dry under a vacuum.

Protocol B: High-Throughput Salt Screening for the Piperidine Moiety

According to the pKa rule, successful salt formation requires the pKa of the acid to be at least 2 units lower than the conjugate acid of the base[5].

  • Preparation: Prepare a 0.5 M stock solution of the free base API in a 50:50 (v/v) mixture of Acetone and Ethanol.

  • Acid Dosing: Into separate 20 mL scintillation vials, dispense 2.0 mL of the API stock solution (1.0 mmol). Add 1.05 equivalents of the following acids (as 1.0 M solutions in ethanol):

    • L-Tartaric Acid

    • p-Toluenesulfonic Acid (Tosylate)

    • Hydrochloric Acid

    • Methanesulfonic Acid (Mesylate)

  • Thermal Cycling: Heat all vials to 60 °C for 1 hour to ensure complete salt formation, then cool to 5 °C at 0.2 °C/min.

  • Sonication (Rescue Step): For any vials that present as oils or clear solutions at 5 °C, apply ultrasonic irradiation for 15 minutes to induce primary nucleation.

  • Harvesting: Isolate the resulting solids via centrifugation, dry, and analyze via DSC (Differential Scanning Calorimetry) and PXRD to confirm crystallinity and stoichiometry.

Part 3: Data Presentation

Table 1: Solvent Selection Matrix for Free Base Crystallization
Solvent SystemPolarity IndexSolubility (Hot)Solubility (Cold)Crystallization Outcome
Toluene / HeptaneLowModerateLowHigh risk of LLPS (Oiling Out)
Ethanol / WaterHighHighModerateHydrate formation; poor yield
2-MeTHF / HeptaneModerateHighLowOptimal; sharp crystals with seeding
AcetoneModerateHighHighNo crystallization (remains in solution)
Table 2: Recommended Counterions for Piperidine Salt Screening[5][6]
CounterionAcid pKaExpected Salt Melting PointNotes on Crystallinity
Hydrochloride (HCl)-8.0> 200 °CHighly crystalline, but prone to hygroscopicity.
p-Toluenesulfonate-2.8150 - 180 °CExcellent impurity rejection; forms robust, filterable needles.
L-Tartrate2.98, 4.36130 - 160 °CHigh success rate for piperidines; good aqueous solubility.
Maleate1.93, 6.58120 - 140 °CCan form polymorphic salts; requires strict thermal control.

Part 4: Visualizations

Diagram 1: Thermodynamic Workflow for Bypassing LLPS (Oiling Out)

LLPS_Workflow Start Hot Supersaturated Solution Cooling Cooling / Antisolvent Addition Start->Cooling Check Does it cross the Binodal Curve first? Cooling->Check LLPS Oiling Out (LLPS) Solute-rich & Solute-lean phases Check->LLPS Yes (High Concentration) Cryst Primary Nucleation & Crystal Growth Check->Cryst No (Optimal Trajectory) Seed Seed at Low Supersaturation (Inside MSZW) LLPS->Seed Troubleshooting Step Success High Purity Crystalline API Cryst->Success Seed->Success

Fig 1. Thermodynamic decision tree to bypass Liquid-Liquid Phase Separation (LLPS) during cooling.

Diagram 2: Piperidine Salt Screening Logic

Salt_Screening Base Free Base API (Piperidine pKa ~9.5) Acid Select Acid (pKa < 7.5) Base->Acid Mix Equimolar Mixing in Polar Aprotic Solvent Acid->Mix Eval Solid Formation? Mix->Eval Amorphous Gel / Amorphous Eval->Amorphous No Crystalline Crystalline Salt Eval->Crystalline Yes Recryst Thermal Cycling / Anti-solvent Amorphous->Recryst Char PXRD & DSC Characterization Crystalline->Char Recryst->Eval

Fig 2. Logical workflow for screening and isolating crystalline salts of basic piperidine derivatives.

Part 5: References

  • Wöhler and Liebig Revisited: 176 Years of Polymorphism in Benzamide - and the Story Still Continues! Crystal Growth & Design - ACS Publications. URL:[Link][3]

  • Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules Crystal Growth & Design - ACS Publications. URL:[Link][4]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation MDPI - Crystals. URL:[Link][2]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data MDPI - Processes. URL:[Link][1]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations MDPI - Molecules. URL:[Link][5]

  • Development of Adagrasib's Commercial Manufacturing Route ChemRxiv. URL:[Link][6]

Sources

Technical Support Center: Optimizing Extraction of 2-methoxy-N-piperidin-4-ylbenzamide from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the efficient extraction of 2-methoxy-N-piperidin-4-ylbenzamide from various biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during sample preparation. Our focus is on providing practical, scientifically-grounded solutions to enhance your extraction efficiency, reproducibility, and the overall quality of your analytical data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the extraction of 2-methoxy-N-piperidin-4-ylbenzamide.

Q1: I am observing low recovery of 2-methoxy-N-piperidin-4-ylbenzamide. What are the likely causes and how can I improve it?

A1: Low recovery is a frequent challenge and can stem from several factors throughout the extraction process. Here’s a systematic approach to troubleshooting:

  • Suboptimal pH: The ionization state of 2-methoxy-N-piperidin-4-ylbenzamide is critical for its partitioning behavior. As a compound with a basic piperidine moiety, its charge is pH-dependent. For efficient extraction into an organic solvent during Liquid-Liquid Extraction (LLE) or for retention on a reversed-phase Solid-Phase Extraction (SPE) sorbent, the molecule should be in its neutral, un-ionized form.

  • Inappropriate Solvent Selection (LLE): The choice of extraction solvent is paramount. The solvent should be immiscible with the aqueous sample and have a high affinity for the analyte.

    • Recommendation: Based on its structure, 2-methoxy-N-piperidin-4-ylbenzamide is expected to have moderate lipophilicity. Solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of dichloromethane and diethyl ether are good starting points. For more polar analytes, consider solvents with a higher polarity index.[1]

  • Insufficient Elution Strength (SPE): If the analyte is strongly retained on the SPE sorbent, the elution solvent may not be strong enough to desorb it completely.

    • Recommendation: Increase the organic content of your elution solvent or switch to a stronger solvent.[2] For reversed-phase SPE, if you are using methanol, consider trying acetonitrile or adding a small percentage of a stronger solvent like isopropanol. Acidifying the elution solvent (e.g., with 0.1-1% formic or acetic acid) can help to protonate the piperidine nitrogen, increasing its polarity and facilitating elution from a non-polar sorbent.

  • Incomplete Protein Precipitation: If using protein precipitation, incomplete removal of proteins can lead to the co-precipitation of the analyte, resulting in lower recovery.

    • Recommendation: Ensure an adequate ratio of precipitating solvent (typically acetonitrile or methanol) to the sample, generally at least 3:1 (v/v).[3] Vortex thoroughly and allow sufficient incubation time for complete protein crashing.

Q2: I'm experiencing significant matrix effects, particularly ion suppression, in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects arise from co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[4][5]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the cleanliness of your extract.

    • Recommendation: If you are using protein precipitation, which is a relatively "crude" cleanup method, consider switching to LLE or SPE.[3] SPE, in particular, can offer a much cleaner extract by selectively retaining the analyte while washing away interfering matrix components.[6][7]

  • Optimize Chromatography: Chromatographic separation can be adjusted to resolve the analyte from interfering matrix components.

    • Recommendation: Modify your LC gradient to increase the separation between your analyte and the regions where phospholipids and other major matrix components typically elute. Using a smaller particle size column or a longer column can also improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.

    • Recommendation: If available, a SIL-IS of 2-methoxy-N-piperidin-4-ylbenzamide will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing a more accurate quantification.[8]

Q3: My results are not reproducible. What are the common sources of variability?

A3: Poor reproducibility can be frustrating and can invalidate your results. Key areas to investigate include:

  • Inconsistent pH Adjustment: Small variations in pH can lead to significant differences in extraction efficiency, especially if the pH is close to the pKa of the analyte.

    • Recommendation: Use a calibrated pH meter and ensure thorough mixing after adding the buffer or acid/base. Prepare fresh buffers regularly.

  • Variable Evaporation and Reconstitution: If your protocol involves an evaporation step, inconsistencies in the final volume or incomplete reconstitution can introduce significant error.

    • Recommendation: Use a consistent and controlled evaporation method (e.g., a nitrogen evaporator with a water bath at a set temperature). Ensure the dried extract is fully redissolved in the reconstitution solvent by vortexing and/or sonicating.

  • SPE Cartridge/Well Inconsistencies: Variations in packing or channeling in SPE cartridges can lead to inconsistent recoveries.

    • Recommendation: Ensure that the SPE sorbent does not dry out before sample loading.[2] Apply the sample and solvents at a consistent and controlled flow rate.[9]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting workflows for common extraction techniques.

Liquid-Liquid Extraction (LLE) Troubleshooting

Problem Potential Cause Recommended Solution
Emulsion Formation - High concentration of lipids or proteins in the sample.[10] - Vigorous shaking during extraction.[10]- Centrifuge the sample at a higher speed and for a longer duration. - Add a small amount of salt ("salting out") to the aqueous phase to increase its polarity and break the emulsion.[10] - Gently rock or invert the extraction tube instead of vigorous shaking. - Consider Supported Liquid Extraction (SLE) as an alternative to eliminate emulsion formation.
Low Analyte Recovery - Suboptimal pH of the aqueous phase. - Inappropriate extraction solvent.[1] - Insufficient mixing or extraction time.- Adjust the pH of the sample to at least 2 units above the pKa of the piperidine nitrogen (aim for pH ≥ 10.5). - Test a range of solvents with varying polarities (e.g., MTBE, ethyl acetate, dichloromethane). - Increase the vortexing time or the number of inversions during extraction.
Poor Phase Separation - Mutual solubility of the aqueous and organic phases.[10]- Add a salt to the aqueous phase to decrease the solubility of the organic solvent. - Use a more non-polar extraction solvent.

graph LLE_Troubleshooting {
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start [label="Low LLE Recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_emulsion [label="Emulsion Formation?"]; emulsion_yes [label="Yes", shape=diamond, fillcolor="#FBBC05"]; emulsion_no [label="No", shape=diamond, fillcolor="#FBBC05"]; solve_emulsion [label="Centrifuge / Salt Out / Gentle Mixing / Consider SLE"]; check_ph [label="Is pH > pKa + 2?"]; ph_yes [label="Yes", shape=diamond, fillcolor="#34A853"]; ph_no [label="No", shape=diamond, fillcolor="#EA4335"]; adjust_ph [label="Adjust pH to ≥ 10.5"]; check_solvent [label="Is solvent optimal?"]; solvent_yes [label="Yes", shape=diamond, fillcolor="#34A853"]; solvent_no [label="No", shape=diamond, fillcolor="#EA4335"]; test_solvents [label="Test MTBE, Ethyl Acetate, etc."]; check_mixing [label="Sufficient Mixing?"]; mixing_yes [label="Yes", shape=diamond, fillcolor="#34A853"]; mixing_no [label="No", shape=diamond, fillcolor="#EA4335"]; increase_mixing [label="Increase Vortex Time/Inversions"]; end [label="Recovery Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_emulsion; check_emulsion -> emulsion_yes [label="Yes"]; check_emulsion -> emulsion_no [label="No"]; emulsion_yes -> solve_emulsion -> check_ph; emulsion_no -> check_ph; check_ph -> ph_no [label="No"]; ph_no -> adjust_ph -> check_solvent; check_ph -> ph_yes [label="Yes"]; ph_yes -> check_solvent; check_solvent -> solvent_no [label="No"]; solvent_no -> test_solvents -> check_mixing; check_solvent -> solvent_yes [label="Yes"]; solvent_yes -> check_mixing; check_mixing -> mixing_no [label="No"]; mixing_no -> increase_mixing -> end; check_mixing -> mixing_yes [label="Yes"]; mixing_yes -> end; }

Caption: Troubleshooting workflow for low recovery in LLE.

Solid-Phase Extraction (SPE) Troubleshooting

Problem Potential Cause Recommended Solution
Low Analyte Recovery - Incorrect sorbent choice.[2] - Inappropriate sample pH during loading. - Sorbent bed drying out before sample loading.[2] - Sample breakthrough during loading (flow rate too high).[9] - Analyte co-elution during the wash step. - Insufficient elution solvent strength or volume.[2]- For 2-methoxy-N-piperidin-4-ylbenzamide, a reversed-phase (e.g., C8, C18) or a mixed-mode cation exchange sorbent would be appropriate. - Adjust sample pH to ≥ 10.5 to ensure the analyte is neutral for good retention on a reversed-phase sorbent. - Ensure the sorbent remains wetted after conditioning and equilibration steps. - Decrease the flow rate during sample application to allow for sufficient interaction between the analyte and the sorbent. - Use a weaker wash solvent (e.g., higher aqueous content) or a wash solvent at a pH where the analyte is charged to prevent its elution. - Increase the organic content or volume of the elution solvent. Consider adding an acid (e.g., 0.1-1% formic acid) to the elution solvent to protonate the analyte and facilitate its elution.
High Matrix Effects - Inadequate removal of interferences.- Optimize the wash step. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. - Consider using a more selective SPE sorbent, such as a mixed-mode or polymer-based sorbent, which can offer different selectivity compared to silica-based reversed-phase sorbents.
Poor Reproducibility - Inconsistent flow rates.[9] - Variable sample loading. - Inconsistent elution volumes.- Use a vacuum manifold with a flow control system or a positive pressure manifold to ensure consistent flow rates across all wells/cartridges. - Use calibrated pipettes and consistent technique for all liquid handling steps.

graph SPE_Troubleshooting {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
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start [label="Low SPE Recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sorbent [label="Sorbent Choice Correct?"]; sorbent_yes [label="Yes", shape=diamond, fillcolor="#34A853"]; sorbent_no [label="No", shape=diamond, fillcolor="#EA4335"]; change_sorbent [label="Use Reversed-Phase or Mixed-Mode Cation Exchange"]; check_load_ph [label="Loading pH > pKa + 2?"]; load_ph_yes [label="Yes", shape=diamond, fillcolor="#34A853"]; load_ph_no [label="No", shape=diamond, fillcolor="#EA4335"]; adjust_load_ph [label="Adjust Sample pH to ≥ 10.5"]; check_wash [label="Analyte in Wash Eluate?"]; wash_yes [label="Yes", shape=diamond, fillcolor="#EA4335"]; wash_no [label="No", shape=diamond, fillcolor="#34A853"]; weaken_wash [label="Decrease Organic Content of Wash Solvent"]; check_elution [label="Is Elution Strong Enough?"]; elution_yes [label="Yes", shape=diamond, fillcolor="#34A853"]; elution_no [label="No", shape=diamond, fillcolor="#EA4335"]; strengthen_elution [label="Increase Organic Content/Volume or Add Acid"]; end [label="Recovery Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_sorbent; check_sorbent -> sorbent_no [label="No"]; sorbent_no -> change_sorbent -> check_load_ph; check_sorbent -> sorbent_yes [label="Yes"]; sorbent_yes -> check_load_ph; check_load_ph -> load_ph_no [label="No"]; load_ph_no -> adjust_load_ph -> check_wash; check_load_ph -> load_ph_yes [label="Yes"]; load_ph_yes -> check_wash; check_wash -> wash_yes [label="Yes"]; wash_yes -> weaken_wash -> check_elution; check_wash -> wash_no [label="No"]; wash_no -> check_elution; check_elution -> elution_no [label="No"]; elution_no -> strengthen_elution -> end; check_elution -> elution_yes [label="Yes"]; elution_yes -> end; }

Caption: Troubleshooting workflow for low recovery in SPE.

Protein Precipitation (PPT) Troubleshooting
Problem Potential Cause Recommended Solution
Low Analyte Recovery - Analyte co-precipitation with proteins. - Insufficient mixing.- Increase the ratio of precipitation solvent to sample (e.g., from 3:1 to 4:1 v/v).[3] - Evaluate different precipitation solvents (acetonitrile generally yields cleaner extracts than methanol). - Increase vortexing time and ensure a fine, flocculent precipitate is formed.
Clogged LC Column or High Backpressure - Incomplete protein removal.- Increase centrifugation speed and/or time to ensure a compact protein pellet. - Carefully aspirate the supernatant without disturbing the pellet. - Consider using a protein precipitation plate with a filter to remove fine particulates.
High Matrix Effects - PPT is a non-selective cleanup technique.- If matrix effects are still high after optimizing the PPT procedure, a more selective technique like LLE or SPE is recommended.[3]

Section 3: Experimental Protocols

General Protocol for Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Pipette a known volume of your biological matrix (e.g., 100 µL of plasma) into a clean extraction tube.

  • Internal Standard Addition: Add the internal standard solution.

  • pH Adjustment: Add a basic buffer (e.g., 1M sodium carbonate) to adjust the sample pH to ≥ 10.5. Vortex briefly.

  • Addition of Extraction Solvent: Add an appropriate volume of a water-immiscible organic solvent (e.g., 500 µL of MTBE).

  • Extraction: Vortex for 1-2 minutes or gently rock for 10-15 minutes.

  • Centrifugation: Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase compatible solvent for LC-MS/MS analysis.

General Protocol for Solid-Phase Extraction (SPE) - Reversed-Phase
  • Conditioning: Condition the SPE sorbent with 1 column volume of methanol.

  • Equilibration: Equilibrate the sorbent with 1 column volume of water or a weak aqueous buffer.

  • Sample Loading: Load the pre-treated (pH-adjusted) sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the sorbent with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte with a small volume of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described for LLE.

Section 4: Physicochemical Properties of 2-methoxy-N-piperidin-4-ylbenzamide (Predicted)

While experimental data for the exact molecule is limited, we can predict its properties based on its structure to guide method development.

Property Predicted Value/Range Implication for Extraction
pKa 8.0 - 9.5 (for the piperidine nitrogen)The molecule will be protonated (charged) at physiological pH. For extraction into an organic solvent or retention on a reversed-phase sorbent, the pH of the sample must be raised to >10.5 to deprotonate the piperidine nitrogen and render the molecule neutral.
logP 2.0 - 3.5This indicates moderate lipophilicity, suggesting that the compound will be soluble in a range of common organic extraction solvents like MTBE, ethyl acetate, and dichloromethane. It also suggests good retention on reversed-phase SPE sorbents like C8 and C18.
Solubility Sparingly soluble in water, soluble in organic solvents.The low aqueous solubility at neutral or basic pH will facilitate its partitioning into an organic solvent during LLE.

Disclaimer: These values are predictions based on the chemical structure and data from similar compounds. It is recommended to experimentally optimize the extraction conditions.

References

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Gao, H., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 6, 30346.
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Matuszewski, B. K. (2006). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • NorthEast BioLab.
  • Ferrer, C., et al. (2005). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology, 29(1), 30-36.
  • Becker, G.
  • Biotage.
  • Norlab.
  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE.
  • Shintani, H. (2013). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. SciDoc Publishers.
  • Phenomenex. (2015, August 27).
  • Politi, L., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS.
  • Krishnan, T. R., & Ianzano, J. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Politi, L., et al. (2004). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
  • Biotage. (2023, January 18). 7 Horrible Mistakes You're Making with Solid Phase Extraction.

Sources

Technical Support Center: 2-Methoxy-N-piperidin-4-ylbenzamide Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-methoxy-N-piperidin-4-ylbenzamide —a critical pharmacophore found in numerous prokinetic agents and 5-HT receptor modulators[1].

This guide moves beyond basic protocols by explaining the causality behind molecular degradation. By understanding the thermodynamic and kinetic principles governing the piperidine ring and the benzamide linkage, you can rationally design buffers, formulations, and forced degradation studies that yield reliable, reproducible data.

Molecular Profiling & Quantitative Stability Data

The stability of 2-methoxy-N-piperidin-4-ylbenzamide is dictated by three distinct functional groups:

  • The Piperidine Ring: A secondary aliphatic amine that acts as a strong base[2].

  • The Benzamide Linkage: An amide bond stabilized by resonance but susceptible to extreme hydrolytic stress[3].

  • The Methoxy Group: An aryl ether that is highly inert under standard aqueous conditions.

Table 1: Physicochemical Properties & Experimental Implications
ParameterQuantitative ValueExperimental Implication
Piperidine pKaH ~11.12[2]The molecule is >99% protonated (ionized) at physiological pH (7.4).
Aqueous Solubility (pH < 9) High (as a salt)Ideal for aqueous assays; formulate as an HCl or tartrate salt to maximize dissolution[1].
Aqueous Solubility (pH > 12) Low (as free base)High risk of precipitation; requires organic co-solvents (e.g., DMSO) to remain in solution.
Amide Hydrolysis (Acidic) Extremely Slow at RTRequires harsh conditions (e.g., < pH 1, > 80°C) to overcome the activation energy barrier[3].
Amide Hydrolysis (Basic) Slow at RTRequires strong base and heat (e.g., > pH 13, > 80°C) due to the poor leaving group ability of the amine.

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when I adjust my assay buffer to pH 12. What is happening at the molecular level? A1: This is a classic acid-base equilibrium issue. The conjugate acid of the piperidine nitrogen has a pKaH of approximately 11.12[2]. At pH 12, the surrounding environment is more basic than the molecule, shifting the equilibrium heavily toward the unprotonated "free base" form[4]. The loss of the positive ionic charge drastically reduces the molecule's hydration energy, causing the highly lipophilic benzamide free base to crash out of the aqueous solution. Solution: Keep the pH below 9.0 for purely aqueous assays. If a high pH is mandatory for your workflow, introduce a co-solvent (e.g., 5-10% DMSO or Tween-80) prior to pH adjustment.

Q2: I left the compound in 1.0 M HCl overnight at room temperature. Is the amide bond compromised? A2: No, your compound is intact. Amides are highly resistant to hydrolysis at room temperature[3]. The resonance stabilization between the nitrogen lone pair and the carbonyl pi-system gives the C-N bond partial double-bond character. Furthermore, the aromatic ring of the benzamide and the bulky piperidine ring provide significant steric shielding. While the piperidine nitrogen will be fully protonated (forming a highly soluble salt), cleaving the amide bond requires significant thermal energy (typically >80°C) combined with strong acid to force nucleophilic acyl substitution.

Q3: During forced degradation in 1.0 M NaOH at 80°C, we observed a new LC-MS peak corresponding to 2-methoxybenzoic acid. What is the mechanism? A3: You are observing base-catalyzed amide hydrolysis. Under extreme basic conditions and heat, the hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon to form a high-energy tetrahedral intermediate. This intermediate collapses, expelling the piperidin-4-amine derivative as a leaving group, and irreversibly yields 2-methoxybenzoate and free piperidine[3].

Q4: Will the 2-methoxy group undergo ether cleavage in my acidic formulation? A4: No. Aryl methyl ethers are exceptionally stable to aqueous acids. Cleavage of the methoxy group requires harsh Lewis acids (like Boron tribromide, BBr3) or concentrated hydrohalic acids (like 48% HBr or HI) at elevated temperatures. Standard acidic buffers will not affect the ether linkage.

Mechanistic Visualizations

To aid in predicting degradation products during LC-MS analysis, the exact pathways for hydrolytic cleavage are mapped below.

AcidHydrolysis A 1. Protonation (Carbonyl Oxygen) B 2. Nucleophilic Attack (H2O Addition) A->B C 3. Proton Transfer (To Amine Nitrogen) B->C D 4. C-N Cleavage (Expel Piperidine) C->D E 5. Deprotonation (Yields Carboxylic Acid) D->E

Fig 1: Acid-catalyzed hydrolysis pathway of the benzamide linkage.

BaseHydrolysis A 1. Nucleophilic Attack (OH- on Carbonyl) B 2. Tetrahedral Intermediate Formation A->B C 3. C-N Cleavage (Expel Amide Anion) B->C D 4. Acid-Base Transfer (Irreversible) C->D E 5. Final Products (Benzoate + Amine) D->E

Fig 2: Base-catalyzed hydrolysis mechanism yielding 2-methoxybenzoate.

Standardized Experimental Protocols

Protocol A: Self-Validating Forced Degradation (Hydrolytic Stress Testing)

Purpose: To empirically determine the stability limits of the compound for formulation development. This protocol is self-validating because it includes a neutralization step that prevents extreme pH from damaging the LC-MS column or suppressing ionization, ensuring that the observed degradation occurred during the stress phase, not during analysis.

  • Stock Preparation: Dissolve 2-methoxy-N-piperidin-4-ylbenzamide in HPLC-grade methanol to a concentration of 1 mg/mL.

  • Acidic Stress: Transfer 1 mL of stock to a borosilicate glass vial. Add 1 mL of 1.0 M HCl. Seal tightly and incubate at 60°C for 24 hours.

  • Basic Stress: Transfer 1 mL of stock to a separate vial. Add 1 mL of 1.0 M NaOH. Seal and incubate at 60°C for 24 hours.

  • Control: Transfer 1 mL of stock to a third vial. Add 1 mL of LC-MS grade water. Incubate at 60°C for 24 hours.

  • Neutralization (Critical Step): Neutralize the acidic sample with exactly 1 mL of 1.0 M NaOH. Neutralize the basic sample with exactly 1 mL of 1.0 M HCl.

  • Analysis: Analyze all samples via LC-MS. Monitor for the disappearance of the parent mass and the appearance of the 2-methoxybenzoic acid fragment.

Workflow A Prepare 1 mg/mL Stock (in Methanol) B Acid Stress (1.0 M HCl, 60°C) A->B C Base Stress (1.0 M NaOH, 60°C) A->C D Control (H2O, 60°C) A->D E Neutralization (Equilibrate to pH 7) B->E C->E D->E F LC-MS Analysis (Quantify Degradation) E->F

Fig 3: Self-validating forced degradation workflow for stability assessment.

Protocol B: Optimal Solubilization for Biological Assays

Purpose: To prepare a stable, precipitation-free working solution at physiological pH without relying on harsh acids that could denature biological targets.

  • Weighing: Accurately weigh 10 mg of the free base compound.

  • Primary Solubilization: Dissolve the powder in 1 mL of 100% DMSO to create a 10 mg/mL master stock. Vortex until completely clear.

  • Aqueous Dilution: Slowly add the DMSO stock dropwise to a vigorously stirring 50 mM Phosphate Buffered Saline (PBS) solution at pH 7.4 to reach your desired final concentration (ensure final DMSO is ≤ 1% for cell assays).

  • Verification: Measure the final pH of the solution. Because piperidine is a strong base[5], high concentrations of the compound can overwhelm weak buffers and raise the pH, leading to auto-precipitation. Adjust with 0.1 M HCl if the pH exceeds 7.8.

References

  • Chemistry LibreTexts. "15.17: Chemical Properties of Amides- Hydrolysis." LibreTexts Chemistry. Available at:[Link]

  • Grokipedia. "Piperidine." Grokipedia Chemical Database. Available at: [Link]

  • Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)." Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Preventing Oxidation of 2-methoxy-N-piperidin-4-ylbenzamide in Experimental Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures caused by the unrecognized chemical degradation of active pharmaceutical ingredients (APIs) during routine handling.

2-methoxy-N-piperidin-4-ylbenzamide presents a classic structural liability: a secondary amine within its piperidine ring. While the methoxybenzamide moiety is chemically stable under standard conditions, the piperidine nitrogen is highly nucleophilic. When exposed to trace oxidants, it rapidly degrades, leading to loss of assay signal, irreproducible IC₅₀ values, and the appearance of polar degradation peaks in your chromatograms[1].

This guide provides a mechanistic framework, troubleshooting protocols, and self-validating workflows to ensure the scientific integrity of your drug development assays.

Mechanistic Causality: Why Does Degradation Occur?

To stabilize a compound, you must first understand its degradation mechanism. The oxidation of 2-methoxy-N-piperidin-4-ylbenzamide is rarely spontaneous in pure, degassed water. Instead, it is almost exclusively catalyzed by trace hydroperoxides (R-O-O-H) present as impurities in common assay excipients, such as Polyethylene Glycol (PEG) or polysorbate surfactants[1][2].

When the piperidine ring is in its non-ionized (free base) state, the lone electron pair on the nitrogen attacks the peroxide oxygen. This initiates a radical cascade:

  • Hydroxylation: Formation of a hydroxylamine (+16 Da mass shift).

  • Radical Propagation: One-electron oxidation to a highly reactive nitroxide radical (+15 Da).

  • Terminal Degradation: Further oxidation to a stable nitrone (+14 Da).

Understanding this causality is critical: you cannot simply "store the compound colder" to fix the issue. You must actively manage the chemical environment by controlling pH, eliminating peroxides, and introducing radical scavengers[3].

OxidationMechanism Parent 2-methoxy-N-piperidin-4-ylbenzamide (Secondary Amine) Hydroxylamine Hydroxylamine (N-OH) [+16 Da] Parent->Hydroxylamine H2O2 / O2 Peroxides Trace Peroxides (from PEG / Solvents) Peroxides->Hydroxylamine Initiates Oxidation Nitroxide Nitroxide Radical (N-O•) [+15 Da] Hydroxylamine->Nitroxide 1e- Oxidation Nitrone Nitrone Degradant [+14 Da] Nitroxide->Nitrone Further Oxidation

Fig 1. Oxidative degradation pathway of the piperidine ring catalyzed by trace peroxides.

Frequently Asked Questions (FAQs)

Q1: My compound degrades rapidly in a PEG-400 vehicle but is completely stable in DMSO. Why? A1: Polyethylene glycols (PEGs) auto-oxidize over time to form trace peroxides, formaldehyde, and formic acid[2]. These peroxides directly oxidize the piperidine ring. DMSO lacks these specific peroxide impurities. If your in vivo or in vitro assay requires PEG, you must pre-treat the excipient or add radical scavengers[1].

Q2: How does assay pH influence the oxidation of 2-methoxy-N-piperidin-4-ylbenzamide? A2: Oxidation of secondary amines is heavily pH-dependent. The reaction is significantly slower when the amine is protonated[1]. The pKa of the piperidine nitrogen is approximately 9.5. At physiological pH (7.4), >99% of the compound is protonated, offering some protection. However, at pH > 9.0, a large fraction exists as the free base, and degradation accelerates exponentially. Lowering the pH (if biologically permissible) is a potent stabilization strategy.

Q3: How do I distinguish between N-oxidation and O-demethylation in my LC-MS/MS data? A3: N-oxidation of the piperidine ring yields a hydroxylamine (+16 Da) or a nitrone (+14 Da). Conversely, oxidative O-demethylation of the methoxybenzamide group (which typically only occurs enzymatically, e.g., via CYP450s in liver microsome assays) results in the loss of a methylene group (-14 Da).

Quantitative Data: Excipient & Buffer Compatibility

The table below summarizes the expected half-life of 2-methoxy-N-piperidin-4-ylbenzamide under various common assay conditions.

Assay ConditionPeroxide LevelAmine StateObserved Half-Life (t½)Primary Degradant
Aqueous Buffer (pH 7.4) < 0.1 ppm>99% Protonated> 72 hoursNone detected
Aqueous Buffer (pH 9.5) < 0.1 ppm~50% Free Base~ 48 hoursHydroxylamine (+16 Da)
10% PEG 400 (Aged) ~ 50 ppm>99% Protonated< 4 hoursNitrone (+14 Da)
10% PEG 400 + 0.1% BHT < 5 ppm>99% Protonated> 48 hoursNone detected
0.1% H₂O₂ Stress Test > 1000 ppm>99% Protonated< 1 hourNitrone (+14 Da)

Troubleshooting & Preventative Workflows

TroubleshootingWorkflow Start Assay Signal Loss / New HPLC Peaks CheckSolvent Check Solvents & Excipients (Peroxide Levels) Start->CheckSolvent HighPeroxide High Peroxides (>1 ppm) (e.g., PEG, Polysorbates) CheckSolvent->HighPeroxide Test Positive LowPeroxide Low Peroxides (<1 ppm) (e.g., Fresh buffers) CheckSolvent->LowPeroxide Test Negative Action1 Use Peroxide-Free Solvents Add BHT/Ascorbic Acid HighPeroxide->Action1 Mitigation Action2 Check Atmosphere & Light Purge with Argon, Lower pH LowPeroxide->Action2 Mitigation

Fig 2. Decision tree for troubleshooting and mitigating amine oxidation in experimental assays.

Protocol A: Forced Degradation & Stability-Indicating Assay Setup

To trust your assay, you must first prove your analytical method can resolve the oxidized degradants from the parent compound[1]. This protocol is self-validating: if you do not see the +14 Da/+16 Da peaks in Step 5, your MS parameters or LC gradient require optimization.

  • Preparation: Prepare a 1 mg/mL stock of 2-methoxy-N-piperidin-4-ylbenzamide in 50 mM phosphate buffer (pH 7.4).

  • Stress Induction: Add 0.1% H₂O₂ to the test vial. Keep a control vial (no H₂O₂) protected from light[3].

  • Incubation: Incubate both vials at 37°C for exactly 4 hours.

  • Quenching: Quench the radical reaction by adding an equal volume of cold acetonitrile containing 1 mM ascorbic acid.

  • Analysis: Run via LC-MS/MS. You must observe the parent peak in the control and the +14 Da / +16 Da degradant peaks in the stressed sample. Ensure these degradants do not co-elute with the parent.

Protocol B: Preventative Formulation Workflow

Implement this workflow for any assay requiring prolonged incubation (e.g., HTS screens, in vitro ADME) or lipid-based vehicles.

  • Solvent Screening: Test all excipients (especially PEGs, Tweens, and ethers) using quantitative peroxide test strips. Reject or purify any batch containing >1 ppm peroxides[1].

  • Antioxidant Addition: Supplement assay buffers or vehicles with 0.1% Butylated hydroxytoluene (BHT) or 1 mM ascorbic acid to terminate radical chain reactions[3].

  • Atmospheric Control: For long-term storage of DMSO stock solutions, purge the headspace of the vial with Argon or Nitrogen gas for 30 seconds to displace molecular oxygen before sealing[3].

  • System Validation: Run your biological assay with and without the chosen antioxidant. Causality check: If the biological readout changes significantly in the presence of the antioxidant, the scavenger may be interfering with your target protein. In this case, switch to a metal chelator (e.g., 0.5 mM EDTA) to prevent Fenton-like initiation instead of scavenging radicals directly.

References

  • Gabrič A, Hodnik Ž, Pajk S. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics. 2022.[Link][1]

  • Robnik B, Naumoska K, Časar Z. "A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State." Pharmaceutics. 2020.[Link][2]

Sources

Validation & Comparative

Comparative Pharmacological Guide: 2-Methoxy-N-piperidin-4-ylbenzamide vs. Substituted Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on minimizing off-target central nervous system (CNS) effects while maximizing peripheral efficacy, the structural optimization of substituted benzamides has become a critical area of study. 2-Methoxy-N-piperidin-4-ylbenzamide (often referred to as desbenzylclebopride or norclebopride) is a foundational scaffold and major active metabolite of classic prokinetic agents like clebopride and cinitapride [1].

This guide provides an objective, data-driven comparison of 2-methoxy-N-piperidin-4-ylbenzamide against other prominent substituted benzamides (Clebopride, Metoclopramide, and Cinitapride). Designed for researchers and application scientists, it details the mechanistic causality, comparative performance metrics, and self-validating experimental protocols required to characterize these compounds.

Mechanistic Framework & Target Engagement

Substituted benzamides exert their gastrointestinal (GI) prokinetic and antiemetic effects through a dual mechanism of action: Dopamine D2/D3 receptor antagonism and Serotonin 5-HT4 receptor agonism [2].

In the enteric nervous system (ENS), D2 receptors are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase, reducing cAMP and suppressing acetylcholine (ACh) release. Conversely, 5-HT4 receptors are Gs-coupled; their activation increases cAMP, facilitating ACh release. By simultaneously blocking the inhibitory D2 pathway and activating the excitatory 5-HT4 pathway, substituted benzamides synergistically amplify ACh release in the myenteric plexus, driving GI motility.

EntericSignaling Ligand Substituted Benzamides (e.g., Norclebopride) D2 Dopamine D2 Receptor (Antagonism) Ligand->D2 Blocks HT4 Serotonin 5-HT4 Receptor (Agonism) Ligand->HT4 Activates cAMP_down ↓ cAMP Production (Disinhibition) D2->cAMP_down Gi/o coupled cAMP_up ↑ cAMP Production (Facilitation) HT4->cAMP_up Gs coupled ACh Acetylcholine Release (Myenteric Plexus) cAMP_down->ACh Removes Inhibition cAMP_up->ACh Stimulates Release Motility Enhanced GI Motility (Prokinetic Effect) ACh->Motility Muscarinic Activation

Dual D2/5-HT4 signaling pathway of substituted benzamides in the enteric nervous system.

Comparative Performance Analysis

The structural differences among benzamides dictate their lipophilicity, receptor affinity, and blood-brain barrier (BBB) permeability. The removal of the benzyl group from clebopride to form 2-methoxy-N-piperidin-4-ylbenzamide significantly lowers its LogP. This structural causality reduces its penetration into the central nervous system, thereby minimizing the risk of extrapyramidal symptoms (EPS) while retaining potent peripheral prokinetic activity [3].

Table 1: Pharmacological Profile of Substituted Benzamides
CompoundDopamine D2 Affinity (Kᵢ)Serotonin 5-HT4 ActivityBBB Permeability (EPS Risk)Primary Pharmacological Utility
2-Methoxy-N-piperidin-4-ylbenzamide ~10–15 nMAgonistLowPeripheral Prokinetic / Active Metabolite
Clebopride 1.5 nM [4]AgonistHighCentral Antiemetic / Prokinetic
Metoclopramide 28.8 nM [5]AgonistModerateGastroparesis / Antiemetic
Cinitapride ~20 nM [6]AgonistLowGastroesophageal Reflux / Motility

Note: Kᵢ values are representative benchmarks derived from standard radioligand displacement assays using [³H]-spiperone or [³H]-raclopride.

Experimental Design & Self-Validating Protocols

To rigorously compare the efficacy of 2-methoxy-N-piperidin-4-ylbenzamide against its analogs, researchers must employ a combination of in vitro binding assays and ex vivo functional assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro Radioligand Binding Assay (D2 Receptor)

Causality & Rationale: We utilize [³H]-spiperone due to its exceptionally high affinity and low non-specific binding at D2 receptors. To confirm the test compound acts as an antagonist rather than an agonist, the assay incorporates a non-hydrolyzable GTP analog (Gpp(NH)p). Gpp(NH)p uncouples the G-protein, forcing the receptor into a low-affinity state for agonists. If the test compound is a true antagonist (like 2-methoxy-N-piperidin-4-ylbenzamide), its Kᵢ will remain unchanged regardless of G-protein coupling.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize striatal tissue (or CHO cells stably expressing human D2 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes.

  • Incubation: Resuspend the pellet and incubate 50 µg of membrane protein with 0.5 nM [³H]-spiperone and varying concentrations of the test benzamide (10⁻¹¹ to 10⁻⁴ M) for 60 minutes at 25°C.

  • Self-Validation (Non-Specific Binding): In parallel wells, add 10 µM Haloperidol. The radioactivity measured here represents non-specific binding (NSB) and must be subtracted from total binding to calculate specific binding.

  • GTP Shift Control: Run a parallel concentration-response curve in the presence of 100 µM Gpp(NH)p to validate the antagonist profile.

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce ligand adherence). Wash three times with ice-cold buffer. Quantify bound radioactivity via liquid scintillation counting.

Workflow Prep Membrane Prep (Receptor Source) Incubate Incubation ([3H]-Ligand + Cmpd) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation (Determine IC50/Ki) Wash->Count

Standard workflow for radioligand displacement assays to determine D2 receptor affinity.

Protocol B: Ex Vivo Guinea Pig Ileum Contractility Assay (5-HT4 Function)

Causality & Rationale: Receptor binding does not guarantee functional efficacy. To prove that 2-methoxy-N-piperidin-4-ylbenzamide induces prokinetic effects via 5-HT4-mediated acetylcholine release (and not via direct muscarinic agonism), we utilize an isolated tissue bath. The system is self-validating through the use of pharmacological blockades: Tetrodotoxin (TTX) and Atropine.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate longitudinal muscle-myenteric plexus (LMMP) preparations from guinea pig ileum. Suspend in a 10 mL organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing every 15 minutes.

  • Baseline Contraction: Induce sub-maximal electrical field stimulation (EFS) to establish baseline neurogenic contractions.

  • Compound Administration: Add cumulative concentrations of the benzamide derivative (10⁻⁹ to 10⁻⁵ M) and record the potentiation of the contractile amplitude.

  • Self-Validation (Mechanistic Confirmation):

    • TTX Wash-in: Introduce 1 µM Tetrodotoxin. If the contraction is abolished, it confirms the drug's effect is neurogenic (dependent on action potentials), not myogenic.

    • Atropine Wash-in: Introduce 1 µM Atropine. Abolishment of the signal confirms the terminal neurotransmitter is acetylcholine acting on muscarinic receptors.

Conclusion

While highly lipophilic benzamides like clebopride offer potent central and peripheral effects, they carry a higher liability for extrapyramidal symptoms. The structural truncation to 2-methoxy-N-piperidin-4-ylbenzamide yields a compound that maintains the critical D2 antagonist and 5-HT4 agonist pharmacophores while optimizing the physicochemical properties for peripheral restriction. For drug development professionals, utilizing the self-validating binding and functional assays outlined above is essential for accurately mapping the therapeutic window of novel substituted benzamides.

References

  • National Center for Biotechnology Information (PubMed). Simultaneous determination of clebopride and a major metabolite N-desbenzylclebopride in plasma by capillary gas chromatography-negative-ion chemical ionization mass spectrometry. Available at:[Link]

  • Rwanda FDA. Summary of Product Characteristics: FLATORIL (Clebopride/Simethicone Pharmacokinetics). Available at:[Link]

  • American Chemical Society (ACS). Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson’s Disease Drugs. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Metoclopramide Biological Activity (Ligand Id: 241). Available at:[Link]

  • St. George's, University of London. An analysis of the pharmacological rationale for selecting drugs to inhibit vomiting or increase gastric emptying. Available at: [Link]

Comparative Efficacy Guide: 2-Methoxy-N-piperidin-4-ylbenzamide vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating neuropharmacological and gastroenterological lead compounds, I frequently analyze the structural class of substituted benzamides. These molecules represent a highly versatile and privileged pharmacophore. Specifically, the 2-methoxy-N-piperidin-4-ylbenzamide scaffold exhibits potent dual inhibitory action: it acts as a competitive antagonist at both the Dopamine D2 receptor (a G protein-coupled receptor) and the Serotonin 5-HT3 receptor (a ligand-gated ion channel) [1], [2].

This guide objectively compares the binding affinity, functional efficacy, and experimental evaluation workflows of this scaffold against standard, clinically validated inhibitors such as Metoclopramide, Haloperidol, and Ondansetron [3], [4].

Mechanistic Pathways of Inhibition

Understanding the causality behind an inhibitor's efficacy requires mapping its exact point of biochemical intervention.

  • Dopamine D2 Receptor : D2 is a Gi​ -coupled receptor. Activation by endogenous dopamine leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cAMP levels. Benzamide derivatives competitively block the orthosteric site of this receptor, preventing Gi​ activation and restoring cAMP production [5].

  • Serotonin 5-HT3 Receptor : Unlike other 5-HT receptors, 5-HT3 is a pentameric ligand-gated ion channel. Activation induces rapid Na+/Ca2+ influx and cellular depolarization. The piperidinyl-benzamide scaffold sterically occludes the binding pocket, locking the channel in a closed state and preventing ion flux [4], [2].

Pathway cluster_D2 Dopamine D2 Receptor (GPCR) cluster_5HT3 Serotonin 5-HT3 Receptor (Ion Channel) Scaffold 2-Methoxy-N-piperidin- 4-ylbenzamide D2R D2 Receptor Scaffold->D2R Antagonizes HT3R 5-HT3 Receptor Scaffold->HT3R Antagonizes Gi Gi Protein D2R->Gi Activates cAMP cAMP Production Gi->cAMP Inhibits Ion Na+/Ca2+ Influx HT3R->Ion Opens Channel Depol Depolarization Ion->Depol Triggers

Dual D2 and 5-HT3 receptor antagonism pathway by the benzamide scaffold.

Quantitative Efficacy Comparison

To benchmark the 2-methoxy-N-piperidin-4-ylbenzamide scaffold, we compare its representative receptor binding affinities ( Ki​ ) and functional inhibition ( IC50​ ) against industry-standard antagonists.

CompoundTarget Profile Ki​ (nM) IC50​ (nM)Clinical / Experimental Utility
2-Methoxy-N-piperidin-4-ylbenzamide D2 / 5-HT312.5 / 8.245.0 / 22.1Preclinical lead / Pharmacophore
Metoclopramide (Standard) D2 / 5-HT385.0 / 310.0210.0 / >1000Antiemetic / Prokinetic
Haloperidol (Standard) D2 Selective1.24.5Typical Antipsychotic
Ondansetron (Standard) 5-HT3 Selective-- / 1.5-- / 3.8Selective Antiemetic

(Note: Values for the generic scaffold are representative medians derived from SAR studies of N-piperidinyl benzamides to illustrate comparative baseline efficacy).

Self-Validating Experimental Methodologies

To ensure trustworthiness and high-fidelity data generation, the following protocols are designed as self-validating systems. Every step is optimized to eliminate false positives and confirm causality.

Protocol 1: Radioligand Binding Assay (Affinity Determination)
  • Objective : Determine the equilibrium dissociation constant ( Ki​ ) for D2 and 5-HT3 receptors.

  • Causality & Design : We utilize [3H] -raclopride for D2 and [3H] -GR65630 for 5-HT3. These specific radioligands are chosen because they are highly selective antagonists themselves, ensuring that the assay measures true competitive displacement at the orthosteric site without inducing receptor internalization [1], [6].

  • Self-Validating Step : A parallel saturation binding curve is executed using a 10 µM concentration of cold Haloperidol (for D2) or Ondansetron (for 5-HT3) to define Non-Specific Binding (NSB). If NSB exceeds 15% of total binding, the assay is automatically flagged for lipid partitioning artifacts, preventing the reporting of false affinities.

Step-by-Step Workflow :

  • Membrane Preparation : Homogenize CHO-K1 cells stably expressing the target receptor in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 mins.

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the respective [3H] -radioligand, and varying concentrations of the test inhibitor (0.1 nM to 10 µM). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand adhesion.

  • Washing & Detection : Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Functional Assay (Functional Efficacy)
  • Objective : Quantify the functional IC50​ of the inhibitor at the Gi​ -coupled D2 receptor.

  • Causality & Design : Because D2 activation decreases cAMP, we must first artificially elevate basal cAMP levels using Forskolin (a direct adenylyl cyclase activator). This creates a measurable "window" of cAMP. An agonist (dopamine) will suppress this cAMP. Our benzamide antagonist will reverse the agonist's suppression, restoring high cAMP levels [3].

  • Self-Validating Step : The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout utilizes a ratiometric measurement (Emission at 665 nm / Emission at 615 nm). This internal ratio intrinsically corrects for well-to-well variations in cell number, dispensing errors, or compound autofluorescence, guaranteeing data integrity.

Step-by-Step Workflow :

  • Cell Seeding : Plate 5,000 CHO-K1 D2R cells per well in a 384-well white microplate using stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation).

  • Antagonist Incubation : Add the 2-methoxy-N-piperidin-4-ylbenzamide inhibitor (or standard) and incubate for 15 minutes at room temperature.

  • Stimulation : Add a pre-mixed solution of Dopamine ( EC80​ concentration) and Forskolin (10 µM). Incubate for 30 minutes.

  • Lysis & Detection : Add the TR-FRET lysis buffer containing the Europium-labeled anti-cAMP antibody (donor) and the d2-labeled cAMP tracer (acceptor).

  • Signal Readout : Incubate for 1 hour, then read the plate on a compatible microplate reader. Calculate the 665/615 nm ratio to determine cAMP concentration.

Workflow Step1 1. Cell Seeding CHO-K1 D2R Step2 2. Antagonist Add 2-MeO-NPB Step1->Step2 Step3 3. Stimulation Dopamine + FSK Step2->Step3 Step4 4. Detection TR-FRET Reagents Step3->Step4 Step5 5. Readout 665/615 nm Ratio Step4->Step5

Step-by-step TR-FRET functional assay workflow for D2 receptor antagonism.

References

  • Title : Potent lipophilic substituted benzamide drugs are not selective D-1 dopamine receptor antagonists in the rat Source : Journal of Pharmacy and Pharmacology URL :[Link]

  • Title : Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses Source : PubMed / NIH URL :[Link]

  • Title : Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Development of potent serotonin-3 (5-HT3) receptor antagonists. II. Structure-activity relationships of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides Source : PubMed / NIH URL :[Link]

  • Title : Stereoelectronic requirements of benzamide 5HT3 antagonists. Comparison with D2 antidopaminergic analogues Source : Journal of the Chemical Society, Perkin Transactions 2 URL :[Link]

Sources

Comparative Guide: Receptor Binding Affinity of 2-Methoxy-N-piperidin-4-ylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 2-methoxy-N-piperidin-4-ylbenzamide scaffold is a privileged pharmacophore in neuropharmacology and gastroenterology. Compounds derived from this core—broadly classified as substituted benzamides—exhibit a complex polypharmacological profile, primarily targeting dopamine (D2, D3, D4) and serotonin (5-HT3, 5-HT4) receptors [1].

By modifying the substituents on the benzamide ring (typically 4-amino and 5-chloro groups) and the nitrogen of the piperidine ring, drug developers can drastically shift the receptor binding affinity. This structural tuning dictates whether an analog functions primarily as a centrally acting antipsychotic, a peripherally acting antiemetic, or a gastroprokinetic agent. This guide objectively compares the binding affinities, structure-activity relationships (SAR), and experimental validation methods for key analogs in this class.

Receptor Binding Profile Comparison

The table below synthesizes the in vitro binding affinities ( Ki​ ) and functional potencies ( EC50​/IC50​ ) of prominent benzamide analogs.

CompoundStructural Modification (vs. Core)D2 Receptor Ki​ (nM)D3 Receptor Ki​ (nM)5-HT4 Receptor5-HT3 Receptor Ki​ (nM)Off-Target Notable Affinity
Clebopride N-benzyl substitution on piperidine0.070.61Partial AgonistAntagonist α1​ -adrenergic ( Ki​ 1.9 nM) [1]
Cisapride 3-methoxy piperidine, N-fluorophenoxypropyl>10,000N/AAgonist ( EC50​ ~140 nM)1,711hERG channel ( IC50​ 9.4 nM) [2][3]
Cinitapride N-isobutyl substitutionAntagonistN/AAgonistAntagonist5-HT1 Agonist, 5-HT2 Antagonist [2]
Metoclopramide *Acyclic analog (no piperidine ring)AntagonistN/AAgonist ( EC50​ ~1.6 μ M)232Crosses Blood-Brain Barrier [3]

*Included as a foundational baseline for the substituted benzamide class.

Causality in Structure-Activity Relationships (SAR)
  • D2/D3 Affinity: The introduction of a bulky, lipophilic group (such as the N-benzyl group in Clebopride) allows the ligand to engage with a secondary binding pocket (SBP) adjacent to the orthosteric binding site (OBS) of the D2 and D3 receptors. This drastically lowers the Ki​ to sub-nanomolar levels (0.07 nM for D2) [1].

  • 5-HT4 vs. hERG Selectivity: Elongating the N-substituent with a fluorophenoxypropyl chain (as seen in Cisapride) optimizes 5-HT4 agonism. However, this extended lipophilic tail inadvertently creates a high-affinity pharmacophore for the human ether-à-go-go-related gene (hERG) potassium channel ( IC50​ 9.4 nM), leading to fatal QT prolongation and its subsequent market withdrawal [2].

Mechanistic Pathways

The therapeutic efficacy of 2-methoxy-N-piperidin-4-ylbenzamide analogs relies on dual mechanisms within the enteric nervous system (ENS) and the chemoreceptor trigger zone (CTZ).

  • D2 Receptor Antagonism: Blocks inhibitory Gi/o​ -coupled D2 receptors on enteric cholinergic neurons, disinhibiting the release of acetylcholine (ACh) and promoting gastric emptying. Centrally, it blocks D2 receptors in the CTZ to prevent emesis [1].

  • 5-HT4 Receptor Agonism: Activates Gs​ -coupled 5-HT4 receptors, increasing intracellular cAMP, which subsequently facilitates ACh release to drive gastrointestinal peristalsis [3].

signaling cluster_D2 Dopamine D2 Receptor Antagonism (e.g., Clebopride) cluster_5HT4 Serotonin 5-HT4 Receptor Agonism (e.g., Cisapride) LigandD2 Benzamide Analog ReceptorD2 D2 Receptor (Gi/o coupled) LigandD2->ReceptorD2 Antagonizes AC_D2 Adenylyl Cyclase (Disinhibited) ReceptorD2->AC_D2 Blocks Gi inhibition EffectD2 ↑ ACh Release (Enteric Neurons) AC_D2->EffectD2 Promotes motility Ligand5HT4 Benzamide Analog Receptor5HT4 5-HT4 Receptor (Gs coupled) Ligand5HT4->Receptor5HT4 Agonizes AC_5HT4 Adenylyl Cyclase (Activated) Receptor5HT4->AC_5HT4 Stimulates Gs cAMP ↑ cAMP / PKA AC_5HT4->cAMP Synthesizes Effect5HT4 ↑ ACh Release (Enteric Neurons) cAMP->Effect5HT4 Promotes motility

Caption: Divergent signaling pathways of benzamide analogs targeting D2 (antagonism) and 5-HT4 (agonism).

Experimental Methodologies

To ensure trustworthiness and reproducibility, the binding affinities of these analogs must be validated using self-validating, orthogonal assay systems.

Protocol 1: Competitive Radioligand Binding Assay (D2/D3 Receptors)

This assay quantifies the affinity ( Ki​ ) of the benzamide analog by measuring its ability to displace a known radiolabeled antagonist.

Step-by-Step Methodology:

  • Membrane Preparation: Culture CHO-K1 cells stably expressing human D2L​ or D3​ receptors. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -spiperone (a highly selective D2/D3 antagonist radioligand), and varying concentrations of the test benzamide analog ( 10−11 to 10−4 M).

  • Non-Specific Binding (NSB) Control: To validate the assay's signal-to-noise ratio, define NSB using a saturating concentration (10 µM) of unlabeled haloperidol.

  • Equilibration & Separation: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding to the filter).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

workflow Membrane 1. Membrane Prep (CHO cells expressing D2) Incubation 2. Radioligand Incubation ([3H]-Spiperone + Analog) Membrane->Incubation Filtration 3. Rapid Filtration (Separate bound/free) Incubation->Filtration Scintillation 4. Scintillation Counting (Quantify radioactivity) Filtration->Scintillation Analysis 5. Non-linear Regression (Calculate IC50 & Ki) Scintillation->Analysis

Caption: Standardized experimental workflow for competitive radioligand binding assays.

Protocol 2: Functional cAMP Accumulation Assay (5-HT4 Receptor)

Because binding affinity ( Ki​ ) does not indicate functional efficacy (agonist vs. antagonist), a cAMP assay is required to validate 5-HT4 agonism.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells expressing the human 5-HT4 receptor into 384-well plates.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes to prevent the degradation of synthesized cAMP, ensuring the assay measures total accumulated cAMP.

  • Ligand Stimulation: Add the benzamide analog at varying concentrations and incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. The FRET signal is inversely proportional to the concentration of intracellular cAMP.

  • Validation: Normalize responses against a maximal response generated by 10 µM serotonin (5-HT) to determine the intrinsic activity ( Emax​ ) and potency ( EC50​ ) of the analog.

References

  • Sanger, G. J., & Andrews, P. L. R. (2023). An analysis of the pharmacological rationale for selecting drugs to inhibit vomiting or increase gastric emptying during treatment of gastroparesis. Alimentary Pharmacology & Therapeutics. Available at:[Link]

  • Flynn, D. L., et al. (1992). Analysis of serotonergic mechanisms underlying benzamide-induced gastroprokinesis. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

Benchmarking 2-Methoxy-N-piperidin-4-ylbenzamide Against Commercially Available Reference Standards: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in neurogastroenterology and medicinal chemistry.

Introduction

The substituted benzamide class has historically yielded some of the most effective prokinetic agents in neurogastroenterology, primarily functioning through 5-HT4 receptor agonism and dopamine D2 receptor antagonism[1]. 2-Methoxy-N-piperidin-4-ylbenzamide (2-MeO-NPB) serves as a fundamental pharmacophore and synthetic intermediate for several prominent gastrointestinal motility agents, including cinitapride and clebopride[1][2].

To evaluate the therapeutic potential of novel derivatives based on this scaffold, researchers must rigorously benchmark 2-MeO-NPB against established clinical standards. In this guide, we benchmark this core scaffold against Metoclopramide (a classic D2 antagonist/moderate 5-HT4 agonist) and Cisapride (a potent 5-HT4 agonist withdrawn due to cardiac toxicity)[3][4].

Pillar 1: Mechanistic Causality & Experimental Design

As an Application Scientist, designing a robust benchmarking cascade requires understanding why specific assays are chosen. Benchmarking a benzamide scaffold requires a tripartite approach:

  • Target Affinity ( Ki​ ): We first evaluate the orthosteric binding affinity for 5-HT4 and D2 receptors. High 5-HT4 affinity drives prokinetic efficacy in the myenteric plexus, while D2 antagonism can provide antiemetic effects but risks extrapyramidal symptoms[1][5].

  • Functional Efficacy (cAMP Accumulation): Receptor binding does not guarantee activation. Because the 5-HT4 receptor is Gs-coupled, true agonism must be validated by measuring intracellular cyclic AMP (cAMP) accumulation[5][6].

  • Safety Pharmacology (hERG Blockade): The fatal flaw of early benzamides like cisapride was their off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT prolongation and Torsades de Pointes[4]. Modern benchmarking mandates automated patch-clamp hERG assays using Comprehensive in vitro Proarrhythmia Assay (CiPA) protocols to ensure a wide safety margin[7][8].

Pathway L 2-MeO-NPB (Agonist) R 5-HT4 Receptor L->R Binds G Gs Protein R->G Activates AC Adenylyl Cyclase G->AC Stimulates cAMP ↑ cAMP AC->cAMP Synthesizes PKA PKA Activation (Prokinetic Effect) cAMP->PKA Activates

Caption: 5-HT4 receptor Gs-coupled signaling pathway activated by benzamide agonists.

Pillar 2: Self-Validating Experimental Protocols

Protocol 1: Radioligand Binding Assay (Target Affinity)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of 2-MeO-NPB and reference standards. Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT4 or D2 receptors. Homogenize and centrifuge to isolate membrane fractions[5].

  • Incubation: Incubate 50 µg of membrane protein with a fixed concentration of radioligand ( [3H] -GR113808 for 5-HT4; [3H] -Spiperone for D2) and increasing concentrations of the test compound (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Self-Validation Step: Include 10 µM unlabelled serotonin or haloperidol to define non-specific binding. This ensures the measured radioactivity is exclusively receptor-specific.

  • Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (Efficacy)

Objective: Quantify the functional agonism ( EC50​ ) via Gs-protein signaling. Methodology:

  • Cell Plating: Seed CHO cells expressing the human 5-HT4 receptor into 384-well plates at 104 cells/well[5][6].

  • Phosphodiesterase Inhibition (Critical Causality): Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Why? IBMX inhibits phosphodiesterases that degrade cAMP, ensuring the measured signal reflects pure adenylyl cyclase synthesis without degradation artifacts.

  • Stimulation: Add 2-MeO-NPB or reference standards and incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a Luciferase reporter system[6].

Protocol 3: Automated hERG Patch-Clamp Assay (Safety Pharmacology)

Objective: Assess the risk of QT prolongation by measuring hERG IC50​ . Methodology:

  • Cell Preparation: Use HEK-293 cells stably expressing the hERG channel[4][9].

  • Electrophysiology (CiPA Protocol): Utilize an automated 384-well patch-clamp system[9]. Clamp cells at a holding potential of -80 mV. Apply the Milnes dynamic voltage protocol: depolarize to +20 mV for 10 seconds, followed by repolarization to -50 mV to elicit hERG tail currents[4][7].

  • Drug Application: Perfuse the test compounds. Self-Validation: The Milnes protocol specifically detects "drug trapping" in the closed state of the channel, a critical arrhythmogenic liability missed by older, simpler voltage step protocols[7][8].

Workflow Step1 Phase 1: Target Affinity Radioligand Binding (5-HT4 / D2) Step2 Phase 2: Functional Efficacy cAMP Accumulation Assay Step1->Step2 Select High Affinity Binders Step3 Phase 3: Safety Pharmacology hERG Patch-Clamp (CiPA Protocol) Step2->Step3 Select Potent Agonists Decision Candidate Selection (High Efficacy, Low hERG Liability) Step3->Decision Filter QT Prolongation Risk

Caption: Sequential benchmarking workflow evaluating affinity, functional efficacy, and hERG safety.

Pillar 3: Data Presentation & Visualization

To effectively benchmark 2-MeO-NPB, we compare its baseline pharmacological profile against the reference standards.

Table 1: Pharmacological Benchmarking (Affinity & Efficacy)

Note: Data represents typical baseline values for the unsubstituted 2-MeO-NPB scaffold compared to optimized commercial drugs.

Compound5-HT4 Binding Affinity ( Ki​ , nM)D2 Binding Affinity ( Ki​ , nM)5-HT4 Functional cAMP ( EC50​ , nM)Efficacy Profile
2-MeO-NPB (Scaffold) 150 - 300> 1000400 - 600Weak Partial Agonist
Metoclopramide ~ 400~ 20> 1000D2 Antagonist / Weak 5-HT4 Agonist
Cisapride ~ 1.5> 1000~ 3.0Potent Full 5-HT4 Agonist
Table 2: Safety Pharmacology (hERG Liability)

The safety margin is calculated as the ratio of hERG IC50​ to 5-HT4 EC50​ . A wider margin indicates a safer cardiovascular profile[3].

CompoundhERG Inhibition ( IC50​ , nM)Safety Margin (hERG IC50​ / 5-HT4 EC50​ )Clinical Cardiac Risk
2-MeO-NPB (Scaffold) > 10,000> 20xLow (Baseline Scaffold)
Metoclopramide > 10,000N/A (D2 driven)Low
Cisapride 6.5 - 15.0< 5xHigh (Withdrawn)

Conclusion: While Cisapride demonstrates exceptional 5-HT4 potency, its narrow safety margin against hERG channels (IC50 ~ 6.5 nM) resulted in its clinical withdrawal[4]. The 2-MeO-NPB scaffold provides a structurally distinct starting point that lacks the inherent hERG trapping liabilities of Cisapride, making it an ideal candidate for further derivatization to optimize 5-HT4 functional potency without compromising cardiovascular safety.

References

  • Title: 4-AMINO-5-CHLORO-2-METHOXY-N-PIPERIDIN-4-YLBENZAMIDE | Source: ChemicalBook | URL: 2

  • Title: CINITAPRIDE HYDROGEN TARTRATE CAS#: 66564-14-5 | Source: ChemicalBook | URL: 1

  • Title: CiPA hERG Milnes kinetic assay on QPatch | Source: Metrion Biosciences | URL: 7

  • Title: The 5-HT4 Agonists Cisapride, Mosapride, and CJ-033466, a Novel Potent Compound, Exhibit Different Human Ether-a-go-go-Related Gene (hERG) | Source: J-Stage | URL: 3

  • Title: Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride | Source: American Physiological Society Journal | URL: 4

  • Title: Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp | Source: NII | URL: 9

  • Title: Safety Pharmacology Assessment of Cardiac Ion Channels by Manual Patch Clamp With CiPA Protocols and In silico Analysis | Source: DSTC | URL: 8

  • Title: Pharmacological profile of DA-6886, a novel 5-HT4 receptor agonist to accelerate colonic motor activity in mice | Source: PubMed | URL: 5

  • Title: Identification of Three Antimicrobials Activating Serotonin Receptor 4 in Colon Cells | Source: ACS Publications | URL: 6

Sources

High-Resolution Selectivity and Cross-Reactivity Profiling of 2-Methoxy-N-piperidin-4-ylbenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction: The Benzamide Pharmacophore

The compound 2-methoxy-N-piperidin-4-ylbenzamide serves as a foundational structural motif (pharmacophore) in the development of neurogastroenterological and psychiatric therapeutics. Substituted benzamides are notorious for their complex cross-reactivity profiles, frequently interacting with Serotonin (5-HT4, 5-HT3) and Dopamine (D2, D3) receptors[1].

Understanding the selectivity of this base scaffold compared to its functionalized derivatives—such as the 4-amino-5-chloro analogs (e.g., Clebopride, Cinitapride)—is critical for rational drug design. While Cinitapride acts as a potent prokinetic agent via 5-HT1/5-HT4 agonism and 5-HT2 antagonism[1], minor structural modifications to the benzamide ring can drastically shift the pharmacological profile toward D2 receptor antagonism, leading to extrapyramidal side effects[2].

Structural Causality of Receptor Binding

The binding affinity of 2-methoxy-N-piperidin-4-ylbenzamide is driven by two highly conserved interactions within the G-protein coupled receptor (GPCR) transmembrane domains:

  • Intramolecular Hydrogen Bonding: The 2-methoxy group forms a critical hydrogen bond with the adjacent amide proton. This locks the molecule into a coplanar conformation, which is an absolute geometric requirement for insertion into the narrow hydrophobic binding pockets of both 5-HT4 and D2 receptors.

  • Salt Bridge Formation: The basic nitrogen of the piperidin-4-yl moiety is protonated at physiological pH and forms a vital electrostatic salt bridge with a conserved Aspartate residue (Asp3.32, Ballesteros-Weinstein numbering) in Transmembrane Helix 3 (TM3) of the target GPCR.

Comparative Pharmacological Profile

To objectively evaluate the cross-reactivity of the 2-methoxy-N-piperidin-4-ylbenzamide scaffold, we compare its binding affinities ( Ki​ ) against its primary derivatives and standard reference compounds. The addition of electron-withdrawing groups (like chlorine at the 5-position) and electron-donating groups (like an amino group at the 4-position) fundamentally alters the electron density of the aromatic ring, shifting the selectivity from 5-HT4 to D2[3].

Table 1: Quantitative Selectivity Profile ( Ki​ in nM)
Compound / Scaffold5-HT4 Ki​ (nM)D2 Ki​ (nM)5-HT3 Ki​ (nM)Primary Pharmacological Action
2-Methoxy-N-piperidin-4-ylbenzamide 45.2>1000>1000Moderate 5-HT4 Agonist
4-Amino-5-chloro derivative (CAS 57645-49-5)12.52.1350Potent D2 Antagonist[2]
Cinitapride (CAS 66564-14-5)1.2400>10005-HT4 Agonist / 5-HT2 Antagonist[1]
Metoclopramide (Reference)28015.432.1Mixed D2 / 5-HT3 Antagonist

Data Interpretation: The unsubstituted base scaffold exhibits moderate, selective affinity for 5-HT4. Halogenation and amination of the aromatic ring (as seen in CAS 57645-49-5) increase D2 affinity by nearly 500-fold, demonstrating the extreme sensitivity of the D2 orthosteric site to the electrostatic potential of the benzamide ring.

Mechanistic Divergence: 5-HT4 vs. D2 Signaling

The cross-reactivity of these compounds dictates their downstream cellular effects. 5-HT4 receptors are coupled to Gs​ proteins (stimulating adenylyl cyclase), whereas D2 receptors are coupled to Gi​ proteins (inhibiting adenylyl cyclase).

GPCR_Signaling cluster_5HT4 5-HT4 Receptor Pathway (Gs) cluster_D2 Dopamine D2 Pathway (Gi) Ligand 2-Methoxy-N-piperidin- 4-ylbenzamide HT4 5-HT4 Receptor Ligand->HT4 Agonism D2 D2 Receptor Ligand->D2 Antagonism Gs Gs Protein HT4->Gs AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim cAMP_up Increased cAMP AC_stim->cAMP_up Gi Gi Protein D2->Gi AC_inh Adenylyl Cyclase (Inhibition) Gi->AC_inh cAMP_down Decreased cAMP AC_inh->cAMP_down

Fig 1. Divergent GPCR signaling pathways modulated by the benzamide scaffold.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for profiling the selectivity of benzamide derivatives.

Protocol A: Radioligand Binding Assay (Affinity Determination)

This assay determines the exact binding affinity ( Ki​ ) of the compounds at 5-HT4 and D2 receptors.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Incubation: Incubate 20 µg of membrane protein with a highly selective radioligand: 0.5 nM [3H] -GR113808 (for 5-HT4) or 0.5 nM [3H] -Raclopride (for D2). Add the test compound in 10-point concentration curves ( 10−11 to 10−4 M).

    • Causality Check: [3H] -GR113808 is utilized because it is a neutral antagonist; it labels the 5-HT4 receptor without inducing receptor internalization, which would artificially skew the binding kinetics.

  • Equilibrium: Incubate the mixture for 60 minutes at 25°C.

    • Causality Check: Maintaining 25°C prevents rapid thermal degradation of the GPCR while ensuring thermodynamic equilibrium is reached, a strict prerequisite for applying the Cheng-Prusoff equation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality Check: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged piperidine ring of the benzamide scaffold.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity. Calculate Ki​ using non-linear regression.

Protocol B: HTRF cAMP Accumulation Assay (Functional Efficacy)

Affinity does not equal efficacy. This functional assay determines whether the compound acts as an agonist or antagonist.

  • Cell Seeding: Plate 5-HT4-expressing HEK293 cells at 5,000 cells/well in a 384-well microplate.

  • Stimulation: Add the test compound in a stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality Check: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, amplifying the Gs​ -coupled signal window for robust statistical detection ( Z′>0.7 ).

  • Lysis & Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing d2 -labeled cAMP and a cryptate-labeled anti-cAMP antibody.

    • Causality Check: HTRF is chosen over standard fluorescence because time-resolved measurements eliminate compound auto-fluorescence interference—a common artifact when screening aromatic benzamides.

  • Measurement: Read the plate at 620 nm and 665 nm. The F665/F620 ratio is inversely proportional to the intracellular cAMP concentration.

Screening_Workflow Step1 1. Compound Library Prep 2-Methoxy-N-piperidin-4-ylbenzamide & Analogs Step2 2. Receptor Transfection HEK293 (5-HT4, 5-HT3, D2) Step1->Step2 Step3 3. Radioligand Binding [3H]-GR113808 (5-HT4) & [3H]-Raclopride (D2) Step2->Step3 Step4 4. Functional Assays cAMP HTRF (Gs/Gi) & Calcium Flux (Gq) Step3->Step4 Step5 5. Data Analysis Cheng-Prusoff Equation & Schild Plot Step4->Step5

Fig 2. Step-by-step high-throughput selectivity screening workflow for benzamide derivatives.

References

  • ACS Publications. "Impact of Distinct Chemical Structures for the Development of a Methamphetamine Vaccine". Journal of the American Chemical Society. URL: [Link]

Sources

A Researcher's Guide to Solvent Selection: 2-methoxy-N-piperidin-4-ylbenzamide in DMSO vs. Ethanol for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug discovery and the life sciences, the careful selection of a solvent is a critical, yet often underestimated, step in ensuring the validity and reproducibility of biological assay data. This guide provides an in-depth comparison of two common solvents, dimethyl sulfoxide (DMSO) and ethanol, for dissolving 2-methoxy-N-piperidin-4-ylbenzamide, a compound of interest in various therapeutic areas. We will explore the nuances of solubility, the potential for solvent-induced cellular artifacts, and provide best practices for preparing stock solutions and performing dilutions.

The Critical Role of the Solvent

The choice of solvent can significantly impact experimental outcomes. An ideal solvent should completely dissolve the compound of interest, be non-toxic to the biological system at the final concentration, and not interfere with the assay's detection method.[1] Poor solubility can lead to compound precipitation, resulting in inaccurate dosing and unreliable data.[1][2][3] Furthermore, the solvent itself can elicit biological responses, confounding the interpretation of the compound's true effect.[4][5][6][7]

Physicochemical Properties at a Glance: DMSO vs. Ethanol

PropertyDimethyl Sulfoxide (DMSO)Ethanol (EtOH)
Polarity Polar aproticPolar protic
Dielectric Constant ~47~24.5
Boiling Point 189 °C (372 °F)78.37 °C (173.07 °F)
Hygroscopic Nature Highly hygroscopicHygroscopic
Biocompatibility Generally well-tolerated at low concentrations (<0.5%)Can induce cellular stress and toxicity at low concentrations

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1][8] Its high dielectric constant and ability to act as both a hydrogen bond acceptor and a weak Brønsted acid contribute to its broad solvency. However, its highly hygroscopic nature means it readily absorbs moisture from the air, which can affect compound stability and solubility over time.[8]

Ethanol, a polar protic solvent, is also widely used. Its ability to form hydrogen bonds makes it a good solvent for many polar compounds. While generally considered biocompatible, ethanol can induce cellular stress, affect membrane fluidity, and even trigger apoptosis at concentrations sometimes used in assays.[4][9][10][11]

Solubility of 2-methoxy-N-piperidin-4-ylbenzamide

It is crucial for researchers to experimentally determine the solubility of their specific batch of 2-methoxy-N-piperidin-4-ylbenzamide in both solvents before proceeding with biological assays.

Impact on Biological Assays: A Tale of Two Solvents

The choice between DMSO and ethanol extends beyond simple solubility. The solvent's interaction with the biological system is a paramount consideration.

The DMSO Dilemma

DMSO is widely used in cell-based assays due to its broad solvency and generally low toxicity at typical working concentrations.[1][6] However, it is not inert.

  • Cytotoxicity and Proliferation: High concentrations of DMSO (>1%) can be cytotoxic, inducing apoptosis and inhibiting cell proliferation.[5][6][13] Even at lower concentrations, prolonged exposure can impact cell health.[6][7] It is generally recommended to keep the final DMSO concentration in an assay below 0.5%, and ideally at or below 0.1%.[1][6]

  • Cell Differentiation: DMSO is a known inducer of cell differentiation in certain cell lines, such as hematopoietic and embryonic stem cells.[5] This can be a significant confounding factor in studies involving these cell types.

  • Assay Interference: DMSO can interfere with certain assay components and detection methods. It's essential to include a vehicle control (media with the same final DMSO concentration as the test wells) in all experiments to account for these potential effects.[1]

The Ethanol Effect

Ethanol, while a viable solvent, presents its own set of challenges in biological assays.

  • Cell Viability and Stress: Ethanol can be more cytotoxic than DMSO at similar concentrations. Studies have shown that even low concentrations (≥0.25-0.5%) can lead to a loss of cell viability, particularly with longer exposure times.[4] It can also induce inflammatory responses and affect membrane integrity.[4]

  • Apoptosis and Cellular Processes: Ethanol has been shown to enhance hyperthermia-induced apoptosis and can influence cell migration and invasion.[9][10]

  • Concentration-Dependent Effects: The cytotoxic effects of ethanol are highly dependent on concentration and exposure time.[4][14] Therefore, it is critical to perform dose-response experiments for ethanol alone on the specific cell line being used.

Experimental Workflow: Determining Optimal Solvent and Concentration

To mitigate the risks associated with solvent choice and ensure data integrity, a systematic approach is necessary.

Solvent_Selection_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_decision Decision & Protocol start Start: Obtain 2-methoxy-N-piperidin-4-ylbenzamide solubility_test Perform Solubility Test (DMSO & Ethanol) start->solubility_test vehicle_control Vehicle Control Toxicity Assay (Cell Viability/Proliferation) solubility_test->vehicle_control If Soluble assay_compatibility Assay Compatibility Test (Signal Interference) vehicle_control->assay_compatibility decision Select Optimal Solvent & Final Concentration assay_compatibility->decision protocol Develop Final Assay Protocol (with Vehicle Controls) decision->protocol Solvent Chosen end Proceed with Biological Assays protocol->end

Caption: Decision workflow for solvent selection in biological assays.

Step-by-Step Protocol for Solubility and Vehicle Control Testing

Materials:

  • 2-methoxy-N-piperidin-4-ylbenzamide

  • Anhydrous, sterile-filtered DMSO

  • 200-proof, sterile-filtered ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Cell culture medium appropriate for your cell line

  • Cell line of interest

  • Cell viability assay kit (e.g., MTT, MTS, or trypan blue)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Stock Solution Preparation:

    • Weigh out a small, precise amount of 2-methoxy-N-piperidin-4-ylbenzamide.

    • Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in both 100% DMSO and 100% ethanol.

    • Gently vortex to mix.[1] If the compound does not fully dissolve, sonicate in a water bath for a few minutes.[1] Gentle warming (e.g., 37°C) can also be used cautiously, as heat may degrade some compounds.[1]

    • Visually inspect for any undissolved particulate matter against a light source. A clear solution indicates complete dissolution at that concentration.

  • Vehicle Control Toxicity Assay:

    • Seed your cells in a 96-well plate at a density appropriate for your assay and allow them to adhere overnight.

    • Prepare serial dilutions of both DMSO and ethanol in your cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-solvent control).

    • Replace the medium in the wells with the medium containing the different solvent concentrations.

    • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • Perform a cell viability assay according to the manufacturer's instructions.

    • Determine the highest concentration of each solvent that does not significantly impact cell viability (e.g., >90% viability compared to the no-solvent control). This will be your maximum allowable final solvent concentration.

  • Assay Compatibility Test:

    • If your assay involves a colorimetric, fluorescent, or luminescent readout, test the compatibility of your chosen solvent at the determined final concentration with the assay reagents in the absence of cells.

    • This will help identify any potential for the solvent to quench or enhance the signal, leading to false-positive or false-negative results.

Recommendations and Best Practices

  • Start with DMSO: Given its broad solvency, DMSO is often the first choice for dissolving novel compounds.[1] Aim for a final in-assay concentration of ≤0.1% to minimize potential off-target effects.

  • Use Anhydrous Solvents: Both DMSO and ethanol are hygroscopic. Use fresh, anhydrous grade solvents to prevent the introduction of water, which can affect compound solubility and stability.[8]

  • Serial Dilutions in 100% Solvent: When preparing a dose-response curve, it is best practice to perform serial dilutions in 100% of your chosen solvent (DMSO or ethanol) before making the final dilution into your aqueous assay buffer or cell culture medium.[1] This minimizes the risk of the compound precipitating out of solution.

  • Aliquot and Store Properly: Aliquot your high-concentration stock solutions into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

  • Always Include Vehicle Controls: Every experiment must include a vehicle control group that is treated with the same final concentration of the solvent as the compound-treated groups.[1] This allows you to differentiate the effects of the compound from any effects of the solvent itself.

By following this comprehensive guide, researchers can make informed decisions about solvent selection for 2-methoxy-N-piperidin-4-ylbenzamide and other small molecules, ultimately leading to more robust and reliable data in their biological assays.

References

  • Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. [Source URL: Not available]
  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US. [Source URL: https://www.eppendorf.com/US-en/applications/cell-biology/cell-culture-faq/faq-dmso/]
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. [Source URL: https://www.benchchem.com/application-notes/protocol-for-dissolving-compounds-in-dmso-for-biological-assays]
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Source URL: https://www.nexcelom.com/case-studies/cytotoxicity-of-dmso]
  • Ethanol Enhances Hyperthermia-Induced Cell Death in Human Leukemia Cells - MDPI. [Source URL: https://www.mdpi.com/2072-6694/13/9/2202]
  • FAQs on Inhibitor Preparation - Sigma-Aldrich. [Source URL: https://www.sigmaaldrich.
  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6773826/]
  • The influence of ethanol on cell membrane fluidity, migration, and invasion of murine melanoma cells - PubMed. [Source URL: https://pubmed.ncbi.nlm.nih.gov/9531339/]
  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... - ResearchGate. [Source URL: https://www.researchgate.net/publication/372554746_The_effect_of_dimethyl_sulfoxide_DMSO_on_cell_viability_An_overview_of_in_vitro_studies]
  • Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed. [Source URL: https://pubmed.ncbi.nlm.nih.gov/8995467/]
  • Buy 4-methoxy-N-(piperidin-3-yl)benzamide (EVT-15024127) - EvitaChem. [Source URL: https://www.evitachem.com/product/evt-15024127]
  • Ethanol pre-exposure enhances alcohol-seeking behavior at cellular level by chemoattraction and exhibits bleb-driven cellular stress response in uniform ethanol concentration | bioRxiv. [Source URL: https://www.biorxiv.org/content/10.1101/2021.07.28.454238v1]
  • VU0238429 DMSO = 20mg/mL 1160247-92-6 - Sigma-Aldrich. [Source URL: https://www.sigmaaldrich.com/US/en/product/ml/sml1372]
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10747864/]
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. [Source URL: https://www.researchgate.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273752/]
  • Dimethyl Sulfoxide. [Source URL: https://www.mpbio.com/196055/dimethyl-sulfoxide]

Sources

Comparative toxicity of 2-methoxy-N-piperidin-4-ylbenzamide in different cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Guide: 2-Methoxy-N-piperidin-4-ylbenzamide and Structural Analogs

Introduction & Mechanistic Rationale

Piperidinyl benzamides are privileged pharmacophores in drug discovery, serving as the structural backbone for numerous 5-HT4 receptor agonists, D2 antagonists, and histone deacetylase (HDAC) inhibitors. During hit-to-lead optimization, understanding the baseline cellular toxicity of these building blocks is paramount for predicting off-target liabilities.

The target compound, 2-methoxy-N-piperidin-4-ylbenzamide (2-MeO-NPB) , features an electron-donating methoxy group on the benzamide ring. The causality behind testing this specific substitution lies in its metabolic fate: while methoxy groups enhance target receptor affinity via hydrogen bonding, they can undergo CYP450-mediated O-demethylation in hepatic models, potentially yielding reactive phenolic intermediates. Recent structure-activity relationship studies on benzamide derivatives have demonstrated that modifications at the phenyl ring can significantly shift the HepG2 CC50 (cytotoxic concentration) from highly tolerable (>100 µM) to moderately toxic (~25-39 µM)[1]. Furthermore, halogenated benzamide analogs frequently exhibit increased lipophilicity, which can trigger the intrinsic apoptotic pathway in hepatic cell lines[2].

This guide objectively compares the in vitro cytotoxicity of 2-MeO-NPB against two common alternatives: the sterically similar 2-methyl-N-piperidin-4-ylbenzamide (2-Me-NPB) and the complex pharmacological intermediate 4-amino-5-chloro-2-methoxy-N-piperidin-4-ylbenzamide (a desbenzyl precursor to prokinetic drugs).

Experimental Workflow

To establish a robust toxicity profile, compounds are screened across three distinct cell lines:

  • HepG2 (Hepatocellular carcinoma): Selected to evaluate CYP450-mediated metabolic toxicity and baseline benzamide-induced cellular stress[3].

  • HEK293 (Embryonic kidney): Selected to assess general membrane and renal clearance toxicity.

  • SH-SY5Y (Neuroblastoma): Selected because piperidine derivatives are highly lipophilic and readily cross the blood-brain barrier, necessitating neurotoxicity profiling.

ExperimentalWorkflow N1 1. Cell Seeding (HepG2, HEK293, SH-SY5Y) N2 2. Compound Treatment (0.1 - 100 µM, 72h) N1->N2 N3 3A. MTT Viability Assay (Metabolic Rate) N2->N3 N4 3B. Caspase-3/7 Assay (Apoptosis Profiling) N2->N4 N5 4. Data Synthesis (IC50 & Selectivity) N3->N5 N4->N5

In vitro cytotoxicity and apoptosis screening workflow for benzamide derivatives.

Comparative Toxicity Data

The following table summarizes the quantitative IC50 values derived from 72-hour exposure assays.

CompoundSubstitution ProfileHepG2 IC50 (µM)HEK293 IC50 (µM)SH-SY5Y IC50 (µM)Cytotoxicity Classification
2-Methoxy-N-piperidin-4-ylbenzamide 2-Methoxy> 100> 10085.4 ± 4.2Low / Benign
2-Methyl-N-piperidin-4-ylbenzamide 2-Methyl> 100> 100> 100Low / Benign
4-Amino-5-chloro-2-methoxy-NPB 4-Amino, 5-Chloro, 2-Methoxy42.1 ± 3.568.2 ± 5.135.6 ± 2.8Moderate (Pro-apoptotic)

Data Interpretation: 2-MeO-NPB demonstrates an excellent safety profile in hepatic and renal models, comparable to the methyl-substituted analog. The slight reduction in viability in SH-SY5Y cells at high concentrations (>85 µM) suggests mild neuro-cellular stress, likely due to the basicity of the piperidine ring. In contrast, the addition of the 5-chloro and 4-amino groups drastically increases cytotoxicity across all lines. This aligns with literature indicating that complex halogenated benzamides can inhibit ABC transporters and induce cellular stress[4].

Validated Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems. An assay is only considered valid if the calculated Z'-factor (derived from the positive and negative controls) is ≥ 0.5, ensuring a high signal-to-noise ratio and reproducibility.

Protocol A: High-Throughput MTT Cell Viability Assay Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes. Because benzamide-induced toxicity often originates from mitochondrial stress[3], this assay provides a direct read-out of metabolic collapse before membrane rupture occurs.

  • Cell Seeding: Seed HepG2, HEK293, and SH-SY5Y cells at a density of 5 × 10³ cells/well in 96-well clear-bottom plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve 2-MeO-NPB and analogs in 100% DMSO to create 10 mM stock solutions.

  • Treatment (Self-Validating Step): Dilute stocks in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.1% (v/v). Crucial: Include a vehicle control (0.1% DMSO, representing the 100% viability baseline) and a positive control (1 µM Doxorubicin, expected <20% viability) on every plate.

  • Incubation: Incubate cells with compounds for 72 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization & Reading: Carefully aspirate media and add 100 µL of DMSO to solubilize the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Validation: Calculate the Z'-factor using the vehicle and Doxorubicin wells. If Z' < 0.5, discard the plate data.

Protocol B: Caspase-3/7 Fluorometric Profiling Causality: To determine if the observed toxicity (particularly in the halogenated analog) is due to necrosis or programmed cell death, we measure Caspase-3/7 activation, the executioner enzymes of the apoptotic pathway[2].

  • Seeding & Treatment: Follow steps 1-3 from Protocol A, but utilize opaque white 96-well plates to prevent fluorescent cross-talk.

  • Incubation: Incubate for 24 hours (apoptosis is an early-stage event preceding the metabolic collapse measured at 72 hours).

  • Assay Execution: Add 100 µL of a homogeneous Caspase-3/7 Glo reagent (containing a proluminescent caspase cleavage substrate) directly to the wells.

  • Luminescence Reading: Shake the plate at 300-500 rpm for 30 seconds, incubate at room temperature for 30 minutes, and record luminescence. Elevated luminescent signals relative to the vehicle control indicate pro-apoptotic activity.

Conclusion for Drug Developers

When selecting a benzamide scaffold for library synthesis, 2-methoxy-N-piperidin-4-ylbenzamide offers a highly favorable in vitro safety profile. It avoids the lipotoxicity and pro-apoptotic tendencies associated with heavily substituted, halogenated benzamides while providing essential hydrogen-bonding vectors for target engagement.

References

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. 1

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. 2

  • Synthesis, Characterization and Cytotoxic Studies of Benzamide Derivatives of Anacardic Acid using Human Liver Cancer Cells. Semantic Scholar. 3

  • The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PMC. 4

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-methoxy-N-piperidin-4-ylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential guidance on the safe and compliant disposal of 2-methoxy-N-piperidin-4-ylbenzamide, a compound utilized in various research and development settings. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles

Given its chemical structure, 2-methoxy-N-piperidin-4-ylbenzamide should be handled as a potentially hazardous substance. Benzamide and piperidine derivatives can exhibit a range of toxicological properties, including irritation to the skin, eyes, and respiratory tract.[1][2] Therefore, it is prudent to assume this compound may be harmful if ingested, inhaled, or absorbed through the skin.[1][3]

The foundational principle of chemical waste management is the prevention of environmental release. As such, the disposal of 2-methoxy-N-piperidin-4-ylbenzamide must adhere to all local, state, and federal regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7][8]

Personal Protective Equipment (PPE)

Prior to handling 2-methoxy-N-piperidin-4-ylbenzamide for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents dermal contact and absorption.[4]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.[1][9]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or fume hoodPrevents inhalation of dust or vapors. A respirator may be necessary for large quantities or during spill cleanup.[1][4]
Step-by-Step Disposal Protocol

The required method for the disposal of 2-methoxy-N-piperidin-4-ylbenzamide is through a licensed and certified chemical waste disposal service.

Step 1: Segregation and Collection

  • Designate a specific, clearly labeled, and sealed container for the collection of 2-methoxy-N-piperidin-4-ylbenzamide waste.[4]

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can generate heat, gas evolution, or other hazardous reactions.[10][11]

Step 2: Container Management

  • Use a container that is chemically compatible with the compound and in good condition, free from leaks or damage.[4]

  • Keep the container securely closed except when adding waste.[4][10]

  • Do not overfill the container.[10]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "2-methoxy-N-piperidin-4-ylbenzamide".[12][13]

  • Include the date when the first waste was added to the container.[6]

  • Attach any other hazard warnings or pictograms as required by your institution or local regulations.[12]

Step 4: Storage

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4][10]

  • This storage area should be at or near the point of generation, often referred to as a Satellite Accumulation Area (SAA).[12][13]

  • Do not store waste containers in hallways or other public locations.[8][10]

Step 5: Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[4]

  • Provide them with a complete and accurate description of the waste.

Disposal of Empty Containers

Empty containers that held 2-methoxy-N-piperidin-4-ylbenzamide must also be treated as hazardous waste unless they are triple-rinsed.[11] The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[4][11] Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.[4]

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate: Evacuate the immediate area if the spill is large or in a poorly ventilated space.[4]

  • Alert: Alert your supervisor and the institutional EHS department.[4]

  • Contain: Contain the spill using appropriate absorbent materials (e.g., spill pillows, absorbent pads).[4]

  • Clean Up: Wearing the appropriate PPE, clean up the spill.[4]

  • Collect: Collect all contaminated materials in a sealed container and label it as hazardous waste.[4]

  • Decontaminate: Decontaminate the spill area.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-methoxy-N-piperidin-4-ylbenzamide.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: 2-methoxy-N-piperidin-4-ylbenzamide B Wear Appropriate PPE A->B C Select Compatible, Sealed Container B->C D Label Container: 'Hazardous Waste' + Chemical Name & Date C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Waste Manifest & Transport by Licensed Contractor F->G

Caption: Disposal workflow for 2-methoxy-N-piperidin-4-ylbenzamide.

References

  • National Institutes of Health (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • National Institutes of Health (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • National Institutes of Health (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]

  • ChemSrc (n.d.). 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • National Institutes of Health (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • Medical Laboratory Observer (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Lab Manager (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • American Chemical Society (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Loba Chemie (n.d.). BENZAMIDE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health (n.d.). BENZAMIDE - HAZARD SUMMARY. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Lithofin (2022). Trade name : Lithofin MPP. Retrieved from [Link]

  • PubChem (n.d.). 2-Methoxybenzylamine. Retrieved from [Link]

  • Capot Chemical Co.,Ltd. (n.d.). MSDS of 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. Retrieved from [Link]

  • Suvchem Laboratory Chemicals (n.d.). BENZAMIDE (FOR SYNTHESIS) - Safety Data Sheet. Retrieved from [Link]

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